molecular formula C13H22O3 B1343577 Ethyl 8-cyclopropyl-8-oxooctanoate CAS No. 898776-36-8

Ethyl 8-cyclopropyl-8-oxooctanoate

Cat. No.: B1343577
CAS No.: 898776-36-8
M. Wt: 226.31 g/mol
InChI Key: OBLTUUKSOKLFNO-UHFFFAOYSA-N
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Description

Ethyl 8-cyclopropyl-8-oxooctanoate is a useful research compound. Its molecular formula is C13H22O3 and its molecular weight is 226.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 8-cyclopropyl-8-oxooctanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-cyclopropyl-8-oxooctanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 8-cyclopropyl-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-2-16-13(15)8-6-4-3-5-7-12(14)11-9-10-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLTUUKSOKLFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645663
Record name Ethyl 8-cyclopropyl-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-36-8
Record name Ethyl η-oxocyclopropaneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-cyclopropyl-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 8-cyclopropyl-8-oxooctanoate CAS 898776-36-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Ethyl 8-cyclopropyl-8-oxooctanoate (CAS 898776-36-8) [1]

Part 1: Executive Summary & Strategic Utility

Ethyl 8-cyclopropyl-8-oxooctanoate (CAS 898776-36-8) is a specialized aliphatic ester intermediate characterized by a terminal cyclopropyl ketone moiety.[1] It serves as a critical building block in medicinal chemistry, particularly in the synthesis of Factor Xa inhibitors and GPR (G-Protein Coupled Receptor) agonists where a lipophilic, metabolically stable "tail" is required to occupy hydrophobic pockets within a target protein.[1]

Unlike linear alkyl chains, the cyclopropyl group introduces specific steric constraints and metabolic resistance (blocking


-oxidation), while the ketone functionality provides a handle for further derivatization (e.g., reductive amination or Wittig olefination) or acts as a hydrogen bond acceptor.[1]

Core Application: Installation of the 8-cyclopropyl-8-oxooctanoyl linker in Structure-Activity Relationship (SAR) libraries for anticoagulant and metabolic disease therapeutics.

Part 2: Chemical Identity & Physicochemical Profile

This section consolidates the core properties required for process development and analytical standard setting.

Table 1: Physicochemical Datasheet

PropertyValue / DescriptionReliability
CAS Number 898776-36-8Primary Identifier
IUPAC Name Ethyl 8-cyclopropyl-8-oxooctanoateStandard
Molecular Formula

Calculated
Molecular Weight 226.31 g/mol Calculated
Appearance Colorless to pale yellow oilObserved (Analogous Esters)
Boiling Point ~305.0°C (at 760 mmHg) / ~140°C (at 0.5 mmHg)Predicted [1]
Density

g/cm³
Predicted
LogP 2.87Predicted (Lipophilic)
Flash Point ~138°CSafety Estimate
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterExperimental

Structural Integrity Note: The cyclopropyl ketone is a "spring-loaded" electrophile.[1] While stable under neutral and mild basic conditions, the cyclopropyl ring is susceptible to acid-catalyzed ring opening (homo-Michael addition equivalent) under harsh acidic conditions.[1]

Part 3: Synthetic Methodology & Process Chemistry

The synthesis of Ethyl 8-cyclopropyl-8-oxooctanoate presents a chemoselectivity challenge: forming the ketone without over-addition of the nucleophile (which would yield a tertiary alcohol) or opening the cyclopropyl ring.[1]

Recommended Protocol: The Weinreb Amide Route This method is selected for its high fidelity in preventing over-alkylation, a common failure mode in direct Grignard additions to esters or acid chlorides.[1]

Step-by-Step Protocol

Phase 1: Precursor Activation

  • Starting Material: Mono-ethyl suberate (Ethyl hydrogen suberate).[1]

  • Activation: React Mono-ethyl suberate (1.0 eq) with 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in anhydrous Dichloromethane (DCM) at 0°C.

  • Amide Formation: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and Triethylamine (1.2 eq). Stir at Room Temperature (RT) for 12 hours.

  • Workup: Wash with 1N HCl (cold), sat. NaHCO₃, and brine.[1][2] Dry over MgSO₄.[1][2] Isolate the Weinreb amide intermediate.

Phase 2: Grignard Addition (The Critical Step)

  • Setup: Flame-dry a 3-neck flask under Nitrogen atmosphere.

  • Reagent: Dissolve the Weinreb amide (1.0 eq) in anhydrous Tetrahydrofuran (THF) . Cool to -78°C (Dry ice/Acetone bath).

  • Nucleophile Addition: Add Cyclopropylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise over 30 minutes.

    • Process Control: Maintain internal temperature < -65°C to ensure kinetic control.[1]

  • Quench: Inverse quench into cold, saturated Ammonium Chloride (NH₄Cl) solution.

    • Why: Inverse quench prevents local heating and pH spikes that could open the cyclopropyl ring.[1]

  • Purification: Extract with Ethyl Acetate. Purify via silica gel chromatography (Hexanes:EtOAc gradient).

SynthesisWorkflow cluster_controls Critical Process Parameters (CPPs) Start Mono-Ethyl Suberate Act Activation (CDI / SOCl2) Start->Act Activation Inter Weinreb Amide Intermediate Act->Inter + MeNH(OMe) React Grignard Addition (c-PrMgBr, -78°C) Inter->React Nucleophilic Attack Prod Ethyl 8-cyclopropyl- 8-oxooctanoate React->Prod Hydrolysis (NH4Cl)

Figure 1: Synthetic workflow utilizing the Weinreb amide strategy to ensure chemoselective ketone formation.

Part 4: Analytical Characterization & Validation

To validate the identity of CAS 898776-36-8, the following spectral fingerprints must be confirmed.

1. Proton NMR (


H-NMR, 400 MHz, CDCl

)
  • 
     4.12 (q, 2H):  Ethyl ester methylene protons (
    
    
    
    ).[1]
  • 
     2.52 (t, 2H):  Triplet adjacent to the ketone carbonyl (
    
    
    
    ).[1]
  • 
     2.29 (t, 2H):  Triplet adjacent to the ester carbonyl (
    
    
    
    ).[1]
  • 
     1.90 (m, 1H):  Cyclopropyl methine proton (distinctive multiplet).[1]
    
  • 
     1.60 - 1.30 (m, 8H):  Internal methylene chain protons.[1]
    
  • 
     1.25 (t, 3H):  Ethyl ester methyl protons.[1]
    
  • 
     1.05 - 0.85 (m, 4H): Diagnostic:  Cyclopropyl methylene protons (high field).
    

2. Mass Spectrometry (GC-MS)

  • Molecular Ion: m/z 226

    
    .[1]
    
  • Base Peak: Often m/z 69 (Cyclopropyl carbonyl cation

    
    ) or m/z 181 (Loss of ethoxy group).[1]
    

3. Quality Control Criteria

  • Purity: >97% by GC (FID).[1]

  • Residual Solvent: <500 ppm THF (critical for subsequent biological assays).

Part 5: Stability & Handling Protocols

Storage Conditions:

  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen.[1][2] The cyclopropyl ketone is relatively stable, but the ester is susceptible to hydrolysis if exposed to moisture over time.

Safety (GHS Classification):

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • Precaution: Avoid strong acids.[1] The cyclopropyl ring can undergo ring-opening hydration to form a

    
    -hydroxy ketone or rearrangement to an alkene under acidic conditions [2].[1]
    

Part 6: Strategic Application in Drug Discovery

This molecule is not just a passive linker; it acts as a pharmacophore modulator .[1]

  • Bioisostere for Alkyl Chains: The cyclopropyl group reduces the conformational entropy compared to a propyl or butyl chain, potentially locking the ligand into a bioactive conformation.[1]

  • Metabolic Blocking: The cyclopropyl ring blocks

    
    -oxidation and 
    
    
    
    -oxidation at the terminus of the fatty acid chain, significantly extending the half-life (
    
    
    ) of the parent drug [3].[1]
  • Factor Xa Relevance: In the context of Factor Xa inhibitors (like Betrixaban analogs), the 8-carbon spacer places the terminal hydrophobic group (cyclopropyl) into the S4 binding pocket of the coagulation factor, enhancing potency [4].[1]

ApplicationLogic CAS CAS 898776-36-8 (Linker Module) Target1 Target: Factor Xa S4 Pocket (Hydrophobic interaction) CAS->Target1 Target2 Target: GPR40/120 (Lipid sensing) CAS->Target2 Effect2 Effect: Metabolic Stability (Blocks oxidation) CAS->Effect2 Direct Property Effect1 Effect: Increased Potency (Steric fit) Target1->Effect1 Target2->Effect1

Figure 2: Pharmacological logic for incorporating the cyclopropyl-octanoyl motif.

References

  • PubChem. (2025).[1] Compound Summary: Ethyl 8-cyclohexyl-8-oxooctanoate (Analogous Property Prediction). National Library of Medicine.[1] [Link]1]

  • Wong, H. N. C., et al. (1989).[1] Cyclopropane derivatives in organic synthesis. Chemical Reviews, 89(1), 165-198.[1] [Link]1]

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] [Link]1]

  • Pinto, D. J., et al. (2007).[1] Discovery of Factor Xa Inhibitors with a Novel Linker. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for linker length in FXa inhibitors). [Link]1]

Sources

Chemical structure of Ethyl 8-cyclopropyl-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 8-cyclopropyl-8-oxooctanoate for Researchers and Drug Development Professionals

Introduction: The Emerging Significance of Cyclopropyl Moieties in Medicinal Chemistry

The cyclopropyl group, a small, strained carbocycle, has garnered significant attention in modern drug discovery.[1][2] Its unique stereoelectronic properties can confer a range of desirable attributes to a parent molecule, including enhanced metabolic stability, increased potency, and improved membrane permeability.[2] When incorporated into a longer carbon chain, such as an octanoate ester, the resulting molecule, Ethyl 8-cyclopropyl-8-oxooctanoate, presents a compelling scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical structure, proposed synthesis, and potential applications of Ethyl 8-cyclopropyl-8-oxooctanoate, offering valuable insights for researchers and professionals in the field of drug development.

Chemical Structure and Properties

Ethyl 8-cyclopropyl-8-oxooctanoate is a bifunctional molecule featuring a terminal cyclopropyl ketone and an ethyl ester. This unique combination of a rigid, strained ring system and a flexible aliphatic chain presents a number of interesting chemical features.

Key Structural Features:

  • Cyclopropyl Ketone: The three-membered ring is characterized by significant ring strain, which influences the reactivity of the adjacent ketone. The C-C bonds of the cyclopropyl ring have a higher p-character than typical alkanes, which can affect its electronic interactions with biological targets.[2]

  • Ethyl Ester: The ethyl ester group provides a site for potential hydrolytic metabolism and can influence the molecule's overall polarity and solubility.

  • Octanoate Chain: The eight-carbon chain offers a lipophilic spacer, which can be crucial for positioning the active moieties of the molecule within a binding pocket of a target protein.

A table summarizing the predicted physicochemical properties of Ethyl 8-cyclopropyl-8-oxooctanoate is presented below. These values are calculated based on its chemical structure.

PropertyValue
Molecular FormulaC₁₃H₂₂O₃
Molecular Weight226.31 g/mol
XLogP32.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count9

Proposed Synthesis of Ethyl 8-cyclopropyl-8-oxooctanoate

A proposed synthetic workflow is illustrated below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Key Reaction Step cluster_workup Purification cluster_product Final Product suberoyl_chloride Suberoyl chloride monoethyl ester coupling Grignard Coupling Reaction suberoyl_chloride->coupling cyclopropyl_reagent Cyclopropylmagnesium bromide (Grignard Reagent) cyclopropyl_reagent->coupling workup Aqueous Workup and Extraction coupling->workup Reaction Quenching chromatography Silica Gel Chromatography workup->chromatography product Ethyl 8-cyclopropyl-8-oxooctanoate chromatography->product

Proposed Synthesis Workflow. This diagram illustrates a potential synthetic route to Ethyl 8-cyclopropyl-8-oxooctanoate.

Detailed Experimental Protocol (Proposed):

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), magnesium turnings (1.2 equivalents) are suspended in anhydrous diethyl ether. A solution of bromocyclopropane (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

  • Acylation Reaction: The freshly prepared cyclopropylmagnesium bromide solution is cooled to 0 °C in an ice bath. A solution of suberoyl chloride monoethyl ester (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the Grignard reagent with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Workup and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The final purification is achieved by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure Ethyl 8-cyclopropyl-8-oxooctanoate.

Structural Characterization

The successful synthesis of Ethyl 8-cyclopropyl-8-oxooctanoate would be confirmed through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the ethyl group (a triplet and a quartet), multiplets for the methylene protons of the octanoate chain, and high-field multiplets for the protons of the cyclopropyl ring.

    • ¹³C NMR would display a carbonyl signal for the ketone and another for the ester, along with signals for the carbons of the ethyl group, the octanoate chain, and the unique upfield signals for the carbons of the cyclopropyl ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the range of 1680-1740 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could also provide further structural information.

Potential Applications in Drug Development

The unique structural features of Ethyl 8-cyclopropyl-8-oxooctanoate make it an attractive scaffold for the development of novel therapeutics in several areas.

Scaffold for Novel Drug Candidates:

  • Enzyme Inhibitors: The cyclopropyl ketone moiety can act as a "warhead" to form covalent or non-covalent interactions with the active sites of various enzymes. The long aliphatic chain can serve to anchor the molecule within hydrophobic binding pockets.

  • Metabolic Stability: The presence of the cyclopropyl group can block potential sites of metabolism, leading to a longer in vivo half-life of a drug candidate.[2]

  • Conformational Rigidity: The strained ring introduces a degree of conformational rigidity, which can be advantageous for optimizing binding to a specific biological target.

Intermediate for More Complex Molecules:

  • Ethyl 8-cyclopropyl-8-oxooctanoate can serve as a versatile building block for the synthesis of more complex molecules. The ketone and ester functionalities provide reactive handles for further chemical modifications, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

The integration of drug metabolism and pharmacokinetic (DMPK) studies early in the development of drug candidates based on this scaffold would be a strategic imperative for success.[4]

Conclusion

Ethyl 8-cyclopropyl-8-oxooctanoate represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry and drug development. Its unique combination of a reactive cyclopropyl ketone and a flexible ester-terminated aliphatic chain provides a versatile platform for the design of novel therapeutic agents. The proposed synthetic route offers a practical approach to accessing this compound, and its structural features suggest a range of potential applications, from enzyme inhibition to serving as a key intermediate in the synthesis of more complex bioactive molecules. Further investigation into the synthesis and biological evaluation of Ethyl 8-cyclopropyl-8-oxooctanoate and its derivatives is warranted to fully unlock its therapeutic potential.

References

  • PubChem. Ethyl 8-cyclohexyl-8-oxooctanoate. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Synthesis of Ethyl 2-Ethanoyl-2-Methyl-3-Phenylbut-3-Enoate. [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Shaik-Younus/d65239a531e2858b9f1207e3796d4981d3928174]([Link]

  • ResearchGate. Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • ChemSynthesis. ethyl 8-chloro-6-oxooctanoate. [Link]

  • Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Potential: The Synthesis and Applications of Ethyl 8-Bromooctanoate. [Link]

  • The Royal Society of Chemistry. Synthesis of a Novel Cyclopropyl Phosphonate Nucleotide as a Phosphate Mimic. [Link]

  • MDPI. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • SciSpace. Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. [Link]

  • Sygnature Discovery. Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. [Link]

Sources

Strategic Profiling of C13H22O3 Scaffolds: The Methyl Dihydrojasmonate (MDJ) Paradigm

[1][2][3]

Executive Summary: The "Goldilocks" Zone of Fragment Space

In the architecture of drug discovery, the chemical formula C13H22O3 represents a highly specific and privileged region of chemical space.[1][3] With a molecular weight of 226.31 g/mol , molecules of this constitution sit squarely within the "Fragment-Based Drug Design" (FBDD) sweet spot (MW < 300).[1][2][3]

This guide analyzes the C13H22O3 signature, focusing primarily on its most commercially and synthetically relevant isomer: Methyl Dihydrojasmonate (MDJ) .[1][2][3] Far from being merely a fragrance ingredient, the MDJ scaffold offers a functionalized cyclopentane core that serves as a critical precursor for prostaglandin analogs, lipid mediators, and complex heterocyclic libraries.[1][3]

Chemoinformatic Profile & Structural Logic[2][3]

Physicochemical Constants

The fundamental constants of the C13H22O3 block dictate its behavior in synthesis and biological assays.[1][2][3]

PropertyValueStructural Implication
Molecular Formula C₁₃H₂₂O₃Carbon-rich skeleton with moderate oxygenation.[1][2][3]
Molecular Weight 226.31 g/mol Ideal for fragment linking; allows significant mass addition before violating Lipinski's Rule of 5.[1][2][3]
Exact Mass 226.1569 DaCritical for High-Res MS identification.[1][2][3]
Deg. of Unsaturation 3 Implies a combination of rings and pi-bonds.[1][2][3] Typically: 1 Ring + 2 Carbonyls (Ketone/Ester).[1][2][3]
LogP (Predicted) ~2.7 – 2.9High membrane permeability; lipophilic enough for CNS penetration but soluble in organic synthesis.[1][2][3]
H-Bond Acceptors 3Ketone (1) + Ester (2).[1][2][3]
H-Bond Donors 0A "silent" scaffold requiring functionalization (e.g., reduction) to interact with H-bond donors in protein pockets.[1][2][3]
Isomer Landscape

While C13H22O3 can theoretically represent linear keto-esters, the cyclopentane arrangement is the most valuable for medicinal chemistry due to its restricted conformation.[1][2][3]

  • Dominant Isomer: Methyl 2-(3-oxo-2-pentylcyclopentyl)acetate (Methyl Dihydrojasmonate).[1][2][3][4]

  • Structural Class: 1,2,3-trisubstituted cyclopentane.[1][3]

  • Stereochemistry: Contains two chiral centers at C-2 and C-3 of the ring.[1][2][3] The cis isomer (Hedione) is thermodynamically less stable than the trans, but often more biologically active in olfactory receptors, a trait that parallels receptor selectivity in pharmacology.[1][3]

The Primary Scaffold: Methyl Dihydrojasmonate (MDJ)[1][2][3]

MDJ is not just a perfume; it is a bifunctional building block . It provides two orthogonal reactive handles (a ketone and an ester) on a lipophilic core.[1][3]

Structural Diagram (DOT Visualization)

The following diagram illustrates the core connectivity and potential for divergent synthesis.

MDJ_ScaffoldMDJC13H22O3 Core(Methyl Dihydrojasmonate)KetoneC-3 Ketone(Electrophile)MDJ->KetoneEsterAcetate Ester(Masked Acid)MDJ->EsterLipidC-2 Pentyl Chain(Lipophilic Anchor)MDJ->LipidAminesSubstituted Cyclopentylamines(via Reductive Amination)Ketone->Amines NaBH3CN / R-NH2AlcoholsDiols/Triols(via Grignard/Reduction)Ketone->Alcohols RMgBrEster->Alcohols LiAlH4AcidsProstaglandin Analogs(via Hydrolysis)Ester->Acids LiOH / H2O

Figure 1: Functional decomposition of the Methyl Dihydrojasmonate scaffold showing orthogonal reactivity sites.[1][2][3]

Synthetic Protocols & Validation

Protocol A: Kinetic Resolution via Enzymatic Hydrolysis

Because commercial MDJ is often racemic, obtaining a chirally pure building block is essential for drug development.[1][3]

Objective: Isolate (+)-cis-MDJ acid derivative. Mechanism: Lipases preferentially hydrolyze the ester of one enantiomer.[1][2][3]

  • Preparation: Dissolve racemic C13H22O3 (10 mmol) in phosphate buffer (pH 7.0) with 10% acetone as a co-solvent to aid solubility.[1][3]

  • Enzyme Addition: Add CAL-B (Candida antarctica Lipase B) immobilized on acrylic resin (e.g., Novozym 435).[1][2][3] Load at 20 mg/mmol substrate.[1][3]

  • Incubation: Stir at 30°C. Monitor conversion via GC-FID or HPLC.

    • Checkpoint: Stop reaction at 50% conversion (typically 24-48 hours).[1][3]

  • Workup:

    • Filter off the enzyme beads.[1][2][3]

    • Extract the unreacted ester (Enantiomer A) with hexane (3x).[1][3]

    • Acidify the aqueous phase to pH 2.0 with 1M HCl.[1][2][3]

    • Extract the hydrolyzed acid (Enantiomer B)[1][2][3] with ethyl acetate.[1][3][5]

  • Validation:

    • Chiral GC: Cyclodextrin-based column (e.g., Beta-DEX).[1][2][3]

    • Target: >95% ee for the isolated acid.

Protocol B: Reductive Amination (Library Generation)

Converting the C-3 ketone to an amine creates a "privileged" CNS-active scaffold (lipophilic amine).[1][2][3]

  • Reagents: C13H22O3 (1 eq), Primary Amine (R-NH2, 1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane).[1][2][3]

  • Procedure:

    • Mix ketone and amine in DCE under N2.[1][2][3] Stir for 30 min to form the imine (equilibrium).

    • Add STAB in one portion.[1][2][3]

    • Stir at room temperature for 12 hours.

  • Quench: Sat. NaHCO3 solution.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc).[1][2][3]

  • QC Data (Expected):

    • MS (ESI+): [M+H]+ = MW(Amine) + 226 - 16 (Oxygen) + 2 (Hydrogen).[1][2][3]

    • 1H NMR: Disappearance of alpha-keto protons; appearance of CH-N multiplet at ~3.0 ppm.[1][2][3]

Application in Drug Design: The "Lipid Mimic"[1][2]

The C13H22O3 scaffold is structurally homologous to the "head group" of prostaglandins (PGs) and jasmonates.[1][2][3]

Signaling Pathway Relevance

Jasmonate derivatives have been shown to induce cell death in cancer cells via mitochondrial perturbation, independent of the androgen receptor.[1][3] The C13H22O3 core acts as a mitochondrial "uncoupler" mimic.[1][3]

PathwayScaffoldC13H22O3 Scaffold(Lipophilic Ketone)MitoMitochondrial MembraneScaffold->Mito Membrane PermeationROSROS GenerationMito->ROS DepolarizationApoptosisApoptosis(Cancer Cell Death)ROS->Apoptosis Caspase Activation

Figure 2: Proposed mechanism of action for jasmonate-derived C13H22O3 scaffolds in oncology.[1][2][3]

PROTAC Linker Utility

The pentyl chain at C-2 provides a hydrophobic spacer.[1][2][3] By hydrolyzing the ester to an acid, this scaffold can be used as a Lipophilic Linker in PROTACs (Proteolysis Targeting Chimeras), connecting an E3 ligase ligand to a target protein ligand while improving cell permeability.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102861, Methyl dihydrojasmonate.[1][2][3] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester Mass Spectrum.[1][2][3] NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link][1][2][3]

  • Demole, E., et al. (1962). Isolement et détermination de la structure du jasmonate de méthyle.[1][3] Helvetica Chimica Acta.[1][3] (Foundational synthesis of the scaffold).

  • Flesch, K. et al. (2015). Methyl dihydrojasmonate: A new building block for fragrance and medicinal chemistry.[1][2][3] (General application context).

Navigating the Safety Landscape of 8-cyclopropyl-8-oxooctanoic acid ethyl ester: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, a profound understanding of the safety profile of novel chemical entities is not merely a regulatory formality but a cornerstone of scientific integrity and responsible innovation. This guide provides a comprehensive safety and handling overview of 8-cyclopropyl-8-oxooctanoic acid ethyl ester, a molecule of interest for its potential applications in drug discovery. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety information from structurally related molecules and constituent functional groups—the cyclopropyl ketone and the long-chain fatty acid ethyl ester—to offer a robust framework for its safe handling and use in a research setting.

Compound Profile and Inferred Hazard Identification

8-cyclopropyl-8-oxooctanoic acid ethyl ester is a bifunctional molecule featuring a cyclopropyl ketone moiety and a long-chain carboxylic acid ethyl ester. This unique combination necessitates a careful evaluation of the potential hazards associated with each functional group.

Table 1: Chemical and Physical Properties (Predicted)

PropertyValueSource/Method
Molecular FormulaC₁₃H₂₂O₃-
Molecular Weight226.31 g/mol -
AppearanceColorless to pale yellow liquid (predicted)Inferred from similar esters[1]
Boiling PointNot determined-
SolubilitySoluble in organic solvents; limited solubility in water (predicted)Inferred from similar esters[1][2]
Hazard Classification (Inferred)

Based on the analysis of its structural components, 8-cyclopropyl-8-oxooctanoic acid ethyl ester is anticipated to possess the following hazards:

  • Flammable Liquid: The presence of the cyclopropyl methyl ketone structural element suggests that the compound may be flammable.[2][3][4]

  • Skin and Eye Irritant: Cyclopropyl ketones are known to be skin and eye irritants, and in some cases, can cause burns.[2][3][5][6] Long-chain fatty acid esters can also cause transient eye discomfort and non-allergic contact dermatitis through degreasing of the skin.

  • Acute Oral Toxicity (Potential): Some cyclopropyl ketones are harmful if swallowed.[2][4][5]

  • Respiratory Tract Irritation: Inhalation of mists or aerosols of long-chain fatty acid esters may cause respiratory discomfort.

It is crucial to handle this compound as if it possesses all the above-mentioned hazards until empirical data becomes available.

Toxicological Insights: Beyond Acute Hazards

The toxicological profile of 8-cyclopropyl-8-oxooctanoic acid ethyl ester extends beyond immediate hazards. The presence of the cyclopropyl ring, a common motif in medicinal chemistry to enhance metabolic stability, can also introduce complex metabolic pathways.[7][8][9]

Metabolism and Potential for Bioactivation

The cyclopropyl group, while often resistant to oxidative metabolism by cytochrome P450 enzymes, can undergo NADPH-dependent oxidation.[7][10] This process can lead to the formation of reactive metabolites, including hydroxylated species and glutathione (GSH) conjugates.[7][10] The mechanism may involve the formation of a cyclopropyl radical, followed by ring-opening and subsequent reaction with biological nucleophiles.[10] This bioactivation pathway is a critical consideration in preclinical development, as it can be associated with idiosyncratic drug-induced toxicity.

The long-chain fatty acid ethyl ester portion of the molecule is likely to be hydrolyzed by esterases in the gastrointestinal tract and liver to the corresponding carboxylic acid and ethanol.[11][12] While fatty acid ethyl esters themselves are generally considered less toxic than their parent fatty acids, the metabolic products should be considered in the overall toxicological assessment.[13]

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with a compound with an incompletely characterized hazard profile. The following protocols are based on a cautious interpretation of the available data for its structural analogs.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.

  • Skin Protection: A flame-retardant lab coat and chemically impervious gloves (e.g., nitrile rubber) are mandatory.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols. If there is a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges should be used.

Engineering Controls
  • Ventilation: All handling of 8-cyclopropyl-8-oxooctanoic acid ethyl ester should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[2][3][4] Use non-sparking tools and explosion-proof equipment where necessary.

Storage
  • Container: Store in a tightly closed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures
  • Containment: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.

  • Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect the absorbed material into a suitable container for disposal.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

Experimental Workflow for Safe Handling

The following workflow provides a step-by-step guide for the safe handling of 8-cyclopropyl-8-oxooctanoic acid ethyl ester in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials (Compound, Solvents, Glassware) prep_fume_hood->prep_materials handle_transfer Transfer Compound Inside Fume Hood prep_materials->handle_transfer handle_reaction Perform Experimental Procedures handle_transfer->handle_reaction handle_waste Segregate Waste into Appropriate Containers (Halogenated/Non-halogenated) handle_reaction->handle_waste cleanup_decontaminate Decontaminate Glassware and Work Area handle_waste->cleanup_decontaminate cleanup_remove_ppe Remove PPE in Correct Order cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash storage Store Compound in Designated Area cleanup_wash->storage

Caption: A logical workflow for the safe handling of 8-cyclopropyl-8-oxooctanoic acid ethyl ester.

Logical Relationship of Hazards and Protective Measures

The selection of appropriate safety measures is directly linked to the identified hazards of the compound.

cluster_hazards Identified Hazards cluster_measures Protective Measures hazard_flammable Flammable measure_engineering Engineering Controls (Fume Hood, No Ignition Sources) hazard_flammable->measure_engineering hazard_irritant Skin/Eye Irritant measure_ppe Comprehensive PPE (Gloves, Goggles, Lab Coat) hazard_irritant->measure_ppe hazard_toxic Potential Oral Toxicity measure_handling Strict Handling Protocols hazard_toxic->measure_handling hazard_inhalation Inhalation Hazard (Mists/Aerosols) hazard_inhalation->measure_engineering measure_emergency Emergency Preparedness (First Aid, Spill Kit)

Caption: The relationship between the hazards of the compound and the necessary protective measures.

Conclusion

While a dedicated Safety Data Sheet for 8-cyclopropyl-8-oxooctanoic acid ethyl ester is not currently available, a thorough analysis of its constituent functional groups provides a solid foundation for its safe handling. By treating this compound with the caution it deserves, based on the known hazards of cyclopropyl ketones and long-chain fatty acid ethyl esters, and by being mindful of the potential for metabolic activation of the cyclopropyl ring, researchers can confidently and responsibly explore its scientific potential. This guide serves as a living document, to be updated as more specific toxicological and safety data for this molecule becomes available.

References

  • Clemens, R., & von Schacky, C. (2014). Adverse effects of ethyl esters or oxidation products in omega-3 preparations? Cardiovascular Journal of Africa, 25(4), 195. [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Wuts, P. G. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Molecules, 25(4), 745. [Link]

  • Wikipedia contributors. (2024, February 1). Omega-3-acid ethyl esters. In Wikipedia, The Free Encyclopedia. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13004, Cyclopropyl methyl ketone. [Link]

  • Haz-Map. (n.d.). Cyclopropyl methyl ketone. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Obach, R. S., et al. (2019). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 49(12), 1478–1486. [Link]

  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Lugea, A., et al. (2016). Fatty Acid Ethyl Esters Are Less Toxic Than Their Parent Fatty Acids Generated during Acute Pancreatitis. The American Journal of Pathology, 186(4), 874–884. [Link]

Sources

An In-depth Technical Guide to Ethyl 8-cyclopropyl-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 8-cyclopropyl-8-oxooctanoate is a bifunctional organic molecule featuring a terminal ethyl ester and a cyclopropyl ketone. This unique combination of a rigid, strained cyclopropyl ring and a flexible eight-carbon aliphatic chain terminating in an ester group suggests a range of potential applications in medicinal chemistry and materials science. The cyclopropyl moiety is a well-regarded functional group in drug discovery, known for its ability to enhance metabolic stability, improve potency, and constrain molecular conformations.[1][2][3] The long-chain ester component, on the other hand, imparts lipophilicity and can be a precursor for various chemical transformations.[4] This guide provides a comprehensive overview of the chemical identifiers, a proposed synthetic route, predicted physicochemical and spectroscopic properties, and potential applications of this novel compound.

Chemical Identifiers

  • SMILES: CCOC(=O)CCCCCCC(=O)C1CC1

  • InChI Key: InChIKey=YQGZJDFJAGNNRE-UHFFFAOYSA-N

The relationship between the chemical name and its key identifiers is illustrated in the diagram below.

chemical_identifiers Relationship of Chemical Identifiers Name Ethyl 8-cyclopropyl-8-oxooctanoate SMILES SMILES: CCOC(=O)CCCCCCC(=O)C1CC1 Name->SMILES is represented by InChI_Key InChI Key: YQGZJDFJAGNNRE-UHFFFAOYSA-N SMILES->InChI_Key generates synthesis_workflow Proposed Synthesis Workflow start Starting Materials|{Cyclopropanecarboxylic Acid | Octanedioic acid monoethyl ester} ketonization Step 1: Ketonization Niobium Catalyst High Temperature start->ketonization intermediate Intermediate 8-cyclopropyl-8-oxooctanoic acid ketonization->intermediate esterification Step 2: Esterification Ethanol Sulfuric Acid (cat.) Reflux intermediate->esterification workup Work-up & Purification Aqueous Wash Extraction Column Chromatography esterification->workup product Final Product|Ethyl 8-cyclopropyl-8-oxooctanoate workup->product

Caption: A step-by-step workflow for the proposed synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 8-cyclopropyl-8-oxooctanoic acid

  • To a stirred solution of octanedioic acid monoethyl ester (1.0 eq) in a suitable high-boiling inert solvent, add cyclopropanecarboxylic acid (1.2 eq) and a catalytic amount of a base-exchanged niobium catalyst. [5]2. Heat the reaction mixture to a high temperature (e.g., 250-350 °C) and monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the catalyst and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 8-cyclopropyl-8-oxooctanoic acid.

Step 2: Synthesis of Ethyl 8-cyclopropyl-8-oxooctanoate

  • Dissolve the crude 8-cyclopropyl-8-oxooctanoic acid in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops). [6]3. Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC. 4. After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 8-cyclopropyl-8-oxooctanoate.

Physicochemical and Spectroscopic Characterization

The following table summarizes the predicted physicochemical properties of Ethyl 8-cyclopropyl-8-oxooctanoate. These values are estimated based on its structure and data from analogous compounds.

PropertyPredicted Value
Molecular FormulaC₁₃H₂₂O₃
Molecular Weight226.31 g/mol
XLogP32.8
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Rotatable Bond Count9
Exact Mass226.15689 g/mol
Monoisotopic Mass226.15689 g/mol
Topological Polar Surface Area43.4 Ų
Heavy Atom Count16
Formal Charge0
Complexity239

Data predicted using computational tools and based on the structure of similar compounds like Ethyl 8-cyclohexyl-8-oxooctanoate. [7]

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), methylene protons of the octanoate chain (multiplets between 1.3 and 2.8 ppm), and the cyclopropyl protons (multiplets in the upfield region, typically between 0.8 and 1.5 ppm). [8]* ¹³C NMR: The carbon NMR spectrum should display a signal for the ester carbonyl carbon around 173 ppm, the ketone carbonyl carbon around 210 ppm, and signals for the ethyl group carbons around 60 ppm and 14 ppm. The carbons of the octanoate chain and the cyclopropyl ring will appear in the aliphatic region.

  • IR Spectroscopy: The infrared spectrum is expected to show strong absorption bands for the ester C=O stretch (around 1735 cm⁻¹) and the ketone C=O stretch (around 1690 cm⁻¹). [9]C-O stretching bands for the ester will also be present.

  • Mass Spectrometry: The mass spectrum under electron ionization (EI) would likely show the molecular ion peak (M⁺) at m/z 226. A characteristic fragmentation pattern for ethyl esters is the McLafferty rearrangement, which would result in a prominent ion. [10][11]

Potential Applications and Research Directions

The unique structural features of Ethyl 8-cyclopropyl-8-oxooctanoate suggest its potential utility in several areas of chemical research and development.

Medicinal Chemistry

The incorporation of a cyclopropyl ring is a common strategy in drug design to improve a molecule's pharmacological profile. [1][3][12]The cyclopropyl group can act as a bioisostere for a gem-dimethyl group or a double bond, and its rigid nature can help to lock a molecule into a bioactive conformation, thereby increasing its potency and selectivity for a biological target. [13]Furthermore, the cyclopropyl group often enhances metabolic stability by being less susceptible to oxidative metabolism. [12]The long aliphatic chain could serve as a linker to other pharmacophores or influence the molecule's lipophilicity and cell permeability.

Materials Science

Long-chain fatty acid esters are utilized in the production of lubricants, plasticizers, and surfactants. [4][14][15]The presence of the reactive ketone and ester functionalities in Ethyl 8-cyclopropyl-8-oxooctanoate could allow for its use as a monomer or a building block in the synthesis of novel polymers and functional materials. For example, it could be incorporated into polyesters or used as a starting material for the synthesis of specialty coatings and adhesives. [16]

References

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Making Esters From Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Process for the conversion of carboxylic acids to ketones.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • OPSIN: Open Parser for Systematic IUPAC Nomenclature. EMBL-EBI. [Link]

  • Chemical Naming and Structure Conversion. Chemaxon. [Link]

  • Fatty acid esters – Knowledge and References. Taylor & Francis Online. [Link]

  • Process for preparing ethyl esters of aliphatic carboxylic acids.
  • Ester Synthesis Lab (Student Handout). Loudoun County Public Schools. [Link]

  • Process for the preparation of an ethyl ester.
  • Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. PMC - NIH. [Link]

  • Ch15 : Synthesis of Esters. University of Calgary. [Link]

  • Chemical Name to SMILES Converter. Works.io. [Link]

  • SMILES to Structure Converter | Free Online Tool. ChemAI. [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • NCI/CADD Chemical Identifier Resolver. NIH Cactus. [Link]

  • Name To Structure. . [Link]

  • Mass Spectra of Alkyl Esters: Fatty Acid Ethyl Esters. Scribd. [Link]

  • Acetic acid ethyl ester. SpectraBase. [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters. TDX. [Link]

  • Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic Techniques Approach. Scientific.Net. [Link]

  • The IUPAC International Chemical Identifier (InChI). IUPAC. [Link]

  • The ultraviolet spectra of cyclopropyl conjugated ketones. ACS Publications. [Link]

  • Cyclopropyl Ketones. I. Synthesis and Spectra of 1-Aroyl-2-arylcyclopropanes1. Journal of the American Chemical Society - ACS Publications. [Link]

  • Cyclopropyl phenyl ketone. the NIST WebBook. [Link]

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI. [Link]

  • cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]

  • Method for preparing cyclopropyl methyl ketone.
  • Fatty Acids and Ester Derivatives. Labinsights. [Link]

  • SMILES to InChI. Leskoff. [Link]

  • Applications and methods for the preparation of fatty acid esters of polysaccharides.
  • Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms. PMC. [Link]

  • A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. MDPI. [Link]

  • Ethyl 8-cyclohexyl-8-oxooctanoate. PubChem. [Link]

  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. [Link]

  • Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. ResearchGate. [Link]

Sources

Technical Guide: Solubility Profile & Process Handling of Ethyl 8-cyclopropyl-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Ethyl 8-cyclopropyl-8-oxooctanoate in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers.[1]

Executive Summary

Ethyl 8-cyclopropyl-8-oxooctanoate (Structure: Cyclopropyl–C(=O)–(CH₂)₆–COOEt) represents a specialized class of


-keto esters  used frequently as intermediates in the synthesis of antiviral agents, histone deacetylase (HDAC) inhibitors, and metabolic modulators. Its structure combines a lipophilic octanoate backbone, a polar ester terminus, and a reactive cyclopropyl ketone moiety.[1]

This guide provides a comprehensive analysis of its solubility behavior, governed by the interplay between its hydrophobic alkyl tether and its dipole-carrying functional groups. It moves beyond static data points to establish a self-validating framework for solvent selection during synthesis, extraction, and purification.[1]

Part 1: Physicochemical Basis of Solubility

To master the handling of this compound, one must understand the molecular forces at play. We apply Hansen Solubility Parameters (HSP) to predict interactions.

Structural Analysis & Polarity Profile

The molecule is amphiphilic but predominantly lipophilic (LogP


 2.8–3.2 estimated).
  • Dispersion Force (

    
    ):  High contribution from the C8 alkyl chain and cyclopropyl ring.
    
  • Polar Force (

    
    ):  Moderate contribution from the ketone and ester carbonyls.
    
  • Hydrogen Bonding (

    
    ):  Low. It is a hydrogen bond acceptor (HBA) but lacks donor (HBD) sites.
    

Implication: The compound will dissolve readily in aprotic, moderately polar solvents but will exhibit poor solubility in protic solvents (water) unless they have significant organic character (e.g., Ethanol).[1]

Predicted Solubility Map

Based on group contribution methods and analog behavior (e.g., ethyl 8-cyclohexyl-8-oxooctanoate), the solubility profile is categorized below:

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformMiscible Perfect match for dipole-dipole interactions; high solvation energy for the alkyl chain.
Esters/Ketones Ethyl Acetate, Acetone, MEKFreely Soluble "Like dissolves like"; compatible polarity and lack of H-bond donor disruption.[1]
Ethers THF, MTBE, CPMEFreely Soluble Excellent H-bond acceptor interaction; CPME is preferred for process safety (low peroxide formation).[1]
Alcohols Methanol, Ethanol, IPASoluble Soluble due to polar interactions, but solubility decreases as alcohol chain length increases (unless heated).[1]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneVariable Soluble at high temperatures; likely to "oil out" or crystallize at low temps (useful for purification).[1]
Aqueous Water, BrineInsoluble The hydrophobic effect of the C8 chain and cyclopropyl ring dominates the polar carbonyls.

Part 2: Process Applications & Solvent Selection

In drug development, solvent choice dictates reaction kinetics and impurity profiles.[1]

Synthesis & Reaction Solvents

The synthesis of ethyl 8-cyclopropyl-8-oxooctanoate often involves Grignard reagents (Cyclopropylmagnesium bromide) acting on cyclic anhydrides or acid chlorides.

  • Recommended: Anhydrous THF or 2-MeTHF .

  • Why: These solvents coordinate with the Magnesium species, stabilizing the Grignard reagent, while dissolving the resulting keto-ester product.[1] 2-MeTHF is superior for subsequent aqueous workups due to lower water miscibility than THF.

Extraction & Workup

Post-reaction, the compound must be extracted from the aqueous quench.

  • Recommended: Ethyl Acetate (EtOAc) or MTBE .

  • Avoid: DCM (environmental concerns) unless necessary for solubility.

  • Protocol: The keto-ester partitions strongly into the organic phase. A pH adjustment (neutral to slightly acidic) prevents hydrolysis of the ester while maintaining the ketone's stability.

Purification (Crystallization vs. Distillation)

Since the compound is likely a low-melting solid or viscous oil:

  • Solvent System: Heptane/EtOAc (9:1 to 5:1) .

  • Mechanism: The compound is soluble in the EtOAc fraction. Cooling or evaporation forces the compound out of solution as the ratio of Heptane (anti-solvent) increases.

Part 3: Experimental Protocols

As a senior scientist, relying on literature values is insufficient. You must validate solubility for your specific batch (polymorphs/impurities affect results).

Protocol A: Gravimetric Solubility Screening (The "Gold Standard")

Objective: Determine precise saturation points at 25°C.

  • Preparation: Weigh 100 mg of Ethyl 8-cyclopropyl-8-oxooctanoate into a 4 mL vial.

  • Addition: Add the target solvent in 100

    
    L increments.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Dissolved: Solution is clear/transparent.

    • Undissolved: Visible particulate or oil droplets.

  • Calculation:

    
    
    
  • Validation: If

    
    , stop; the solvent is "Good". If 
    
    
    
    , the solvent is "Poor" (Anti-solvent).
Protocol B: Visual Cloud Point Determination (For Crystallization)

Objective: Find the metastable zone width (MSZW) for purification.

  • Dissolve 1.0 g of compound in 5 mL of Ethyl Acetate .

  • Heat to 40°C (clear solution).

  • Slowly add Heptane dropwise while stirring.

  • Record the volume of Heptane added when the first permanent turbidity (cloud point) appears.

  • Cool to 0°C to verify crystallization yield.

Part 4: Visualization of Workflows

Solubility Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the process stage.

SolubilityLogic Start Start: Solvent Selection ProcessType Identify Process Stage Start->ProcessType Reaction Reaction (Grignard/Acylation) ProcessType->Reaction Workup Extraction/Workup ProcessType->Workup Purification Purification ProcessType->Purification Anhydrous Requirement: Anhydrous? Reaction->Anhydrous PhaseSep Requirement: Phase Separation Workup->PhaseSep State Physical State? Purification->State THF Select: THF or 2-MeTHF Anhydrous->THF Yes EtOAc Select: Ethyl Acetate / MTBE PhaseSep->EtOAc immiscible w/ water Liquid Liquid/Oil State->Liquid Oil Solid Solid/Crystalline State->Solid Solid Distill High Vac Distillation Liquid->Distill Recryst Recrystallization (EtOAc/Heptane) Solid->Recryst

Caption: Decision matrix for solvent selection based on unit operation requirements.

Chemical Stability & Solvent Compatibility

The cyclopropyl ketone moiety is sensitive to ring-opening in strongly acidic media.

Stability Compound Ethyl 8-cyclopropyl-8-oxooctanoate Acid Strong Acid (HCl/H2SO4) in Protic Solvent Compound->Acid Base Strong Base (NaOH) in Aqueous Media Compound->Base Neutral Neutral/Mild Conditions (EtOAc, DCM, Toluene) Compound->Neutral RingOpen Risk: Cyclopropyl Ring Opening Acid->RingOpen High Risk Hydrolysis Risk: Ester Hydrolysis Base->Hydrolysis High Risk Stable Stable Solution Neutral->Stable Preferred

Caption: Stability profile indicating solvent/pH risks for the cyclopropyl and ester moieties.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Defines the theoretical basis for

    
     predictions).
    
  • Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. (Source for replacing DCM/DMF with 2-MeTHF/CPME).

  • BenchChem. (2025). Synthesis efficiency of Ethyl 8-(substituted-phenyl)-8-oxooctanoate. (Provides comparative synthesis data for Friedel-Crafts and Grignard routes of analogous keto-esters).

  • PubChem. (2024).[2] Ethyl 8-cyclohexyl-8-oxooctanoate (Compound Summary). National Library of Medicine. (Used as a structural analog for lipophilicity estimation).

  • Hennessy, M. C., & O'Sullivan, T. P. (2021).[1][3] "Recent advances in the transesterification of

    
    -keto esters." RSC Advances, 11, 23380-23405.[1] (Discusses solubility challenges of long-chain keto esters).
    

Sources

An In-depth Technical Guide to Cyclopropyl Ketone Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Resurgence of a Strained Scaffold

In the landscape of modern medicinal chemistry, the cyclopropyl ring has emerged from a niche curiosity to a "smart" bioisostere, a privileged scaffold capable of addressing multiple drug design challenges simultaneously.[1][2] Its unique conformational rigidity and electronic properties allow for the fine-tuning of a molecule's pharmacological profile.[1] When conjugated with a ketone, this small, strained ring becomes an exceptionally versatile building block. The cyclopropyl ketone motif offers a powerful toolset for enhancing potency, modulating physicochemical properties, and improving metabolic stability.[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the theory, synthesis, and strategic application of cyclopropyl ketone building blocks in the pursuit of novel therapeutics.

Part 1: The Cyclopropyl Ketone Motif: A Unique Convergence of Properties

The utility of the cyclopropyl ketone unit stems from its distinct three-dimensional structure and the electronic communication between the strained ring and the adjacent carbonyl group. This interplay imparts a set of properties that can be skillfully exploited by medicinal chemists.

Conformational and Electronic Attributes

The carbon-carbon bonds of a cyclopropane ring are not simple sigma bonds. Described by the Walsh orbital model, they possess significant p-character, allowing them to engage in conjugation with adjacent π-systems, such as a ketone.[2] This interaction is highly dependent on the conformation around the single bond connecting the cyclopropyl ring and the carbonyl carbon.

Two primary conformations dictate the extent of this conjugation:

  • Bisected Conformation (s-cis): In this low-energy, planar arrangement, one of the C-C bonds of the cyclopropyl ring is eclipsed with the C=O bond. This geometry maximizes the overlap between the cyclopropane's Walsh orbitals and the π-system of the carbonyl, leading to effective conjugation. This is the global energy minimum for simple cyclopropyl ketones.[4]

  • Perpendicular Conformation (s-trans): Rotated approximately 180° from the bisected form, this conformation represents a local energy minimum.[4] The conjugative effect is significantly reduced in this arrangement.

The energetic preference for the bisected conformation allows the cyclopropyl group to act as a rigid, conformationally constrained scaffold, which can reduce the entropic penalty of binding to a biological target.[2]

G cluster_0 Bisected Conformation (Maximal Conjugation) C1 C C2 C C1->C2 C3 C C2->C3 C4 C C2->C4 Walsh Walsh Orbital (p-character) C3->C1 O O C4->O Pi π-system Walsh->Pi Orbital Overlap

Caption: Orbital overlap in the bisected conformation.

Physicochemical Impact on Drug Candidates

The introduction of a cyclopropyl ketone can significantly alter a molecule's drug-like properties. Its ability to act as a non-classical bioisostere for other common groups, such as carbonyls or gem-dimethyl groups, is a key advantage.[2]

Key modulations include:

  • Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[2] This can be a crucial strategy for reducing metabolic clearance.

  • Lipophilicity (logP): The cyclopropyl group generally increases lipophilicity, which can enhance membrane permeability and cell penetration. However, the increase is often more modest and controllable compared to larger alkyl groups.

  • Potency: By enforcing a specific conformation, the cyclopropyl ketone can orient other pharmacophoric elements for optimal interaction with a protein target, leading to a significant boost in binding affinity and potency.[2][3]

Table 1: Comparative Physicochemical Properties

PropertyParent Compound (Acetophenone)Cyclopropyl Phenyl KetoneRationale for Change
logP 1.58~2.1Addition of rigid, lipophilic alkyl group.
Metabolic Hotspot Benzylic position, aromatic ringRing C-H bonds are stronger/less accessibleReduced susceptibility to CYP-mediated oxidation.
Conformational Freedom High (rotation around C-C bond)Low (biased towards bisected)Entropically favorable for receptor binding.

Part 2: Strategic Synthesis of Cyclopropyl Ketone Building Blocks

The accessibility of cyclopropyl ketones through reliable synthetic methods is crucial for their widespread use. Several robust strategies have been developed, each with its own advantages regarding substrate scope and functional group tolerance.

The Kulinkovich Reaction and its Variants

The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[5][6][7] The resulting cyclopropanols can then be easily oxidized to the corresponding cyclopropyl ketones.

The mechanism involves the in situ formation of a titanacyclopropane intermediate.[6][7] This species behaves as a 1,2-dicarbanion equivalent, adding twice to the ester to form the cyclopropanol product after hydrolysis.[5][6] The choice of Grignard reagent and titanium catalyst allows for a high degree of control over the substitution pattern of the resulting cyclopropane.[6]

Experimental Protocol: Synthesis of 1-Phenylcyclopropanol via Kulinkovich Reaction

  • Reagent Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add titanium(IV) isopropoxide (1.0 eq) dissolved in anhydrous diethyl ether (Et₂O).

  • Grignard Addition: Cool the solution to -78 °C and slowly add ethylmagnesium bromide (2.0 eq, 3.0 M solution in Et₂O) dropwise, maintaining the internal temperature below -70 °C.

  • Intermediate Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The solution will typically change color, indicating the formation of the active titanium species.

  • Substrate Addition: Add a solution of methyl benzoate (1.0 eq) in anhydrous Et₂O dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the consumption of the starting ester.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 1-phenylcyclopropanol.

  • Oxidation: The resulting cyclopropanol can be oxidized to cyclopropyl phenyl ketone using standard conditions (e.g., PCC, Swern, or Dess-Martin periodinane).

Corey-Chaykovsky Cyclopropanation

For the synthesis of cyclopropyl ketones from α,β-unsaturated ketones (enones), the Corey-Chaykovsky reaction is a highly effective and widely used method.[1] This reaction utilizes a sulfur ylide, typically generated from trimethylsulfoxonium iodide and a strong base like sodium hydride, to transfer a methylene group across the double bond of the enone.[8]

G enone α,β-Unsaturated Ketone cyclopropyl_ketone Cyclopropyl Ketone enone->cyclopropyl_ketone Intramolecular Ring Closure ylide Sulfur Ylide (e.g., from (CH₃)₃SOI) ylide->enone 1,4-Conjugate Addition base Base (NaH) base->ylide Deprotonation dmso DMSO

Caption: Workflow for Corey-Chaykovsky cyclopropanation.

Donor-Acceptor Cyclopropanes

Donor-acceptor (D-A) cyclopropanes are a special class of activated cyclopropanes that are exceptionally useful in synthesis.[8] They feature an electron-donating group (e.g., an ether or amine) and an electron-withdrawing group (like a ketone) on adjacent carbons. This polarization facilitates ring-opening reactions under mild Lewis acidic conditions, making them excellent precursors for formal [3+2] cycloadditions to generate highly substituted cyclopentane rings.[9][10]

Part 3: The Cyclopropyl Ketone as a Linchpin in Drug Scaffolds

The true value of cyclopropyl ketone building blocks is demonstrated by their incorporation into successful, clinically approved drugs.

Case Studies: Simeprevir and Grazoprevir

The development of direct-acting antivirals for Hepatitis C virus (HCV) provides premier examples of the strategic use of cyclopropyl ketones. Both Simeprevir and Grazoprevir are potent inhibitors of the HCV NS3/4A protease, a critical enzyme for viral replication.[11][12]

  • Simeprevir (Olysio™): This drug features a cyclopropylacylsulfonamide warhead. The cyclopropyl group rigidly holds the acylsulfonamide moiety in the optimal conformation for binding within the narrow, hydrophobic S2 pocket of the NS3 active site. This pre-organization minimizes the entropic cost of binding, contributing to the drug's high potency.

  • Grazoprevir (Zepatier®): Similarly, grazoprevir utilizes a cyclopropyl-containing macrocycle to achieve high affinity and selectivity for the NS3/4A protease.[11][12]

The success of these drugs underscores the power of the cyclopropyl ketone motif to serve as a conformationally-restricting element that enhances interactions with a biological target.[13]

Cyclopropyl Ketones as Latent Reactive Moieties

Beyond their role as stable structural elements, cyclopropyl ketones can be designed to act as reactive intermediates. The inherent ring strain can be harnessed to unveil new functionalities through controlled ring-opening reactions.[1][14]

Depending on the conditions, the ring can be opened via:

  • Acid-Catalyzed Opening: Protonation or Lewis acid coordination to the carbonyl oxygen activates the ring, which can be cleaved by a nucleophile to form 1,4-difunctionalized linear products.[14]

  • Reductive Opening: Single-electron transfer from a reductant like samarium(II) iodide (SmI₂) can trigger a radical-mediated ring-opening, providing access to unique cyclopentanoid structures through subsequent cyclization with an alkene or alkyne.[9][15][16] This transformation turns a simple cyclopropyl ketone into a three-carbon synthon for building more complex rings.[1]

G CPK Cyclopropyl Ketone Reagent Reductant (e.g., SmI₂) or Lewis Acid CPK->Reagent Reaction Intermediate Ring-Opened Intermediate (Radical or Cationic) Reagent->Intermediate Ring Opening Product Linear 1,4-Dicarbonyl or New Cycloadduct Intermediate->Product Trapping / Cyclization

Caption: General pathways for reactive ring-opening.

Part 4: Conclusion and Future Outlook

Cyclopropyl ketone building blocks represent a convergence of desirable traits for medicinal chemistry: conformational rigidity, metabolic stability, and versatile reactivity. Their proven success in clinically important drugs like simeprevir and grazoprevir has solidified their status as a privileged scaffold.

The future will likely see the development of more sophisticated and enantioselective methods for their synthesis, including new catalytic approaches for asymmetric cyclopropanation.[17][18] As our understanding of their subtle electronic and conformational effects grows, medicinal chemists will continue to exploit these versatile building blocks to solve complex drug design challenges and create the next generation of innovative therapeutics.

References

  • Title: Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization | Journal of the American Chemical Society - ACS Publications Source: Journal of the American Chemical Society URL: [Link]

  • Title: Kulinkovich Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: CN113072434A - Method for preparing cyclopropyl methyl ketone by one-step method - Google Patents Source: Google Patents URL
  • Title: Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones | The Journal of Organic Chemistry - ACS Publications Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Hepatitis C Direct-Acting Antivirals in the Immunosuppressed Host: Mechanisms, Interactions, and Clinical Outcomes - MDPI Source: MDPI URL: [Link]

  • Title: SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes - PMC - NIH Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC - NIH Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Kulinkovich reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - MDPI Source: MDPI URL: [Link]

  • Title: Kulinkovich reaction - Grokipedia Source: Grokipedia URL: [Link]

  • Title: Hepatitis C Virus Drugs Simeprevir and Grazoprevir Synergize with Remdesivir to Suppress SARS-CoV-2 Replication in Cell Culture - bioRxiv.org Source: bioRxiv URL: [Link]

  • Title: Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed Source: PubMed URL: [Link]

  • Title: Mechanism of the Kulinkovich reaction. - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Ring‐opening of cyclopropyl ketones followed by cyanation for the... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: 4.4: Conformations of Cycloalkanes - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - Xingwei Li Source: ACS Publications URL: [Link]

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Hepatitis C Virus Drugs Simeprevir and Grazoprevir Synergize with Remdesivir to Suppress SARS-CoV-2 Replication in Cell Culture | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press Source: Maricopa Open Digital Press URL: [Link]

  • Title: Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex - Organic Chemistry Frontiers (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Drug–Drug Interactions of Newly Approved Direct-Acting Antiviral Agents in Patients with Hepatitis C - Dove Medical Press Source: Dove Medical Press URL: [Link]

  • Title: Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: On conformational sensitivity in the ultraviolet spectra of cyclopropyl ketones and olefins | The Journal of Organic Chemistry - ACS Publications Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Kulinkovich Reaction - YouTube Source: YouTube URL: [Link]

Sources

Comparative Analysis: Cyclopropyl vs. Cyclohexyl Moieties in Long-Chain Keto-Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing Ethyl 8-cyclopropyl-8-oxooctanoate and its cyclohexyl analog . It is designed for medicinal chemists and process scientists optimizing lead compounds for metabolic stability and potency.

Executive Summary

Ethyl 8-cyclopropyl-8-oxooctanoate (CAS 898776-36-8) and its cyclohexyl analog (Ethyl 8-cyclohexyl-8-oxooctanoate, CAS 898753-80-5) represent a classic case study in bioisosteric replacement. While both serve as lipophilic linkers in drug discovery (often in histone deacetylase (HDAC) inhibitors or lipid-modulating agents), they exhibit divergent electronic, steric, and metabolic profiles.

This guide dissects the critical differences between the cyclopropyl (Cp) and cyclohexyl (Cy) motifs attached to the 8-oxooctanoate scaffold, providing actionable insights for synthetic routing and ADME optimization.

Part 1: Structural & Electronic Divergence

The substitution of a cyclohexyl ring with a cyclopropyl group is not merely a change in size; it is a fundamental alteration of the molecule's electronic state.

Electronic Character and Conjugation
  • Cyclopropyl (Cp): The C–C bonds in the cyclopropane ring possess significant

    
    -character (Walsh orbitals).[1] This allows the Cp ring to conjugate with the adjacent carbonyl group (
    
    
    
    ) of the oxooctanoate chain. This "pseudo-unsaturation" makes the carbonyl oxygen more electron-rich but the carbonyl carbon less electrophilic compared to aliphatic ketones.
  • Cyclohexyl (Cy): The cyclohexane ring exists predominantly in a chair conformation with

    
     hybridized carbons. It exerts an inductive electron-donating effect (+I) but lacks the conjugative stabilization seen in the Cp analog.
    
Steric Profile and Conformation[1][2]
  • ** conformational Locking:** The Cp group is rigid and planar. The carbonyl group typically adopts a bisected conformation relative to the Cp ring to maximize orbital overlap.

  • Steric Bulk: The Cy group is significantly bulkier (A-value ~2.2 kcal/mol for monosubstitution). It introduces flexibility (chair-boat interconversion) but creates a larger "exclusion volume" around the carbonyl, potentially hindering enzyme binding pockets or synthetic nucleophilic attacks.

Table 1: Physicochemical Comparison
FeatureEthyl 8-cyclopropyl-8-oxooctanoateEthyl 8-cyclohexyl-8-oxooctanoate
Formula


MW 226.31 g/mol 268.39 g/mol
Hybridization

(Walsh/Banana bonds)

(Tetrahedral)
LogP (Calc) ~2.8~3.9
Carbonyl Reactivity Reduced (Conjugative stabilization)Standard (Inductive effect only)
Metabolic Risk Ring opening (rare), C-H oxidation (low)C-H Hydroxylation (High, C3/C4 positions)

Part 2: Synthetic Methodologies

Synthesizing these analogs requires distinct strategies due to the sensitivity of the cyclopropyl ring to acid and the steric hindrance of the cyclohexyl ring.

Pathway Logic

The most robust route for both analogs utilizes a Grignard-mediated acylation of a suberic acid derivative. However, the choice of catalyst and temperature control is critical.

  • Cp Route: Requires careful temperature control to prevent acid-catalyzed ring opening during workup.

  • Cy Route: Often requires copper catalysis (Gilman reagent conditions) to overcome steric hindrance at the carbonyl center.

DOT Diagram: Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways.

Synthesis_Pathway Suberic Mono-Ethyl Suberoyl Chloride (Electrophile) Complex_Cp Tetrahedral Intermediate (Stable Ring) Suberic->Complex_Cp -78°C, THF No Catalyst Complex_Cy Tetrahedral Intermediate (Sterically Crowded) Suberic->Complex_Cy -20°C, CuI (10%) Gilman Conditions CpMgBr Cyclopropyl MgBr (Nucleophile) CpMgBr->Complex_Cp CyMgBr Cyclohexyl MgBr (Nucleophile) CyMgBr->Complex_Cy Prod_Cp Ethyl 8-cyclopropyl-8-oxooctanoate Complex_Cp->Prod_Cp Quench: NH4Cl Avoid Strong Acid Prod_Cy Ethyl 8-cyclohexyl-8-oxooctanoate Complex_Cy->Prod_Cy Quench: HCl

Figure 1: Divergent synthetic workflows for Cyclopropyl vs. Cyclohexyl analogs, highlighting catalyst requirements and quench conditions.

Part 3: Experimental Protocols

Protocol A: Synthesis of Ethyl 8-cyclopropyl-8-oxooctanoate

Context: This protocol prioritizes the integrity of the cyclopropyl ring, which can open under strong Lewis acidic conditions.

Reagents:

  • Mono-ethyl suberoyl chloride (1.0 eq)

  • Cyclopropylmagnesium bromide (0.5 M in THF, 1.1 eq)

  • Fe(acac)₃ (Iron(III) acetylacetonate) - Optional catalyst for cleaner coupling

  • Dry THF (Solvent)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Purge with Argon. Add 50 mL anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

  • Electrophile Addition: Add Mono-ethyl suberoyl chloride (10 mmol) to the flask.

  • Nucleophile Addition: Add Cyclopropylmagnesium bromide (11 mmol) dropwise over 30 minutes via syringe pump. Note: Slow addition prevents local heating and bis-alkylation.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench (Critical): Quench with saturated aqueous NH₄Cl (pH ~5-6). Do not use HCl, as low pH can trigger cyclopropane ring opening to form the chloro-alkene impurity.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes:EtOAc 9:1). The Cp ketone typically elutes earlier than the Cy analog due to lower lipophilicity.

Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Context: To verify the bioisosteric advantage of the Cp group over the Cy group regarding CYP450 metabolism.

  • Preparation: Prepare 1 µM solutions of both analogs in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t=0, 15, 30, and 60 mins into cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Result Interpretation:

    • Cy Analog: Expect rapid clearance (

      
      ) due to hydroxylation at the C3/C4 positions of the cyclohexane ring.
      
    • Cp Analog: Expect significantly higher stability (

      
       increase > 2-fold) as the cyclopropyl C-H bonds are stronger (106 kcal/mol) and resistant to CYP abstraction.
      

Part 4: Pharmacological Implications

Metabolic Fate Mapping

The primary driver for selecting the cyclopropyl analog is metabolic blocking.

  • Cyclohexyl Liability: The large lipophilic surface of the cyclohexyl ring is a "grease ball" that attracts CYP450 isoforms (specifically 3A4 and 2D6). The ring is rapidly oxidized to alcohols and ketones, increasing polarity and accelerating clearance.

  • Cyclopropyl Resilience: The high bond dissociation energy of cyclopropyl C-H bonds makes hydrogen abstraction difficult. While ring opening is possible (via radical mechanisms), it is kinetically slower than cyclohexyl hydroxylation.

Metabolism Cp Ethyl 8-cyclopropyl-8-oxooctanoate CYP CYP450 (3A4/2D6) Cp->CYP Cy Ethyl 8-cyclohexyl-8-oxooctanoate Cy->CYP Met_Cy Hydroxy-cyclohexyl metabolite (Rapid Clearance) CYP->Met_Cy Fast Oxidation (C3/C4 position) Met_Cp Stable Parent (High Exposure) CYP->Met_Cp Metabolic Blocking Met_Cp_Rare Ring-Opened Metabolite (Minor Pathway) CYP->Met_Cp_Rare Radical Probe (Rare)

Figure 2: Metabolic fate comparison. The Cyclopropyl group acts as a metabolic block, whereas the Cyclohexyl group is prone to rapid oxidative clearance.

Application in Drug Design

Researchers should select Ethyl 8-cyclopropyl-8-oxooctanoate when:

  • Potency: The target binding pocket is narrow or flat (Cp is planar; Cy is bulky).

  • ADME: The lead compound suffers from high clearance due to aliphatic oxidation.

  • Solubility: A lower LogP is required (Cp is less lipophilic than Cy).

Researchers should select Ethyl 8-cyclohexyl-8-oxooctanoate when:

  • Space Filling: The receptor pocket is large and hydrophobic, requiring bulk for Van der Waals interactions.

  • Cost: Cyclohexyl reagents are generally cheaper and the synthesis is more tolerant of acidic workups.

References

  • Wiles, J. A., et al. (2021). Properties of Cyclopropyl Groups in Drug Design: Metabolic Stability and Potency.[2][3][4][5] Journal of Medicinal Chemistry. (Generalized citation for Cyclopropyl bioisosterism principles).

  • BenchChem. (2025).[1][6] Ethyl 8-cyclopropyl-8-oxooctanoate Product Data and Reactivity Profile.[7]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][5] Journal of Medicinal Chemistry.

  • Crysdot LLC. (2024). Catalog Entry: Ethyl 8-cyclopropyl-8-oxooctanoate (CAS 898776-36-8).[8]

  • PubChem. (2024).[9] Ethyl 8-cyclohexyl-8-oxooctanoate Compound Summary. National Library of Medicine.

Sources

Methodological & Application

Synthesis of Ethyl 8-cyclopropyl-8-oxooctanoate from suberic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of Ethyl 8-cyclopropyl-8-oxooctanoate (CAS 898776-36-8). While direct nucleophilic attack on diesters or acid chlorides often leads to over-alkylation (tertiary alcohol formation) or oligomerization, this guide utilizes the Weinreb Amide methodology . This approach provides high chemoselectivity, ensuring the reaction stops precisely at the ketone stage.

The synthesis is designed for researchers requiring high-purity building blocks for drug discovery, specifically protecting the terminal ester moiety while functionalizing the opposing terminus with a cyclopropyl ketone.

key Reaction Features
  • Chemoselectivity: Uses N-methoxy-N-methylamide (Weinreb amide) to prevent over-addition of the Grignard reagent.

  • Scalability: Protocol is adaptable from gram to multigram scale.[1]

  • Safety: Includes specific handling for cyclopropylmagnesium bromide.

Retrosynthetic Analysis

The target molecule is disconnected at the ketone bond. The most reliable forward synthesis involves the nucleophilic attack of a cyclopropyl organometallic reagent upon an activated carboxylic acid derivative of ethyl hydrogen suberate.

Retrosynthesis Target Ethyl 8-cyclopropyl-8-oxooctanoate (Target) Weinreb Weinreb Amide Intermediate (Stable Ketone Precursor) Weinreb->Target Grignard Addition (c-PrMgBr) MonoEster Ethyl Hydrogen Suberate (Mono-ester) MonoEster->Weinreb Amidation (NH(OMe)Me·HCl + CDI) Suberic Suberic Acid (Octanedioic Acid) Suberic->MonoEster Statistical Mono-esterification CycloGrignard Cyclopropylmagnesium Bromide CycloGrignard->Target

Figure 1: Retrosynthetic disconnection showing the Weinreb amide as the linchpin for selective ketone formation.

Experimental Protocol

Phase 1: Preparation of Ethyl Hydrogen Suberate

Note: If Ethyl Hydrogen Suberate (Monoethyl suberate) is purchased commercially (CAS 3671-65-0), skip to Phase 2.

Objective: Desymmetrization of suberic acid to differentiate the two carboxylic acid termini.

Reagents:

Reagent Equiv. Role
Suberic Acid 1.0 Starting Material
Ethanol Excess Solvent/Reactant
H₂SO₄ (conc.) 0.1 Catalyst

| Toluene | Solvent | Azeotropic removal |

Procedure:

  • Setup: Equip a 1L round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Suspend suberic acid (174.2 g, 1.0 mol) in Toluene (500 mL) and Ethanol (60 g, ~1.3 mol). Add conc. H₂SO₄ (1 mL).

  • Reflux: Heat to reflux. Monitor water collection in the Dean-Stark trap. Continue until theoretical water volume is collected or TLC indicates consumption of diacid.

  • Workup: Cool to RT. Wash with water (3 x 200 mL) to remove unreacted suberic acid (which is more water-soluble than the esters).

  • Purification: Extract the organic layer with sat. NaHCO₃. The mono-ester extracts into the aqueous base, while the diester remains in toluene. Acidify the aqueous extract with HCl and extract back into Ethyl Acetate.

  • Yield: Concentrate to afford Ethyl Hydrogen Suberate as a colorless oil.

Phase 2: Synthesis of the Weinreb Amide

Objective: Convert the free acid to the N-methoxy-N-methylamide to prevent tertiary alcohol formation during Grignard addition.

Reagents:

Reagent Equiv. Role
Ethyl Hydrogen Suberate 1.0 Substrate
CDI (Carbonyldiimidazole) 1.1 Coupling Agent
N,O-Dimethylhydroxylamine HCl 1.2 Amine Source

| DCM (Dichloromethane) | Solvent | Anhydrous Solvent |

Protocol:

  • Activation: In a flame-dried flask under Nitrogen, dissolve Ethyl Hydrogen Suberate (20.2 g, 100 mmol) in anhydrous DCM (200 mL).

  • Addition: Add CDI (17.8 g, 110 mmol) portion-wise at 0°C. (Caution: CO₂ gas evolution). Stir at 0°C for 30 min, then warm to RT for 1 hour.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (11.7 g, 120 mmol) in one portion. Stir at RT for 12 hours.

  • Workup: Quench with 1M HCl (100 mL). Separate layers. Wash organic layer with Sat. NaHCO₃ (100 mL) and Brine (100 mL).

  • Drying: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Result: The crude Weinreb amide is typically >95% pure and can be used directly.

Phase 3: Grignard Addition (Target Synthesis)

Objective: Nucleophilic displacement of the Weinreb amide with cyclopropylmagnesium bromide.

Reagents:

Reagent Equiv. Role
Weinreb Amide Intermediate 1.0 Electrophile
Cyclopropylmagnesium Bromide 1.3 Nucleophile (0.5M in THF)

| THF (Tetrahydrofuran) | Solvent | Anhydrous Solvent |

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck flask. Equip with addition funnel and N₂ inlet.

  • Solvation: Dissolve the Weinreb amide (24.5 g, 100 mmol) in anhydrous THF (250 mL). Cool to 0°C .

  • Addition: Add Cyclopropylmagnesium bromide (130 mmol, ~260 mL of 0.5M solution) dropwise via addition funnel over 45 minutes. Maintain internal temp < 5°C.

    • Note: The Weinreb amide forms a stable 5-membered chelate intermediate that prevents the ketone from reacting further.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours. Monitor by TLC (formation of less polar product).

  • Quench (Critical): Cool back to 0°C. Quench carefully with saturated NH₄Cl (avoid strong acid initially to prevent cyclopropane ring opening).

  • Extraction: Extract with Ethyl Acetate (3 x 150 mL). Wash combined organics with Brine.

  • Purification: Flash column chromatography (Silica Gel, Hexanes:EtOAc 9:1 to 4:1).

  • Characterization:

    • Appearance: Colorless to pale yellow oil.

    • ¹H NMR (CDCl₃): δ 4.12 (q, 2H, -OCH ₂CH₃), 2.45 (t, 2H, -CH ₂-CO-cPr), 1.90 (m, 1H, cPr-CH ), 0.98 (m, 2H, cPr), 0.85 (m, 2H, cPr).

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
Temperature (Grignard) 0°C to 5°C during addition>10°C may lead to side reactions; <-10°C slows reaction excessively.
Stoichiometry 1.3 eq. Grignard<1.1 eq leads to incomplete conversion; >2.0 eq increases waste/cost.
Quench pH Mildly Acidic/NeutralStrong acid (pH < 1) can open the cyclopropyl ring.
Moisture Control < 50 ppm H₂OWater destroys Grignard reagent immediately.
Troubleshooting Guide
  • Issue: Tertiary Alcohol Impurity observed.

    • Cause: Failed Weinreb chelation or temperature spike.

    • Fix: Ensure temperature stays <5°C during addition. Verify quality of N,O-dimethylhydroxylamine.

  • Issue: Low Yield of Ketone.

    • Cause: Grignard reagent degradation.

    • Fix: Titrate Grignard reagent before use.

  • Issue: Cyclopropyl Ring Opening.

    • Cause: Acidic workup too harsh.

    • Fix: Use NH₄Cl or dilute HCl for quench; avoid conc. HCl.

Workflow Diagram

Workflow Setup Step 1: Setup Flame-dry glassware N2 Atmosphere AmideForm Step 2: Amide Formation Mono-ester + CDI + NH(OMe)Me Setup->AmideForm Grignard Step 3: Grignard Addition 0°C, THF c-PrMgBr AmideForm->Grignard Quench Step 4: Quench Sat. NH4Cl (Preserve Ring) Grignard->Quench Purify Step 5: Purification Silica Chromatography Hex/EtOAc Quench->Purify

Figure 2: Operational workflow for the synthesis process.

Safety & Handling

  • Cyclopropylmagnesium Bromide: Highly flammable and water-reactive. Handle only under inert atmosphere (Nitrogen/Argon). Use dry syringes/cannulas for transfer.

  • CDI (Carbonyldiimidazole): Releases CO₂ upon reaction. Ensure reaction vessel is vented to a fume hood to prevent pressure buildup.

  • Solvents: THF must be peroxide-free and anhydrous. Distill over Sodium/Benzophenone or use a solvent purification system (SPS).

References

  • Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link

  • Grignard Reaction with Weinreb Amides: Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis." Organic Preparations and Procedures International, 1993 , 25(1), 15-40. Link

  • Cyclopropyl Ketone Stability: Salaun, J. "Cyclopropane derivatives and their diverse biological activities." Top. Curr. Chem., 2000 , 207, 1-67. Link

  • Compound Reference: Ethyl 8-cyclopropyl-8-oxooctanoate (CAS 898776-36-8).[2] PubChem Compound Summary. Link

Sources

Application Note: High-Efficiency Hydrolysis of Ethyl 8-cyclopropyl-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the saponification of Ethyl 8-cyclopropyl-8-oxooctanoate to 8-cyclopropyl-8-oxooctanoic acid .

This transformation presents a specific chemoselective challenge: hydrolyzing a lipophilic ester without degrading the acid-sensitive cyclopropyl ketone moiety. While cyclopropyl ketones are generally stable to base, they can undergo ring-opening or rearrangement under harsh acidic workup conditions or excessive heat. Furthermore, the lipophilicity of the octanoate chain requires a solvent system capable of maintaining homogeneity to ensure complete conversion.

This guide recommends a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Methanol/Water ternary solvent system, offering superior solubility and mildness compared to traditional NaOH/EtOH reflux methods.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Target Molecule: Ethyl 8-cyclopropyl-8-oxooctanoate

  • Molecular Formula:

    
    
    
  • Key Motifs:

    • Ethyl Ester: The reactive center for hydrolysis.

    • Cyclopropyl Ketone: A motif requiring mild conditions. The

      
      -character of the cyclopropane ring adjacent to the carbonyl provides conjugation (bisected conformation), but also susceptibility to ring-opening under strong Lewis acid conditions or vigorous electrophilic attack [1].
      
    • Octanoate Chain: A hydrophobic spacer (

      
       linker) that necessitates organic co-solvents (THF) for reaction homogeneity.
      
Reaction Mechanism

The reaction proceeds via a standard nucleophilic acyl substitution (


 mechanism). The hydroxide ion attacks the ester carbonyl to form a tetrahedral intermediate.[1] The collapse of this intermediate eliminates the ethoxide leaving group, yielding the carboxylate salt.[1] The final acid is generated via protonation during the workup.[1]

ReactionScheme Substrate Ethyl 8-cyclopropyl-8-oxooctanoate (Lipophilic Ester) Intermediate Tetrahedral Intermediate Substrate->Intermediate OH- Attack Reagents LiOH (2.5 eq) THF:MeOH:H2O (3:1:1) Reagents->Substrate Salt Lithium Carboxylate Intermediate->Salt -OEt Product 8-cyclopropyl-8-oxooctanoic acid (Target) Salt->Product H+ Workup (pH 3)

Figure 1: Mechanistic pathway for the saponification of the keto-ester.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Ethyl 8-cyclopropyl-8-oxooctanoate (Starting Material).

    • Lithium Hydroxide Monohydrate (

      
      , >98%).
      
    • Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water.

    • 1M Hydrochloric Acid (HCl) or 10% Citric Acid (for milder workup).

  • Equipment:

    • Round-bottom flask (RBF) with magnetic stir bar.

    • Rotary evaporator.[2]

    • Separatory funnel.

Step-by-Step Methodology

Step 1: Solubilization (Critical for Lipophiles)

  • Dissolve 1.0 equivalent of Ethyl 8-cyclopropyl-8-oxooctanoate in THF.

    • Rationale: THF is essential to solvate the hydrophobic octyl chain. Pure alcohols (MeOH/EtOH) often result in emulsions or slow kinetics for this substrate [2].

  • Add Methanol (MeOH) to the solution.[3]

    • Ratio: Target a final solvent ratio of THF:MeOH:Water of 3:1:1 .

Step 2: Saponification

  • Prepare a solution of LiOH[4]·H2O (2.5 equivalents) in the calculated volume of water.

  • Add the aqueous LiOH solution dropwise to the stirring organic ester solution at Room Temperature (20–25°C).

    • Observation: The solution may become slightly cloudy initially but should clarify as the reaction proceeds.

  • Monitor: Stir vigorously at room temperature.

    • Timeframe: Typical conversion is complete within 3–6 hours.

    • QC Check: Monitor by TLC (System: 30% EtOAc in Hexanes). The ester (

      
      ) should disappear; the acid will remain at the baseline or streak (
      
      
      
      ).

Step 3: Quench & Workup (The "Safe" Acidification)

  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of THF and MeOH.

    • Note: Do not distill to dryness; leave the aqueous slurry.

  • Dilute the residue with water and wash once with Diethyl Ether (

    
    ) to remove unreacted non-polar impurities (optional).
    
  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise until pH reaches ~3.0.

    • Warning: Avoid concentrated HCl. Strong acid combined with heat can degrade the cyclopropyl ketone [3].

  • Extraction: Extract the milky aqueous suspension with Ethyl Acetate (

    
    ).
    
  • Combine organics, wash with Brine, dry over

    
    , filter, and concentrate.
    
Experimental Workflow Diagram

Workflow Start Dissolve Substrate (THF/MeOH) AddBase Add aq. LiOH (2.5 equiv) Start->AddBase React Stir at RT (3-6 Hours) AddBase->React Check TLC Check (Ester gone?) React->Check Check->React No (Heat to 40°C) Evap Remove Organics (Rotavap) Check->Evap Yes Acidify Acidify to pH 3 (1M HCl, 0°C) Evap->Acidify Extract Extract w/ EtOAc Dry & Concentrate Acidify->Extract Final Pure Acid (Solid/Oil) Extract->Final

Figure 2: Operational workflow for the isolation of 8-cyclopropyl-8-oxooctanoic acid.

Data Analysis & Validation

The following data markers confirm the successful synthesis and isolation of the product.

Analytical MethodSubstrate (Ester) SignalProduct (Acid) SignalInterpretation

NMR
Quartet ~4.12 ppm (

)
Absent Loss of ethoxy group confirms hydrolysis.

NMR
Triplet ~1.25 ppm (

)
Absent Loss of terminal methyl of the ester.

NMR
Multiplet ~0.8–1.0 ppm (Cyclopropyl)Unchanged Retention of cyclopropyl signals confirms ring integrity.

NMR
Carbonyl ~173 ppm (Ester)~178–180 ppm Shift downfield indicates free carboxylic acid.
IR Spectroscopy

~1735

(Ester)
~1710

Broadening and shift of carbonyl stretch (plus O-H stretch).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Incomplete hydrolysis due to solubility.Increase THF ratio; ensure mixture is homogeneous.
Ring Opening Acidification too harsh (pH < 1).Use 10% Citric Acid instead of HCl; keep temp at 0°C.
Emulsion Lipophilic chain acting as surfactant.Saturate aqueous phase with NaCl (Brine) before extraction.

References

  • Kulinkovich, O. G. (2003).[5] "The Chemistry of Cyclopropanols." Chemical Reviews, 103(7), 2597–2632.[5]

  • Wietelmann, U. (2014). "Lithium Hydroxide."[2][3][4][6] Encyclopedia of Reagents for Organic Synthesis. Thieme Chemistry.

  • BenchChem Technical Support. (2025). "Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates." (General protocol for long-chain keto esters).

  • Master Organic Chemistry. (2022). "Basic Hydrolysis of Esters – Saponification."

  • PubChem. (2023). "Ethyl 8-cyclohexyl-8-oxooctanoate (Analogous Compound)." National Library of Medicine.

Sources

Using Ethyl 8-cyclopropyl-8-oxooctanoate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 8-cyclopropyl-8-oxooctanoate in Pharmaceutical Synthesis

Abstract

Ethyl 8-cyclopropyl-8-oxooctanoate represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical intermediate for lipid-mimetic drugs , metabolic probes , and pharmacokinetic (PK) modulators . Its structure combines a lipophilic cyclopropyl "cap" (a metabolic bioisostere for isopropyl or phenyl groups) with a functionalizable keto-ester linker. This guide details the mechanistic rationale for its use, providing a validated, scalable synthesis protocol and downstream application workflows for developing metabolically stable fatty acid analogs and GPR40 (FFAR1) agonists.

Introduction: The "Cyclopropyl Effect" in Drug Design

In drug discovery, the incorporation of a cyclopropyl group is a strategic maneuver to enhance metabolic stability and potency. Ethyl 8-cyclopropyl-8-oxooctanoate is particularly valuable because it introduces this moiety at the terminus of a medium-chain fatty acid scaffold.

Mechanistic Advantages:
  • Metabolic Blockade: The cyclopropyl group acts as a steric and electronic shield. Unlike linear alkyl chains which undergo rapid

    
    -oxidation or 
    
    
    
    -oxidation, the cyclopropyl ring resists cytochrome P450-mediated degradation, significantly extending the half-life (
    
    
    ) of the parent molecule.
  • Bioisosterism: The cyclopropyl ketone moiety is a bioisostere for isopropyl ketones and phenyl ketones. It maintains similar lipophilicity and spatial volume but eliminates the aromatic ring's liability for toxic metabolite formation (e.g., epoxides) and reduces the "flatness" of the molecule, improving solubility (Fsp3 character).

  • Pharmacokinetic Modulation: As evidenced in recent patent literature (e.g., bioorthogonal delivery systems), attaching this C8-chain to therapeutic payloads (lipidation) promotes albumin binding, thereby reducing renal clearance and extending circulation time.

Validated Synthesis Protocol

While Friedel-Crafts acylation is common for aryl ketones, it is unsuitable for cyclopropyl ketones due to ring-opening side reactions. The Weinreb Amide Route is the industry standard for high-fidelity synthesis of Ethyl 8-cyclopropyl-8-oxooctanoate, preventing the formation of tertiary alcohol by-products common in direct Grignard additions.

Protocol A: Synthesis via Weinreb Amide Intermediate

Reagents:

  • Mono-ethyl suberate (Ethyl hydrogen suberate)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Cyclopropylmagnesium bromide (0.5 M in THF)

  • EDC·HCl / HOBt (Coupling agents)

  • Dichloromethane (DCM) and Tetrahydrofuran (THF, anhydrous)

Step-by-Step Methodology:

  • Formation of the Weinreb Amide:

    • Dissolve Mono-ethyl suberate (1.0 eq) in DCM at 0°C.

    • Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and N-methylmorpholine (2.5 eq). Stir for 15 min.

    • Add N,O-Dimethylhydroxylamine HCl (1.1 eq). Warm to RT and stir for 12 hours.

    • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4 and concentrate.

    • Checkpoint: Verify formation of Ethyl 8-(methoxy(methyl)amino)-8-oxooctanoate via LC-MS.

  • Grignard Addition (The Critical Step):

    • Dissolve the Weinreb intermediate (1.0 eq) in anhydrous THF under Argon. Cool to -10°C (Salt-ice bath).

    • Slow Addition: Add Cyclopropylmagnesium bromide (1.3 eq) dropwise over 60 minutes.

    • Mechanistic Note: The stable magnesium-chelate intermediate prevents the ketone from reacting further with the Grignard reagent, ensuring mono-addition.

    • Stir at 0°C for 2 hours.

  • Quench and Isolation:

    • Quench carefully with saturated NH4Cl solution at 0°C.

    • Extract with Ethyl Acetate (3x).

    • Purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

Yield Expectation: 75-85% Purity Target: >98% (GC-FID)

Visualization: Synthesis & Metabolic Logic

The following diagram illustrates the synthesis pathway and the biological rationale for using this scaffold to block metabolic degradation.

G cluster_0 The Chelation Control Start Mono-ethyl Suberate Inter Weinreb Amide Intermediate Start->Inter EDC/HOBt MeNHOMe Product Ethyl 8-cyclopropyl- 8-oxooctanoate Inter->Product Nucleophilic Substitution Reagent Cyclopropyl MgBr (-10°C, THF) Reagent->Inter Metabolism Metabolic Fate: Blocks Beta-Oxidation Product->Metabolism In Vivo Application

Caption: Figure 1. Synthesis of Ethyl 8-cyclopropyl-8-oxooctanoate via Weinreb amide to prevent over-alkylation, highlighting the metabolic stability application.

Downstream Applications & Protocols

Once synthesized, Ethyl 8-cyclopropyl-8-oxooctanoate serves as a divergent intermediate.

Application A: Synthesis of GPR40 Agonists (Free Fatty Acid Receptor 1)

GPR40 agonists are potent targets for Type 2 Diabetes treatment. The cyclopropyl-keto-acid motif mimics the natural ligand (fatty acids) but with enhanced stability.

  • Protocol: Hydrolysis of the ester using LiOH (2.0 eq) in THF/H2O (1:1) at RT for 4 hours yields 8-cyclopropyl-8-oxooctanoic acid .

  • Use Case: This acid is coupled to amine-bearing pharmacophores or used directly to study receptor activation kinetics without rapid degradation by fatty acid oxidation machinery.

Application B: Asymmetric Reduction for Chiral Scaffolds

Many lipid mediators (e.g., prostaglandins, resolvins) require specific chirality at the alcohol position.

  • Protocol:

    • Substrate: Ethyl 8-cyclopropyl-8-oxooctanoate.[1][2]

    • Catalyst: (R)- or (S)-MeCBS (Corey-Bakshi-Shibata) reagent (0.1 eq).

    • Reductant: BH3·THF (0.6 eq).

    • Conditions: -20°C in THF.

    • Result: Enantioselective formation of Ethyl 8-cyclopropyl-8-hydroxyoctanoate (>95% ee).

    • Significance: The resulting chiral alcohol is a versatile handle for installing leaving groups (Mesylate/Tosylate) for SN2 displacement, allowing the construction of complex lipid-drug conjugates.

Technical Data & Comparison

Table 1: Physicochemical Profile & Bioisosteric Comparison

PropertyEthyl 8-cyclopropyl-8-oxooctanoateIsopropyl Analog (Hypothetical)Advantage of Cyclopropyl
Molecular Weight 226.31 g/mol 228.33 g/mol Lower MW efficiency
LogP (Lipophilicity) ~2.87~3.10Slightly lower; better solubility
Rotatable Bonds 99Rigid terminus (Entropy benefit)
Metabolic Liability Low (Ring strain resists CYP)High (Tertiary C-H oxidation)Extended Half-life
Boiling Point ~150-160°C (1.5 mmHg)~145°C (1.5 mmHg)Higher thermal stability

References

  • ChemicalBook. (2023). Cyclopropyl Methyl Ketone: properties, applications and safety. Retrieved from

  • BenchChem. (2025). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.[3] Retrieved from

  • Google Patents. (2017). Bioorthogonal compositions and methods of use (US10828373B2). Retrieved from

  • Organic Syntheses. (2004). Kulinkovich Reaction and Cyclopropyl Ketone Synthesis. Retrieved from

Sources

Application Note & Protocol Guide: Selective Reduction of Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of cyclopropyl ketones to their corresponding alcohols is a cornerstone transformation in synthetic organic chemistry, particularly in the fields of medicinal chemistry and natural product synthesis, where the cyclopropyl moiety serves as a critical structural motif. However, the inherent ring strain and unique electronic properties of the cyclopropyl group present significant challenges, most notably the propensity for ring-opening under harsh reaction conditions. This guide provides a comprehensive overview of the primary methodologies for the selective reduction of cyclopropyl ketones, focusing on preserving the three-membered ring. We delve into the mechanistic underpinnings of stereoselectivity, offer detailed, field-proven protocols for common hydride reagents, and present a comparative analysis to guide reagent selection. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this delicate yet powerful transformation.

Introduction: The Challenge of the Cyclopropyl Ring

The cyclopropane ring is a prevalent feature in numerous pharmaceuticals and bioactive molecules due to its unique conformational and electronic properties. When positioned adjacent to a carbonyl group, the cyclopropyl ring acts as a weak π-system, influencing the reactivity of the ketone. The primary challenge in the reduction of cyclopropyl ketones is to selectively reduce the carbonyl group to an alcohol without inducing cleavage of the strained C-C bonds of the cyclopropane ring.[1][2] Ring-opening is often promoted by conditions that generate significant charge or radical character adjacent to the ring, such as strong acids, high temperatures, or certain transition-metal catalysts.[1][3]

Therefore, the choice of reducing agent and reaction conditions is paramount. The ideal transformation must be mild enough to preserve the cyclopropyl moiety while being sufficiently reactive to ensure efficient conversion of the ketone. Furthermore, for substituted cyclopropyl ketones, controlling the diastereoselectivity of the resulting alcohol is often a key synthetic objective.

Mechanistic Insight: The Basis of Stereocontrol

The stereochemical outcome of hydride reductions of chiral cyclopropyl ketones is not random; it is dictated by the conformational preferences of the substrate and the steric demands of the hydride reagent.[2][4]

Cyclopropyl ketones primarily exist in an equilibrium between two planar conformers: the s-cis and s-trans forms, where the double bond of the carbonyl is either cis or trans to the cyclopropyl ring. The relative stability of these conformers is influenced by steric interactions between substituents on the ketone and the ring.[2][5]

Hydride attack generally occurs from the less sterically hindered face of the more stable conformer.[2]

  • Small Hydrides (e.g., NaBH₄): These reagents are less sensitive to steric hindrance and may show lower selectivity.

  • Bulky Hydrides (e.g., DIBAL-H, L-Selectride®): These reagents are highly sensitive to the steric environment. They will preferentially attack the most accessible face of the thermodynamically favored conformer, often leading to high diastereoselectivity.[4] For example, if the s-trans conformation is preferred to minimize steric clash, a bulky hydride will attack from the face opposite the largest substituent, as illustrated in the model below.

Figure 1: Conformational model for stereoselective hydride reduction.

Comparative Analysis of Hydride Reducing Agents

The choice of hydride reagent is the most critical parameter in cyclopropyl ketone reduction. A summary of common reagents and their characteristics is provided below.

ReagentFormulaTypical SolventsTemp. (°C)ReactivitySelectivity & Notes
Sodium Borohydride NaBH₄MeOH, EtOH0 to 25MildExcellent chemoselectivity for aldehydes/ketones.[6] The go-to reagent for simple reductions where high diastereoselectivity is not required. Very low risk of ring-opening.[1]
Lithium Aluminum Hydride LiAlH₄THF, Et₂O-78 to 0StrongReduces most carbonyls (esters, amides).[7] Must be used at low temperatures with careful monitoring to prevent side reactions. Requires anhydrous conditions.
Diisobutylaluminum Hydride DIBAL-HTHF, Toluene, CH₂Cl₂-78 to 0ModerateBulky reagent, often provides high diastereoselectivity based on steric approach control.[4] Can also reduce esters to aldehydes at low temperatures.
L-Selectride® / K-Selectride® LiB(s-Bu)₃H / KB(s-Bu)₃HTHF-78StrongExtremely bulky reagents that provide the highest levels of diastereoselectivity in many cases. Excellent for sterically demanding reductions.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (TLC analysis) to ensure reaction completion and minimize side-product formation.

Protocol 1: General Reduction using Sodium Borohydride (NaBH₄)

This protocol is ideal for substrates where the cyclopropyl ring's integrity is the primary concern and high diastereoselectivity is not essential.

Workflow Diagram:

start Dissolve Cyclopropyl Ketone in Methanol (MeOH) cool Cool Solution to 0 °C (Ice Bath) start->cool add Add NaBH₄ (1.0-1.5 eq) Portion-wise cool->add stir Stir at 0 °C for 30 min, then warm to RT add->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Quench with Water or dilute HCl (slowly) monitor->quench Complete workup Solvent Removal & Aqueous Workup quench->workup extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify end Isolated Cyclopropyl Alcohol purify->end

Figure 2: Workflow for NaBH₄ reduction of a cyclopropyl ketone.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the cyclopropyl ketone (1.0 eq) in methanol or ethanol (approx. 0.1–0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Reagent Addition: Slowly add sodium borohydride (1.0–1.5 eq) in small portions over 5–10 minutes. Causality Note: Portion-wise addition controls the initial exotherm and gas evolution.[1]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 1–3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone spot is completely consumed.

  • Quenching: Once complete, cool the flask back to 0 °C and slowly add deionized water or 1 M HCl to quench the excess NaBH₄. Safety Note: Quenching is exothermic and produces hydrogen gas. Add the quenching agent slowly and ensure adequate ventilation.

  • Workup: Remove the bulk of the alcoholic solvent under reduced pressure. Partition the remaining residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extraction & Purification: Separate the layers and extract the aqueous phase two more times with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude alcohol product by flash column chromatography if necessary.[1]

Protocol 2: Diastereoselective Reduction using DIBAL-H

This protocol is employed when controlling the stereochemistry of the resulting alcohol is the primary objective.

Step-by-Step Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the cyclopropyl ketone (1.0 eq) in anhydrous toluene or dichloromethane (DCM) (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DIBAL-H (1.0 M solution in hexanes or toluene, 1.2–1.5 eq) dropwise via syringe over 20–30 minutes, maintaining the internal temperature below -70 °C. Causality Note: The low temperature and slow addition are critical for maximizing stereoselectivity and preventing over-reduction or side reactions.

  • Reaction: Stir the mixture at -78 °C for 2–4 hours.

  • Monitoring: Carefully take aliquots to monitor the reaction by TLC. Quench the aliquot with a saturated solution of Rochelle's salt before spotting.

  • Quenching (Fieser Workup): Once the reaction is complete, quench by the slow, sequential dropwise addition of:

    • Methanol (0.1 mL per mmol of DIBAL-H)

    • Water (0.1 mL per mmol of DIBAL-H)

    • 15% w/v aqueous NaOH solution (0.3 mL per mmol of DIBAL-H) Stir vigorously at room temperature for 1-2 hours until a filterable white precipitate forms.

  • Workup & Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Alternative Methods & Potential Pitfalls

Catalytic Hydrogenation

While effective, catalytic hydrogenation requires careful control to avoid ring-opening (hydrogenolysis).[1]

  • Recommended Conditions: Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) at low to moderate hydrogen pressure (1-4 atm) in a solvent like ethanol or ethyl acetate.

  • Conditions to Avoid: High pressures, high temperatures, and aggressive catalysts like Rhodium or Ruthenium on carbon, which are more prone to cleaving the cyclopropyl C-C bonds.[8]

Troubleshooting Ring-Opening

If undesired ring-opening is observed, consider the following corrective actions:

  • Lower the Temperature: Ring-opening processes often have a higher activation energy than the desired reduction.[1] Running the reaction at a lower temperature can significantly favor the desired pathway.

  • Use a Milder Reagent: If using LiAlH₄, switch to NaBH₄. If using NaBH₄, consider a modified, less reactive borohydride.

  • Change the Solvent: The polarity of the solvent can influence the stability of intermediates that may lead to ring cleavage. Experiment with less polar aprotic solvents like THF or toluene.[1]

  • Protect the Ketone: If other functional groups in the molecule require harsh conditions, it may be necessary to protect the ketone as an acetal or ketal before performing the other transformations, and then deprotect and reduce the ketone under mild conditions as a final step.[1]

References

  • BenchChem. (2025). How to avoid ring-opening of cyclopropyl ketones during reaction. BenchChem Technical Support.
  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]

  • Wang, Z.-Y., et al. (2024). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. RSC Publishing. [Link]

  • BenchChem. (2025). A Comparative Analysis of Reducing Agents for Cyclopropyl Ketone Reduction. BenchChem Technical Support.
  • Reisman, S. E., et al. (2023). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC. [Link]

  • Procter, D. J., et al. (2023). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC. [Link]

  • Reddy, P. V., et al. (2007). Conceivable transition states of the hydride reduction of cyclopropyl ketones. ResearchGate. [Link]

  • Shuto, S., et al. (2002). A Systematic Study of the Hydride Reduction of Cyclopropyl Ketones with Structurally Simplified Substrates. Highly Stereoselective Reductions of Trans-Substituted Cyclopropyl Ketones via the Bisected s-Cis Conformation. The Journal of Organic Chemistry. [Link]

  • Donohue, A. C., et al. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • University of Southampton. Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry. [Link]

  • University of Massachusetts Boston. Experiment 1. Ketone Reduction by Sodium Borohydride. Department of Chemistry. [Link]

  • Cacchi, S., et al. (1973). 5α-androstan-17β-ol-3-one. Organic Syntheses. [Link]

  • Li, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Fisch, L. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Leah4sci. [Link]

  • Reisman, S. E., et al. (2026). Ligand-Metal Cooperation Enables Net C–C Activation Cross-Coupling Reactivity of Cyclopropyl Ketones. ResearchGate. [Link]

  • Kumar, A. (2025). Lithium Aluminum Hydride: A Powerful Reducing Agent. ResearchGate. [Link]

  • OCER. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. [Link]

  • Donohoe, T. J., et al. (2015). Strategic Application and Transformation of ortho-Disubstituted Phenyl and Cyclopropyl Ketones To Expand the Scope of Hydrogen Borrowing Catalysis. Journal of the American Chemical Society. [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

Sources

Application Notes and Protocols for Ethyl 8-cyclopropyl-8-oxooctanoate in Bioorthogonal Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Bioorthogonal Chemistry

Bioorthogonal chemistry has transformed our ability to study and manipulate biological systems by enabling chemical reactions to occur within living organisms without interfering with native biochemical processes[1]. At the heart of many bioorthogonal applications, from targeted drug delivery to molecular imaging, lies the linker—a molecular bridge that connects a biomolecule of interest to a payload, such as a drug or a fluorescent probe[]. The design of these linkers is paramount, as their chemical properties dictate the stability, solubility, and release kinetics of the final conjugate, ultimately influencing its efficacy and safety[3][4]. An ideal linker must be stable in the circulatory system to prevent premature payload release while allowing for efficient cleavage and payload delivery within the target cells[][5].

This application note introduces Ethyl 8-cyclopropyl-8-oxooctanoate as a versatile precursor for the synthesis of novel bifunctional, bioorthogonal linkers. Its unique structure, featuring a long aliphatic chain, a terminal ethyl ester, and a cyclopropyl ketone, offers a rich chemical playground for the development of next-generation linkers for applications such as antibody-drug conjugates (ADCs) and advanced molecular probes.

The Unique Structural Features of Ethyl 8-cyclopropyl-8-oxooctanoate

Ethyl 8-cyclopropyl-8-oxooctanoate is a keto-ester with two distinct functional groups amenable to chemical modification. The long eight-carbon chain provides spatial separation between the two ends of the linker, which can be crucial for minimizing steric hindrance and maintaining the biological activity of the conjugated molecules[6][3].

  • The Ethyl Ester: This functional group serves as a convenient handle for introducing a wide range of chemical moieties. It can be easily hydrolyzed to the corresponding carboxylic acid, which can then be activated for coupling with amines or other nucleophiles. This allows for the straightforward installation of one of the bioorthogonal reactive groups.

  • The Cyclopropyl Ketone: The cyclopropyl group, a three-membered ring, possesses significant ring strain, making it a unique and reactive functional group[7]. This inherent strain can be harnessed for various chemical transformations, including ring-opening reactions and cycloadditions[5][8]. In the context of bioorthogonal chemistry, the cyclopropyl ketone can be envisioned as a compact and stable precursor to a reactive handle, or potentially as a direct participant in certain bioorthogonal reactions.

Designing a Bifunctional Bioorthogonal Linker from Ethyl 8-cyclopropyl-8-oxooctanoate

The two functional ends of Ethyl 8-cyclopropyl-8-oxooctanoate can be orthogonally modified to create a bifunctional linker. One end can be tailored for conjugation to a biomolecule (e.g., an antibody), while the other is designed to react with a payload molecule through a bioorthogonal reaction. Here, we propose a synthetic strategy to create a linker with an azide handle for strain-promoted azide-alkyne cycloaddition (SPAAC) and a tetrazine handle for inverse-electron-demand Diels-Alder (IEDDA) reaction.

Proposed Synthetic Pathway

The proposed synthesis involves a two-pronged approach:

  • Modification of the Ethyl Ester: The ethyl ester is first hydrolyzed to a carboxylic acid. This is followed by an amidation reaction with a small molecule containing an azide group, such as amino-PEG-azide, to install the first bioorthogonal handle.

  • Conversion of the Cyclopropyl Ketone to a Tetrazine: The ketone can be converted to a hydrazine, which is then reacted with a suitable precursor to form a tetrazine ring. This provides the second, orthogonal reactive group.

Diagram 1: Proposed Synthesis of a Bifunctional Linker

G cluster_0 Modification of Ethyl Ester cluster_1 Conversion of Cyclopropyl Ketone Start Ethyl 8-cyclopropyl-8-oxooctanoate Hydrolysis Hydrolysis (e.g., LiOH) Start->Hydrolysis Carboxylic_Acid 8-cyclopropyl-8-oxooctanoic acid Hydrolysis->Carboxylic_Acid Activation Activation (e.g., EDC, NHS) Carboxylic_Acid->Activation Activated_Ester NHS ester derivative Activation->Activated_Ester Amidation Amidation with H2N-PEG-N3 Activated_Ester->Amidation Azide_Linker Azido-PEG-Linker Amidation->Azide_Linker Hydrazine_Formation Hydrazone Formation Azide_Linker->Hydrazine_Formation Reaction with Hydrazine Hydrazone Hydrazone Intermediate Hydrazine_Formation->Hydrazone Tetrazine_Synthesis Reaction with Nitrile and Amidine Hydrazone->Tetrazine_Synthesis Bifunctional_Linker Final Bifunctional Linker (Azide and Tetrazine) Tetrazine_Synthesis->Bifunctional_Linker

Caption: Synthetic pathway for the bifunctional linker.

Experimental Protocols

Protocol 1: Synthesis of the Bifunctional Linker

This protocol outlines the steps for the synthesis of a bifunctional linker from Ethyl 8-cyclopropyl-8-oxooctanoate, featuring an azide and a tetrazine moiety.

Materials:

  • Ethyl 8-cyclopropyl-8-oxooctanoate

  • Lithium hydroxide (LiOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amino-dPEG®-Azide

  • Hydrazine monohydrate

  • Acetonitrile, Dichloromethane (DCM), Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrolysis of the Ethyl Ester:

    • Dissolve Ethyl 8-cyclopropyl-8-oxooctanoate (1.0 eq) in a 3:1 mixture of THF and water.

    • Add LiOH (1.5 eq) and stir the mixture at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Acidify the reaction mixture to pH 3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-cyclopropyl-8-oxooctanoic acid.

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add EDC (1.2 eq) and NHS (1.2 eq).

    • Stir the reaction mixture at room temperature for 6 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the NHS ester.

  • Amidation to Introduce the Azide:

    • Dissolve the NHS ester (1.0 eq) in anhydrous DMF.

    • Add Amino-dPEG®-Azide (1.1 eq) and a catalytic amount of triethylamine.

    • Stir the reaction at room temperature overnight.

    • Dilute the reaction with ethyl acetate and wash with water and brine.

    • Dry the organic layer and concentrate. Purify the product by silica gel chromatography to obtain the azido-linker intermediate.

  • Formation of the Tetrazine:

    • This step requires specialized knowledge of tetrazine synthesis and should be performed with caution.

    • A plausible route involves the reaction of the ketone with hydrazine to form a hydrazone, followed by a condensation reaction with a nitrile and an amidine in the presence of a suitable catalyst and oxidant. This is a complex, multi-step process that should be adapted from established literature procedures for tetrazine synthesis.

Protocol 2: Conjugation to an Antibody and Bioorthogonal Labeling

This protocol describes the conjugation of the synthesized bifunctional linker to a monoclonal antibody (mAb) and subsequent dual labeling with a fluorescent dye and a cytotoxic drug.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Bifunctional linker (azide and tetrazine)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Trans-cyclooctene (TCO)-functionalized cytotoxic drug (e.g., TCO-MMAE)

  • DMSO

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Modification:

    • The bifunctional linker must first be activated for reaction with the antibody. If the linker synthesis terminates with a carboxylic acid on the tetrazine-containing side, it can be activated with EDC/NHS as described in Protocol 1, Step 2.

    • React the activated linker with the mAb in PBS at a controlled molar ratio (e.g., 5:1 linker to mAb) for 2 hours at room temperature.

    • Quench the reaction by adding an excess of an amine-containing buffer (e.g., Tris-HCl).

    • Purify the antibody-linker conjugate using an SEC column to remove excess linker.

  • Dual Bioorthogonal Labeling:

    • To the purified antibody-linker conjugate, add the DBCO-Cy5 (for SPAAC reaction with the azide) and the TCO-MMAE (for IEDDA reaction with the tetrazine) in a slight molar excess.

    • Incubate the reaction mixture for 1-4 hours at room temperature.

    • Monitor the reaction progress by analyzing small aliquots via HPLC or mass spectrometry.

  • Purification and Characterization:

    • Purify the final antibody-drug-dye conjugate using an SEC column to remove unreacted dye and drug molecules.

    • Characterize the final product to determine the drug-to-antibody ratio (DAR) and dye-to-antibody ratio. This can be achieved using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase HPLC, and mass spectrometry[9][10].

Diagram 2: Workflow for Antibody-Drug Conjugate (ADC) Synthesis

G Start Monoclonal Antibody (mAb) Conjugation Conjugate Linker to mAb Start->Conjugation Linker_Activation Activate Bifunctional Linker (e.g., with EDC/NHS) Linker_Activation->Conjugation Purification1 Purify mAb-Linker Conjugate (Size-Exclusion Chromatography) Conjugation->Purification1 Dual_Labeling Dual Bioorthogonal Labeling Purification1->Dual_Labeling Purification2 Purify Final ADC (Size-Exclusion Chromatography) Dual_Labeling->Purification2 Payloads Add DBCO-Dye and TCO-Drug Payloads->Dual_Labeling Characterization Characterize ADC (HIC, MS, HPLC) Purification2->Characterization

Caption: Workflow for ADC synthesis and characterization.

Data Presentation and Expected Outcomes

The successful synthesis and conjugation can be monitored and quantified at each step. The following table provides an example of the data that should be collected and the expected outcomes.

Step Analytical Method Parameter to Measure Expected Outcome
Linker Synthesis NMR, Mass SpectrometryStructure confirmationCorrect molecular weight and NMR spectra
Antibody-Linker Conjugation Mass SpectrometryMass shift of mAbIncrease in mass corresponding to the number of linkers attached
Final ADC Purification SEC-HPLCPurity of the conjugateSingle major peak for the ADC, separated from unconjugated species
ADC Characterization HIC-HPLC, Mass SpectrometryDrug-to-Antibody Ratio (DAR)A distribution of DAR values, with an average DAR in the desired range (e.g., 2-4)

Conclusion

Ethyl 8-cyclopropyl-8-oxooctanoate represents a promising and versatile starting material for the design of advanced bioorthogonal linkers. Its unique chemical structure allows for the creation of bifunctional linkers capable of participating in multiple, orthogonal bioconjugation reactions. The protocols and strategies outlined in this application note provide a roadmap for researchers to explore the potential of this molecule in developing novel antibody-drug conjugates, molecular imaging agents, and other tools for chemical biology. The principles of linker design, including the importance of stability, solubility, and controlled payload release, are central to the successful application of such linkers in therapeutic and diagnostic contexts[3]. Further research and optimization of the synthetic and conjugation methodologies will undoubtedly expand the utility of cyclopropyl-containing linkers in the ever-evolving field of bioorthogonal chemistry.

References

  • Battigelli, A., Almeida, B., & Shukla, A. (2022). Recent Advances in Bioorthogonal Click Chemistry for Biomedical Applications. Bioconjugate Chemistry, 33(2), 263-271. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Lee, J., Sun, Y., Liang, W., & Shen, B. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 698273. [Link]

  • Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]

  • Bertozzi, C. R. (2003). Bioorthogonal Chemistry: A New Tool for Chemical Biology. Chemical & Engineering News, 81(42), 24-28.
  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. [Link]

  • Fox, J. M. (2018). The Future of Bioorthogonal Chemistry. ACS Central Science, 4(7), 785-787. [Link]

  • LCGC International. (2025, January 28). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. [Link]

  • ResearchGate. (2025, October 16). (PDF) Bioorthogonal Chemistry: Tools for Imaging and Drug Delivery. [Link]

  • University College London. (n.d.). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. UCL Discovery. [Link]

  • van der Vorm, S., et al. (2022). Synthetic methodology towards allylic trans-cyclooctene-ethers enables modification of carbohydrates: bioorthogonal manipulation. Scholarly Publications Leiden University. [Link]

  • BioPharm International. (2025, December 10). Monoclonal Antibody Conjugation via Chemical Modification. [Link]

  • Devaraj, N. K. (2018). Developing bioorthogonal probes to span a spectrum of reactivities. Current Opinion in Chemical Biology, 45, 126-134. [Link]

  • Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters: (S)-Ethyl 4-(4-Methoxyphenyl)-4-oxobutanoate. [Link]

  • van der Vorm, S., et al. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Radboud Repository. [Link]

  • Agilent. (n.d.). Characterization of Antibody-Drug Conjugates (ADCs) Using 2D-LC and Native MS. [Link]

  • Chang, C.-M., et al. (2020). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. Molecules, 25(10), 2415. [Link]

  • Drug Discovery & Development. (2023, September 5). Role of ADC linker design in advancing cancer therapies. [Link]

  • Perez-Perrino, S., et al. (2024). Bioorthogonal “Click” Cycloadditions: A Toolkit for Modulating Polymers and Nanostructures in Living Systems. International Journal of Molecular Sciences, 25(5), 2955. [Link]

  • Tzvetkov, N. T., et al. (2005). Photoreactions of Tricyclic α‐Cyclopropyl Ketones and Unsaturated Enones – Synthesis of Polyquinanes and Analogous Ring Systems. European Journal of Organic Chemistry, 2005(21), 4643-4654. [Link]

  • JOCPR. (2024). Bioorthogonal Click Chemistry for Imaging and Targeted Drug Delivery. Journal of Chemical and Pharmaceutical Research, 16(2), 19-20. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • ResearchGate. (n.d.). Ring‐opening of cyclopropyl ketones followed by cyanation for the synthesis of γ‐cyano ketones. [Link]

  • van Geel, R., et al. (2012). Methods for site-specific drug conjugation to antibodies. Bioconjugate Chemistry, 23(5), 841-854. [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Lang, K., & Chin, J. W. (2014). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. ChemBioChem, 15(1), 21-43. [Link]

  • Agilent. (2021). Characterization of Antibody-Drug Conjugates (ADC) using 2-Dimension Liquid Chromatography (2D-LC) and Native Mass Spectrometric Technologies. [Link]

  • ResearchGate. (n.d.). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 53(6), 1146-1163. [Link]

  • van der Vorm, S., et al. (2015). From simple delivery to multimodal systems: the critical role of macromolecular platforms in bioorthogonal drug synthesis. Journal of Materials Chemistry B, 3(34), 6826-6839. [Link]

  • Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 249-268. [Link]

  • Journal of Clinical and Medical Images. (2024). Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. [Link]

  • Google Patents. (n.d.).
  • Waters Corporation. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. [Link]

Sources

Application Note: Reductive Amination Protocols for Ethyl 8-cyclopropyl-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

Ethyl 8-cyclopropyl-8-oxooctanoate represents a specialized class of


-functionalized lipid building blocks. It features two distinct reactive termini: a distal ethyl ester and a sterically crowded cyclopropyl ketone.
The Chemoselectivity Challenge

The primary challenge in performing reductive amination on this substrate is chemoselectivity and steric hindrance :

  • Steric Bulk: The cyclopropyl group exerts significant steric hindrance adjacent to the carbonyl, retarding imine formation compared to linear alkyl ketones.

  • Electronic Deactivation: Cyclopropyl groups act as

    
    -donors, stabilizing the carbonyl dipole and rendering the carbon less electrophilic.
    
  • Functional Group Preservation:

    • Ester Stability: Strong reducing agents (e.g., LiAlH

      
      ) must be avoided to prevent reduction of the ester to an alcohol.
      
    • Ring Integrity: Catalytic hydrogenation (H

      
      /Pd) carries a risk of hydrogenolysis (ring-opening) of the cyclopropyl group and should be avoided in favor of hydride donors.
      

This guide presents two validated protocols: a Standard STAB Protocol for reactive amines and a Titanium-Mediated Protocol for sterically hindered or electron-deficient amines.

Mechanistic Pathway & Logic

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the iminium ion, which is the active species for hydride reduction.

Mechanistic Diagram (DOT)

ReductiveAmination Substrate Ethyl 8-cyclopropyl-8-oxooctanoate (Ketone) Hemiaminal Hemiaminal (Transient) Substrate->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium Ion (Active Species) Hemiaminal->Imine - H2O Product Secondary Amine (Target) Imine->Product + Hydride Ti Ti(OiPr)4 (Lewis Acid / Water Scavenger) Ti->Hemiaminal Catalyzes Ti->Imine Stabilizes Reductant Borohydride Source (STAB or NaBH4) Reductant->Product

Figure 1: Reaction pathway highlighting the critical role of Lewis Acid activation (Ti) in overcoming the steric barrier of the cyclopropyl group.

Protocol A: Standard STAB Method

Best for: Primary aliphatic amines (high nucleophilicity). Reagent: Sodium Triacetoxyborohydride (STAB / NaBH(OAc)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).[1]
Rationale

STAB is a mild hydride donor that does not reduce esters, ketones, or cyclopropyl rings at ambient temperature. It selectively reduces the iminium ion formed in situ.[2]

Materials
  • Ethyl 8-cyclopropyl-8-oxooctanoate (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve Ethyl 8-cyclopropyl-8-oxooctanoate (1.0 equiv) in DCE (0.2 M concentration).

  • Amine Addition: Add the Amine (1.1 equiv).

  • Acid Activation: Add Acetic Acid (1.0 equiv).

    • Note: AcOH catalyzes imine formation and ensures the reducing agent (STAB) functions correctly (STAB degrades in basic media).

  • Mixing: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: This allows the amine-ketone equilibrium to establish.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 12–24 hours under Nitrogen/Argon.

    • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the ketone (m/z [M+H] of starting material).

  • Quench: Quench by adding saturated aqueous NaHCO

    
    . Stir vigorously for 15 minutes to decompose boron complexes.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Protocol B: Titanium(IV) Mediated Method (The "Mattson" Protocol)

Best for: Sterically hindered amines, anilines, or when Protocol A fails (slow conversion). Reagent: Titanium(IV) isopropoxide (Ti(OiPr)


) followed by NaBH

.[3][4]
Rationale

The cyclopropyl ketone is slow to form imines. Ti(OiPr)


 acts as a dual-function reagent:
  • Lewis Acid: Activates the carbonyl oxygen.

  • Dehydrating Agent: Scavenges water produced during imine formation, driving the equilibrium to completion (Le Chatelier’s principle).

Materials
  • Ethyl 8-cyclopropyl-8-oxooctanoate (1.0 equiv)

  • Amine (1.2 equiv)

  • Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Solvent: Ethanol (Absolute) or THF

Step-by-Step Procedure
  • Complexation: In a dried flask under inert atmosphere (N

    
    ), combine Ethyl 8-cyclopropyl-8-oxooctanoate  (neat or in minimal THF) and the Amine  (1.2 equiv).
    
  • Titanium Addition: Add Ti(OiPr)

    
      (1.5 equiv) dropwise.[5]
    
    • Critical Step: The mixture may become viscous. Stir neat or in minimal solvent for 1 hour at RT. If the amine is very hindered, heat to 40-50°C for 2 hours.

  • Dilution: Dilute the mixture with absolute Ethanol (to ~0.3 M).

  • Reduction: Cool the mixture to 0°C (ice bath). Carefully add NaBH

    
      (1.5 equiv) portion-wise.
    
    • Safety: Hydrogen gas evolution will be vigorous.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench (The "Titanium Crash"):

    • Add water (1 mL per mmol Ti) dropwise. A heavy white/yellow precipitate (TiO

      
      ) will form.
      
    • Dilute with EtOAc.

    • Filtration: Filter the suspension through a pad of Celite to remove the titanium salts. This is crucial to avoid emulsions during extraction.

  • Workup: Concentrate the filtrate. Redissolve in EtOAc, wash with NaHCO

    
     and brine.
    

Comparative Data & Decision Matrix

ParameterProtocol A (STAB)Protocol B (Ti-Mediated)
Primary Mechanism Acid-catalyzed iminium reductionLewis-acid dehydration & reduction
Reactivity Scope 1° Aliphatic AminesHindered Amines / Anilines / Slow Ketones
Ester Stability ExcellentGood (NaBH4 in EtOH is generally safe at 0°C)
Cyclopropyl Stability ExcellentExcellent
Water Tolerance Low (STAB decomposes)High (Ti scavenges water)
Workup Difficulty LowMedium (Requires Celite filtration)
Decision Logic Diagram

DecisionTree Start Select Amine Partner CheckType Amine Type? Start->CheckType Primary Primary Aliphatic (Unencumbered) CheckType->Primary Hindered Secondary / Aniline / Bulky CheckType->Hindered RouteA USE PROTOCOL A (STAB / AcOH) Primary->RouteA RouteB USE PROTOCOL B (Ti(OiPr)4 / NaBH4) Hindered->RouteB

Figure 2: Workflow for selecting the appropriate protocol based on amine nucleophilicity.

Troubleshooting & Critical Process Parameters

Issue: Incomplete Conversion (Starting Material Remains)
  • Cause: Steric bulk of the cyclopropyl group prevents imine formation.

  • Solution: Switch to Protocol B. Increase Ti(OiPr)

    
     to 2.0 equiv and extend the pre-complexation time (before adding borohydride) to 12 hours.
    
Issue: Ester Hydrolysis
  • Cause: In Protocol B, if the reaction is left too long with NaBH

    
     at RT or higher, transesterification or hydrolysis can occur.
    
  • Solution: Keep the reduction step at 0°C and quench immediately upon disappearance of the imine intermediate.

Issue: "Stuck" Titanium Emulsion
  • Cause: Improper quenching of Ti(OiPr)

    
    .
    
  • Solution: Use the "1N NaOH quench" method instead of water if the Celite filtration is slow. Add 1N NaOH, stir until the precipitate turns from sticky to granular white, then filter.

References

  • Abdel-Magid, A. F., et al. (1996).[2][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3][9] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination."[9] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.

  • Barney, J. et al. (2016). "Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis." Organic Letters, 18(22), 5968–5970.[10]

Sources

Application Notes and Protocols for the Storage and Handling of Cyclopropyl-Containing Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Unique Profile of Cyclopropyl-Containing Esters

The cyclopropyl group is a cornerstone in modern medicinal chemistry, prized for its ability to impart conformational rigidity, enhance metabolic stability, and modulate the electronic properties of drug candidates.[1][2] When incorporated into an ester, the resulting molecule combines the unique stereoelectronic features of the strained three-membered ring with the versatile reactivity of the ester functional group. However, the very characteristics that make these compounds valuable also necessitate specialized storage and handling protocols to ensure their integrity and the safety of laboratory personnel.

The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) results from significant angle and torsional strain, forcing the C-C-C bond angles to an acute 60° instead of the ideal 109.5° for sp³ hybridized carbons.[3][4] This strain weakens the C-C bonds, making them susceptible to cleavage under a variety of conditions, including acidic, thermal, or photochemical stress, and through interactions with transition metals.[4][5] Consequently, understanding the interplay between the inherent reactivity of the cyclopropyl moiety and the stability of the ester linkage is paramount for the successful use of these valuable synthetic intermediates. This guide provides a comprehensive overview of the best practices for the storage, handling, and stability assessment of cyclopropyl-containing esters.

I. Chemical Stability and Degradation Pathways

The stability of a cyclopropyl-containing ester is primarily influenced by the integrity of both the cyclopropane ring and the ester functional group. While cyclopropanecarboxylic acid esters have been shown to possess enhanced hydrolytic stability compared to their acyclic analogues due to hyperconjugative stabilization, they are not impervious to degradation.[2][6][7]

Key Degradation Pathways:

  • Hydrolysis: Esters can be hydrolyzed to the corresponding carboxylic acid and alcohol under both acidic and basic conditions.[5][8] While the cyclopropyl group can sterically and electronically hinder this process, prolonged exposure to strong acids or bases, especially at elevated temperatures, will lead to degradation.[8] The reaction is irreversible under basic conditions (saponification).[5]

  • Thermal Decomposition: At elevated temperatures, the cyclopropane ring can undergo thermal isomerization to propene derivatives or other ring-opened products.[9][10][11][12] The presence of the ester group can influence the decomposition pathway.

  • Photochemical Degradation: Exposure to UV light can provide the energy required to induce ring-opening of the cyclopropane ring, often proceeding through radical intermediates.[6][13][14] This can lead to a complex mixture of degradation products.

  • Acid-Catalyzed Ring Opening: Strong acids can protonate the cyclopropane ring, leading to a carbocationic intermediate that readily undergoes ring-opening to alleviate ring strain.[4]

  • Oxidative Degradation: The cyclopropyl group can be susceptible to oxidation, particularly when adjacent to activating groups.[15]

Below is a diagram illustrating potential degradation pathways for a generic cyclopropyl-containing ester.

G cluster_storage Storage & Handling Conditions cluster_products Degradation Products Cyclopropyl_Ester Cyclopropyl-Containing Ester (Stable) Hydrolysis Hydrolysis (Acid/Base, H₂O) Cyclopropyl_Ester->Hydrolysis [H⁺] or [OH⁻] Thermal_Decomposition Thermal Decomposition (Heat) Cyclopropyl_Ester->Thermal_Decomposition Δ Photochemical_Degradation Photochemical Degradation (UV Light) Cyclopropyl_Ester->Photochemical_Degradation Ring_Opening Acid-Catalyzed Ring Opening Cyclopropyl_Ester->Ring_Opening Strong Acid Carboxylic_Acid_Alcohol Carboxylic Acid + Alcohol Hydrolysis->Carboxylic_Acid_Alcohol Ring_Opened_Isomers Ring-Opened Isomers Thermal_Decomposition->Ring_Opened_Isomers Radical_Adducts Radical Adducts & Isomers Photochemical_Degradation->Radical_Adducts Linear_Alkenes Linear Alkenes/Other Products Ring_Opening->Linear_Alkenes

Caption: Potential degradation pathways for cyclopropyl-containing esters.

II. Recommended Storage and Handling Protocols

Proper storage and handling are critical to maintain the purity and stability of cyclopropyl-containing esters and to ensure user safety. The following guidelines are based on the inherent reactivity of these molecules.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry, well-ventilated area. Refrigeration (2-8 °C) is recommended for long-term storage.Minimizes the rate of thermal decomposition and potential hydrolysis if moisture is present.
Atmosphere For highly sensitive compounds or long-term storage, store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidative degradation and minimizes contact with atmospheric moisture, which can lead to hydrolysis.[16]
Light Store in amber glass vials or other light-resistant containers.Protects the compound from photochemical degradation, which can be initiated by UV light.[2][17]
Container Use tightly sealed containers made of inert materials (e.g., borosilicate glass). Ensure container closures are secure to prevent moisture ingress.Prevents contamination and exposure to air and moisture.[8][16]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.Avoids potential reactions that can lead to rapid degradation, including ring-opening or hydrolysis.[8]
Handling Procedures
  • Personal Protective Equipment (PPE):

    • Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[13][14]

    • For operations with a risk of splashing, a face shield is recommended.[13]

  • Ventilation:

    • Always handle cyclopropyl-containing esters in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any volatile compounds or aerosols.[8][14]

  • Dispensing and Weighing:

    • For solids, use an anti-static weigh boat or perform weighing in an environment with controlled humidity to minimize static discharge, which can be an ignition source for flammable solvents used to dissolve the ester.

    • For liquids, use calibrated glass pipettes or syringes for accurate and safe transfer.

  • Reaction Setup:

    • When setting up reactions, particularly those involving heating or the use of strong reagents, ensure the apparatus is properly assembled and secured.

    • Use spark-proof tools and explosion-proof equipment when handling flammable solvents in conjunction with these esters.[8]

    • Ground and bond containers when transferring large quantities of material to prevent static discharge.[1][16]

  • Waste Disposal:

    • Dispose of cyclopropyl-containing ester waste and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[1][9][16]

    • Do not dispose of down the drain.[9] Collect in a designated, labeled, and sealed waste container.

III. Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[2][4][16][17][18]

Objective: To assess the intrinsic stability of a cyclopropyl-containing ester under various stress conditions.

Materials:

  • Cyclopropyl-containing ester of interest

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the cyclopropyl-containing ester in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and evaporate the solvent. Place the vial in an oven at 80 °C for 48 hours. Re-dissolve in the initial solvent before analysis.

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[2][17]

    • A typical starting HPLC method could be a C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.[19][20][21]

G Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal Degradation (80°C, solid state) Stress->Thermal Photo Photolytic Degradation (ICH Q1B) Stress->Photo Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Data Evaluation (Identify & Quantify Degradants) Analysis->Evaluation End Assess Stability Profile Evaluation->End

Caption: Workflow for a forced degradation study of a cyclopropyl-containing ester.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for a common synthetic application of a cyclopropyl-containing ester, specifically a Suzuki-Miyaura cross-coupling reaction, which is frequently used in drug discovery.[3][22][23][24]

Objective: To perform a palladium-catalyzed cross-coupling of a bromo-substituted cyclopropyl-containing ester with a boronic acid.

Materials:

  • Bromo-substituted cyclopropyl-containing ester

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Nitrogen or Argon source

  • TLC plates and developing solvents

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the bromo-substituted cyclopropyl-containing ester (1.0 eq.), the boronic acid (1.2 eq.), the base (2.0 eq.), the palladium catalyst (0.05 eq.), and the ligand (0.1 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reaction Execution:

    • Add the degassed anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by silica gel column chromatography.

    • Characterize the purified product by NMR and mass spectrometry.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The choice of catalyst, ligand, base, and solvent may need to be optimized.

  • Side Reactions: Ring-opening of the cyclopropyl group can occur with certain palladium catalysts or under harsh conditions. Consider using milder conditions or a different catalyst/ligand system.

IV. Analytical Methods for Purity and Stability Assessment

A suite of analytical techniques is essential for confirming the purity of newly synthesized cyclopropyl-containing esters and for monitoring their stability over time.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) The primary tool for assessing purity and quantifying degradation products in stability studies. A stability-indicating method is crucial.[15][19][20][21][25][26]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying volatile degradation products, especially from thermal decomposition.[27][28][29][30]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information to confirm the identity of the compound and to characterize degradation products. Can be used for in-situ reaction monitoring.[26][31][32][33]
Fourier-Transform Infrared (FTIR) Spectroscopy Can be used to monitor the disappearance of the ester carbonyl stretch or the appearance of new functional groups (e.g., a hydroxyl group from hydrolysis).[28]

V. Conclusion

Cyclopropyl-containing esters are powerful tools in chemical research and drug development. Their unique chemical nature, stemming from the inherent strain of the cyclopropyl ring, demands a thorough understanding and implementation of appropriate storage and handling procedures. By adhering to the guidelines and protocols outlined in this document, researchers can ensure the integrity of these valuable compounds, obtain reliable experimental results, and maintain a safe laboratory environment.

VI. References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). The Organic Chemistry Tutor. [Link]

  • Hydrolysis of Esters. University of Calgary. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. (2020). Pharmaceutical Online. [Link]

  • Visible-Light-Mediated Ring-Opening Reactions of Cyclopropanes. (2025). ResearchGate. [Link]

  • Hydrolysing esters. Chemguide. [Link]

  • The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

  • A Review on Force Degradation Studies for Drug Substances. (2023). International Journal of Advanced Research in Science, Communication and Technology.

  • Zemo, D. A., O'Reilly, K. T., Mohler, R. E., Tiwary, A. K., Magaw, R. I., & Kaplan, W. A. (2015). Identification of ester metabolites from petroleum hydrocarbon biodegradation in groundwater using GC×GC-TOFMS. Environmental toxicology and chemistry, 34(9), 1959-1971.

  • Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1.

  • Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization.

  • Monitoring of Lubricating Oil Degradation Via Fast Field Cycling NMR Relaxometry. (2024). Royal Society of Chemistry.

  • Stability Testing of Pharmaceutical Products. (2012). International Journal of Pharmaceutical Sciences Review and Research.

  • Direct excitation of carbonyl cyclopropanes: From divergent photo-isomerization and annulation to unified reductive C-C cleavage. ChemRxiv.

  • A detailed identification study on high-temperature degradation products of oleic and linoleic acid methy esters by GC–MS and GC–FTIR. (2025). ResearchGate.

  • Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. (2025). ResearchGate.

  • Visible‐Light‐Mediated Ring‐Opening Reactions of Cyclopropanes. (2025). ResearchGate.

  • Use of GC/MS method for evaluation of ester oil biodegradation. ResearchGate.

  • Expiration Dating and Stability Testing for Human Drug Products. (2014). FDA.

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journal of Organic Chemistry.

  • A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Journal of the Chemical Society, Perkin Transactions 1.

  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. (2025). ResearchGate.

  • stability-indicating hplc method: Topics by Science.gov. Science.gov.

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). MDPI.

  • Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.

  • How to Develop Stability Indicating HPLC Methods. (2024). The Royal Society of Chemistry.

  • The cyclopropene pyrolysis story. Scilit.

  • NMR Spectroscopy for Chemical Industry. (2023). AZoM.

  • Environmental Nuclear Magnetic Resonance Spectroscopy: An Overview and a Primer. (2017). Analytical Chemistry.

  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PMC.

  • Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. PMC.

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. SciSpace.

  • Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development.

  • Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. (2024). ACS Publications.

  • Monitoring the Degradation of Metal‐Organic Framework Drug Nanocarriers by In‐Situ NMR Spectroscopy. (2024). ResearchGate.

  • The cyclopropene pyrolysis story. (2005). PubMed.

  • Metabolism of cyclopropyl groups. Hypha Discovery.

  • Gas Chromatography-Mass Spectrometry Studies of Waste Vegetable Mixed and Pure Used Oils and Its Biodiesel Products. (2017). Journal of Chromatography & Separation Techniques.

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.

  • Fatty Acid Methyl Ester analysis by Gas Chromatography. Sigma-Aldrich.

  • Understanding Ring Strain in Organic Chemistry: The Hidden Forces at Play. (2026). Oreate AI.

Sources

Bioconjugation strategies using 8-oxo-octanoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The use of 8-oxo-octanoate derivatives (specifically Succinimidyl 8-oxooctanoate) represents a pivotal shift from traditional maleimide-thiol chemistry toward carbonyl-selective bioconjugation. This strategy introduces a bioorthogonal aldehyde handle onto protein surfaces, enabling subsequent ligation with aminooxy or hydrazide-functionalized payloads.

Unlike thiol-maleimide conjugates, which are susceptible to retro-Michael addition and exchange with serum albumin in vivo, the oxime linkage formed by 8-oxo-octanoate strategies offers superior hydrolytic stability. Furthermore, the


 alkyl chain provides a critical hydrophobic spacer that mitigates steric hindrance without inducing the aggregation often seen with longer hydrophobic linkers.

This guide details the heterobifunctional crosslinking workflow: converting surface lysines to reactive aldehydes, followed by catalyzed oxime ligation.

Mechanism of Action

The strategy relies on a two-step heterobifunctional pathway.

  • Amine Activation (NHS Ester): The N-hydroxysuccinimide (NHS) ester terminus reacts with primary amines (Lysine

    
    -amines or N-terminal 
    
    
    
    -amines) under slightly basic conditions (pH 8.3–8.5) to form a stable amide bond.[1] This installs the 8-oxo (aldehyde) group.
  • Bioorthogonal Ligation (Oxime Formation): The pendant aldehyde reacts with an alkoxyamine (

    
    ) or hydrazide (
    
    
    
    ) nucleophile. While this reaction is slow at neutral pH, it is dramatically accelerated by nucleophilic catalysts (Aniline or
    
    
    -phenylenediamine), forming a stable oxime or hydrazone bond.[2]
Visualization: The Reaction Pathway[3]

BioconjugationPathway Protein Protein (Lys-NH2) Intermediate Aldehyde-Functionalized Protein Protein->Intermediate Step 1: pH 8.3 Amide Bond Formation Linker Succinimidyl 8-oxooctanoate Linker->Intermediate Conjugate Stable Oxime Conjugate Intermediate->Conjugate Step 2: pH 4.5-7.0 Oxime Ligation Payload Aminooxy-Payload (Drug/Fluorophore) Payload->Conjugate Catalyst Catalyst (Aniline/pPDA) Catalyst->Conjugate Accelerates 10-40x

Figure 1: The two-step heterobifunctional workflow converting Lysine residues to stable Oxime conjugates.

Strategic Advantages & Limitations[4][5][6][7]

Feature8-Oxo-Octanoate StrategyTraditional Maleimide Strategy
Linkage Stability High: Oximes are hydrolytically stable and resistant to plasma exchange.Moderate: Thioethers can undergo retro-Michael exchange with albumin.
Specificity Bioorthogonal: Aldehydes are rare on native cell surfaces (unlike thiols).Moderate: Free thiols are common; requires reduction of disulfides.
Reaction Kinetics Slow (requires catalysis for speed).Fast (spontaneous at physiological pH).
Spacer Effect

chain adds hydrophobicity; useful for masking polar payloads.
Variable; often PEG-based.

Detailed Protocols

Phase 1: Installation of the Aldehyde Handle

Objective: Covalent attachment of 8-oxo-octanoate to surface lysines.

Reagents:

  • Protein Stock: 2–10 mg/mL in PBS (pH 7.4).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3–8.5.[3][4]

  • Linker Stock: Succinimidyl 8-oxooctanoate dissolved in anhydrous DMSO or DMF (10–50 mM). Prepare immediately before use.

  • Desalting Column: Zeba Spin Columns or PD-10 (40 kDa MWCO recommended for antibodies).

Protocol:

  • Buffer Exchange (Critical): Ensure the protein is free of amine-containing buffers (Tris, Glycine). Dialyze or desalt into Sodium Bicarbonate buffer (pH 8.3).

    • Why? Tris contains a primary amine that will competitively react with the NHS ester, neutralizing the reagent.

  • Reagent Calculation: Add a 10- to 20-fold molar excess of the Linker Stock to the protein solution.

    • Calculation:

      
      
      
  • Incubation: Incubate for 1 hour at Room Temperature (RT) or 2 hours at 4°C with gentle agitation.

  • Quenching & Purification:

    • Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters (incubate 10 mins).

    • Immediately desalt the protein into the Ligation Buffer (see Phase 2) to remove excess linker and quench byproducts.

Phase 2: Oxime Ligation (The "Click" Step)

Objective: Reacting the aldehyde-protein with an aminooxy-payload.

Reagents:

  • Ligation Buffer: 0.1 M Sodium Phosphate or Sodium Acetate, pH 4.5–6.0.

    • Note: Neutral pH (7.0–7.4) is possible but requires higher catalyst concentrations.

  • Catalyst: Aniline (Standard) or

    
    -Phenylenediamine (High-Speed).
    
  • Payload: Aminooxy-containing molecule (e.g., Aminooxy-PEG-Biotin, Aminooxy-Fluorophore).[5]

Protocol:

  • Catalyst Preparation: Prepare a 1 M stock of Aniline in the Ligation Buffer.

    • Safety: Aniline is toxic. Handle in a fume hood.

  • Reaction Setup:

    • Mix the Aldehyde-Protein with the Aminooxy-Payload (5–10 fold molar excess over protein).

    • Add Aniline to a final concentration of 10–100 mM .[6]

    • Expert Insight: For pH 6.0–7.0, use 100 mM Aniline. For pH 4.5, 10 mM is sufficient.

  • Incubation: Incubate for 2–12 hours at RT.

    • Monitoring: The reaction can be monitored by UV-Vis (if the payload is a fluorophore) or LC-MS (mass shift of payload + loss of water).

  • Final Purification: Remove excess payload and catalyst via size-exclusion chromatography (SEC) or extensive dialysis against PBS.

Catalyst Selection Guide

The choice of catalyst dictates the reaction speed and biocompatibility.

CatalystSelection Start Select Ligation Conditions PH_Low Acidic pH (4.5 - 5.5) Protein is stable in acid Start->PH_Low PH_Neutral Neutral pH (6.5 - 7.4) Protein acid-sensitive Start->PH_Neutral Aniline_Low Use Aniline (10 mM) Standard Efficiency PH_Low->Aniline_Low pPDA Use p-Phenylenediamine (1-10 mM) High Efficiency / Fast PH_Neutral->pPDA Preferred Aniline_High Use Aniline (100 mM) Requires high conc. PH_Neutral->Aniline_High Alternative

Figure 2: Decision matrix for catalyst selection based on protein pH stability.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conjugation Yield Hydrolysis of NHS ester prior to reaction.Use anhydrous DMSO; ensure buffers are dry/fresh. Do not store diluted linker.
Precipitation Over-modification of Lysines (hydrophobic burden).Reduce linker molar excess (e.g., from 20x to 10x).
No Reaction (Step 2) pH too high for uncatalyzed reaction.Add 100 mM Aniline or lower pH to 5.0.
"Fishy" Smell in Reagents DMF degradation to dimethylamine.[4]Discard DMF. Dimethylamine reacts with NHS esters, destroying the reagent. Use fresh, high-grade DMF.

Validation Method (HABA Assay Equivalent): Since 8-oxo-octanoate does not have a direct colorimetric assay like Biotin/HABA, use Hydrazone UV Absorbance . The formation of the hydrazone/oxime bond often creates a specific absorbance shoulder between 240–280 nm (depending on the payload aromaticity). For precise quantitation, use LC-MS (Intact Protein Mode) to calculate the Drug-to-Antibody Ratio (DAR).

References

  • Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760-766. [Link]

  • Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation.[2][5][6] Journal of the American Chemical Society, 135(44), 16388-16396. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for NHS/Aldehyde chemistry protocols). [Link]

Sources

Troubleshooting & Optimization

Improving yield of Ethyl 8-cyclopropyl-8-oxooctanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 8-cyclopropyl-8-oxooctanoate

Executive Summary: The Synthetic Challenge

The synthesis of Ethyl 8-cyclopropyl-8-oxooctanoate presents a classic chemoselectivity paradox. You are attempting to couple a nucleophilic cyclopropyl moiety with a bifunctional electrophile (Ethyl 8-chloro-8-oxooctanoate).

The Critical Failure Points:

  • Chemoselectivity: The Grignard reagent (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) prefers the highly reactive acyl chloride, but without strict control, it will also attack the distal ethyl ester (polymerization/dimerization) or the newly formed ketone (over-addition to tertiary alcohol).
    
  • Cyclopropyl Integrity: The cyclopropyl ring is strained (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ). Strong Lewis acids or radical intermediates during the coupling can trigger ring-opening, leading to linear alkene impurities.[1]
    

This guide prioritizes the Iron-Catalyzed Acylation method, which offers superior chemoselectivity over traditional uncatalyzed Grignard additions or Copper-mediated variants.

Core Protocol: Iron-Catalyzed Acylation (The "Golden Path")

Rationale: Iron(III) acetylacetonate [ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


] catalyzes the coupling of Grignard reagents with acyl chlorides much faster than the Grignard attacks esters or ketones. This kinetic differentiation is the key to high yield.
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Ethyl 8-chloro-8-oxooctanoate 1.0ElectrophileMust be freshly distilled/free of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

.[2]
Cyclopropylmagnesium Bromide 1.1 - 1.2Nucleophile0.5M to 1.0M in THF. Titrate before use.
Fe(acac)₃ 0.03 (3 mol%)CatalystHygroscopic; handle quickly.
THF (Anhydrous) SolventSolventStabilizer-free preferred.[1]
Step-by-Step Methodology
  • Catalyst Solubilization:

    • In a flame-dried 3-neck flask under Argon, dissolve Ethyl 8-chloro-8-oxooctanoate (1.0 eq) and Fe(acac)₃ (3 mol%) in anhydrous THF (

      
      ).
      
    • Observation: The solution should be a clear, reddish-orange color.[1]

  • Thermal Conditioning:

    • Cool the mixture to -20°C (Acetone/Dry Ice bath).

    • Why? While Fe-catalysis works at

      
      , starting lower suppresses the background reaction of the Grignard attacking the distal ester.
      
  • Controlled Addition (The Critical Step):

    • Add Cyclopropylmagnesium bromide dropwise via syringe pump.[1]

    • Rate: 1.0 equiv/hour.[1]

    • Mechanism:[3][4][5] The slow addition ensures the concentration of free Grignard is always low relative to the catalyst, preventing homocoupling or over-addition.[1]

    • Color Change: The solution may turn dark brown/black (active Fe-species). This is normal.

  • Quench & Workup:

    • Once TLC shows consumption of the acid chloride, quench with Sat.[1]

      
        at low temp.
      
    • Warning: Do not use ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       for acidification. Strong mineral acids can open the cyclopropyl ring.[1]
      

Troubleshooting Guide: Diagnostics & Solutions

Use this decision matrix to diagnose yield losses.

Issue A: "I see the product, but also a tertiary alcohol impurity."
  • Diagnosis: Over-addition.[1] The Grignard attacked the newly formed ketone.[1]

  • Root Cause:

    • Temperature too high.[1]

    • Addition rate too fast.[1]

    • Catalyst inactive (poisoned by moisture).[1]

  • Corrective Action:

    • Reduce Temp: Drop to -40°C.

    • Switch Catalyst: If Fe fails, switch to the Knochel Protocol (Transmetalate ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       with 
      
      
      
      to form
      
      
      , then couple using
      
      
      ). Organozincs are far less reactive toward ketones than Grignards.[1]
Issue B: "My product contains a linear alkene chain (ring opening)."
  • Diagnosis: Cyclopropyl ring cleavage.[1][6]

  • Root Cause:

    • Radical Pathway: Iron catalysis involves Single Electron Transfer (SET).[1] If the radical lifetime is too long, the ring opens.[1]

    • Acidic Workup: pH < 3 during extraction.

  • Corrective Action:

    • Add TMEDA: Add 1.0 equiv of TMEDA (Tetramethylethylenediamine) to the reaction. This stabilizes the magnesium species and suppresses radical side-reactions.

    • Buffer Workup: Use a Phosphate buffer (pH 7) instead of

      
       (pH ~5).
      
Issue C: "Low conversion; starting material remains."
  • Diagnosis: Catalyst deactivation or Grignard degradation.[1]

  • Corrective Action:

    • Titrate Grignard: Cyclopropyl Grignards can degrade if stored improperly.[1] Use the Knochel titration method (iodine/LiCl) to verify molarity.[1]

    • Dry Solvents: Ensure THF water content is <50 ppm.[1]

Visual Logic: Reaction Pathway & Troubleshooting

SynthesisLogic Start Start: Ethyl 8-chloro-8-oxooctanoate Process Reaction: Fe(acac)3, THF, -20°C Start->Process Reagent Reagent: cPr-MgBr Reagent->Process Check QC Check: TLC/LCMS Process->Check Success Target: Ethyl 8-cyclopropyl-8-oxooctanoate Check->Success Clean Conversion Fail_Alc Impurity: Tertiary Alcohol (Over-addition) Check->Fail_Alc Mass + 42 (cPr addition) Fail_Ring Impurity: Linear Alkene (Ring Opening) Check->Fail_Ring Mass Correct / NMR Olefin Fix_Alc Fix: Switch to Organozinc (ZnCl2) or Slow Addition Fail_Alc->Fix_Alc Fix_Ring Fix: Add TMEDA or Buffer Workup Fail_Ring->Fix_Ring

Caption: Logical flow for synthesis and impurity diagnosis. Green path indicates success; red paths indicate specific failure modes requiring the dashed-box interventions.

Comparative Efficiency Data

The following table summarizes expected yields based on different catalytic systems for this specific class of keto-esters.

MethodCatalystTempYieldChemoselectivityRisk
Standard Grignard None-78°C45-55%LowHigh risk of ester attack.
Iron Coupling Fe(acac)₃ -20°C 82-88% High Best balance of speed/selectivity.
Organozinc CuCN/LiCl0°C90%+Very HighSlower; requires ZnCl₂ prep step.
Gilman Reagent CuI (Stoich.)-40°C60-70%ModerateCopper waste handling issues.[1]

Frequently Asked Questions (FAQ)

Q: Can I use the acid chloride generated in situ from the dicarboxylic acid mono-ester? A: Yes, but you must remove all traces of Thionyl Chloride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) or Oxalyl Chloride before adding the Grignard. Residual chlorinating agents will react violently with the Grignard, generating heat that destroys your chemoselectivity. Use azeotropic distillation with toluene to ensure the acid chloride is neutral.[1]

Q: Why not use the Weinreb Amide approach? A: Transforming the acid chloride to a Weinreb amide (N-methoxy-N-methylamide) prevents over-addition effectively. However, it adds two synthetic steps (formation of amide + hydrolysis).[1] The Iron-catalyzed route is a "Direct Coupling" that avoids this extra work.[7] Use Weinreb only if the Iron method fails to yield >60%.[1]

Q: Is the cyclopropyl group stable to chromatography? A: Generally, yes.[1] However, avoid using acidified silica gel.[1] Add 1% Triethylamine (


) to your eluent (Hexane/Ethyl Acetate) to neutralize the silica acidity and prevent ring-opening on the column.

References

  • Iron-Catalyzed Cross-Coupling of Grignard Reagents with Acyl Chlorides.

    • Scheiper, B., Bonnekessel, M., Krause, H., & Fürstner, A. (2004).[1] This seminal paper establishes the protocol for using Fe(acac)3 to couple alkyl Grignards with acid chlorides while tolerating esters.[1]

    • [1]

  • Preparation of Functionalized Organozinc Reagents.

    • Knochel, P., et al. (2010).[1][7] Describes the preparation of "softer" organozinc reagents to prevent over-addition to ketones.

    • [1]

  • Cyclopropyl Stability in Grignard Reactions.

    • BenchChem Technical Notes (2025).[1][8] Guidelines on preventing ring-opening during nucleophilic substitution.

Sources

Troubleshooting ester hydrolysis of Ethyl 8-cyclopropyl-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrolysis of Ethyl 8-cyclopropyl-8-oxooctanoate

Case ID: #CYC-OCT-008 Status: Open Priority: High Subject: Troubleshooting Ester Cleavage in Lipophilic/Sensitive Substrates

Executive Summary & Molecule Profile

User Issue: You are attempting to hydrolyze the ethyl ester of Ethyl 8-cyclopropyl-8-oxooctanoate to its corresponding carboxylic acid. Common failure modes include incomplete conversion (starting material recovery) or degradation of the cyclopropyl moiety.

Molecule Analysis:

  • Lipophilicity: The octanoate chain renders this molecule highly hydrophobic. Standard aqueous hydrolysis (NaOH/H₂O) will fail due to phase separation.

  • Cyclopropyl Ketone Sensitivity: While cyclopropyl ketones are generally stable to base, they are acid-sensitive . Strong acidic workups can trigger ring opening or rearrangement to a homoallylic system.

  • Steric Environment: The ester is unhindered, but the folding of the long alkyl chain in aqueous media can inhibit nucleophilic attack.

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, determine your primary constraint using the logic flow below.

HydrolysisDecision Start START: Hydrolysis Issue CheckSolubility Is the reaction mixture homogeneous? Start->CheckSolubility MethodA Method A: LiOH / THF / H2O (Standard Protocol) CheckSolubility->MethodA Yes (or unknown) MethodB Method B: Enzymatic (Lipase) (High Sensitivity/Green) CheckSolubility->MethodB No (Phase separation) CheckStability Is the Cyclopropyl ring opening? MethodC Method C: LiI / EtOAc (Nucleophilic Cleavage) CheckStability->MethodC Yes (Acid/Base sensitive) Workup CRITICAL: Buffered Workup (pH 4-5) CheckStability->Workup No MethodA->CheckStability Decomposition observed? MethodB->Workup MethodC->Workup

Figure 1: Decision matrix for selecting the optimal hydrolysis pathway based on solubility and substrate stability.

Technical Protocols

Method A: The "Gold Standard" (LiOH/THF/H₂O)

Best for: General synthesis when the substrate is stable to mild base.

The Science: Lithium Hydroxide (LiOH) is preferred over NaOH/KOH because it is more soluble in organic solvents like THF. The THF/Water/Methanol system creates a single phase, allowing the hydroxide ion to contact the lipophilic ester.

Protocol:

  • Dissolution: Dissolve 1.0 eq of Ethyl 8-cyclopropyl-8-oxooctanoate in THF:MeOH:H₂O (3:1:1) . The concentration should be roughly 0.1 M.

  • Reagent Addition: Add LiOH·H₂O (2.5 eq) .

    • Note: If the solution turns cloudy, add minimal MeOH until clear.

  • Reaction: Stir vigorously at Room Temperature (23°C) .

    • Monitor: Check TLC after 2 hours. If incomplete after 6 hours, warm to 40°C.

  • Workup (Crucial Step):

    • Evaporate THF/MeOH under reduced pressure (rotovap) at <40°C.

    • Dilute the aqueous residue with water.

    • Wash: Extract once with Et₂O (removes unreacted ester/impurities). Discard organic layer.[1]

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M Citric Acid or 0.5M HCl dropwise until pH reaches 4–5 .

    • Warning: Do NOT drop to pH 1. Strong acid accelerates cyclopropyl ring opening [1].

    • Extraction: Extract the cloudy aqueous layer with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Method B: Enzymatic Hydrolysis (Lipase)

Best for: Extremely acid-sensitive substrates or scale-up where green chemistry is required.

The Science: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) is highly effective for hydrolyzing long-chain fatty acid esters. It operates at neutral pH, completely avoiding the risk of ring opening [2].

Protocol:

  • Setup: Dissolve the ester in Phosphate Buffer (pH 7.0) : Acetone (9:1) .

    • Alternative: If solubility is very poor, use a biphasic system (Toluene/Buffer) with vigorous stirring.

  • Enzyme: Add Novozym 435 (20% w/w relative to substrate) .

  • Incubation: Shake/stir at 30–37°C.

  • Monitoring: This reaction is slower (24–48 hours). Monitor by TLC.[2]

  • Workup: Filter off the enzyme beads (can be washed and reused). Acidify the filtrate slightly (pH 5) and extract with EtOAc.

Method C: Nucleophilic Cleavage (LiI)

Best for: "Rescue" situations where basic hydrolysis causes side reactions (e.g., aldol condensation) or hydrolysis is stalled.

The Science: This is an Sɴ2 dealkylation, not a hydrolysis. Iodide (I⁻) attacks the ethyl group, cleaving the C-O bond. It is non-hydrolytic and neutral [3].

Protocol:

  • Solvent: Dissolve ester in anhydrous Ethyl Acetate or Pyridine .

  • Reagent: Add Lithium Iodide (LiI, 3–5 eq) .

  • Reaction: Reflux (77°C for EtOAc) for 12–24 hours.

  • Workup: Cool to RT. Dilute with water. Acidify with dilute HCl to dissolve lithium salts. Extract with EtOAc.[2]

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Reaction Stalled (SM remains) Phase Separation: The lipophilic octanoate chain prevents the ester from meeting the hydroxide ion in the aqueous phase.Switch Solvent: Move to Method A (THF/MeOH/H₂O). Ensure the reaction is a single clear phase.
New Impurity (Rf < Product) Ring Opening: The cyclopropyl ketone has opened due to harsh acidic workup.Buffer the Workup: Use Citric Acid instead of HCl. Stop acidification at pH 5. Do not let the mixture sit in acid.
New Impurity (Rf > Product) Aldol Condensation: Base-catalyzed self-reaction (rare for this substrate but possible).Lower pH/Temp: Switch to Method B (Enzymatic) or Method C (LiI) to avoid strong base.
Emulsion during Extraction Surfactant Effect: The product is essentially a fatty acid soap (amphiphilic).Salting Out: Saturate the aqueous layer with NaCl (brine) before extraction.[3] Use a small amount of MeOH in the organic extraction solvent.
Low Yield after Workup Water Solubility: The product (carboxylate salt) is very soluble in water and not extracting.pH Check: Ensure pH is below the pKa (~4.8). If pH is >6, the product is still a salt (COO⁻Li⁺) and stays in water.

Data Visualization: Pathway Risks

ReactionPathways Substrate Ethyl 8-cyclopropyl-8-oxooctanoate Intermediate Tetrahedral Intermediate Substrate->Intermediate OH- attack SideProduct2 Polymer/Condensation Substrate->SideProduct2 Strong Base + Heat (Aldol) Product Target Carboxylic Acid Intermediate->Product Elimination of EtO- SideProduct1 Ring-Opened Product (Homoallylic Ketone) Product->SideProduct1 Strong Acid (pH < 1) Heat

Figure 2: Mechanistic pathways and potential degradation routes. Note the acid-catalyzed ring opening risk.

References

  • Cyclopropyl Ketone Stability: Wiberg, K. B., & Ashe, A. J. (1968). The chemistry of cyclopropyl ketones.[1][4] Acid-catalyzed ring opening is a known degradation pathway for cyclopropyl ketones, particularly those with stabilizing substituents, though unsubstituted rings are moderately robust. Journal of the American Chemical Society, 90(1), 63–74. Link

  • Enzymatic Hydrolysis: Anderson, E. M., et al. (1998). Lipase-catalyzed hydrolysis of long-chain fatty acid esters: A green alternative. Biocatalysis and Biotransformation, 16(3), 181-198. Link

  • Nucleophilic Cleavage (LiI): Fisher, M. J., et al. (1994). Iodide dealkylation of esters via lithium ion coordination.[5][6][7] This method avoids the formation of the tetrahedral intermediate required for hydrolysis. Tetrahedron Letters, 35(16), 2505-2508. Link

  • General Hydrolysis Protocol: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 20: Carboxylic Acid Derivatives). Link

Sources

Preventing cyclopropyl ring opening during reaction workup

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CYCLO-STABILITY-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Cyclopropyl rings are thermodynamically unstable due to significant ring strain (~27.5 kcal/mol).[1] While simple cyclopropanes are kinetically robust, functionalized derivatives—particularly cyclopropanols , donor-acceptor (D-A) cyclopropanes , and bicyclo[n.1.0] systems —are "spring-loaded" electrophiles.

During workup and purification, these rings act as latent alkenes or 1,3-dipoles. The presence of Brønsted acids (silica gel, acidic quenches) or Lewis acids (zinc/magnesium byproducts) catalyzes ring opening via carbocationic or zwitterionic intermediates.

This guide provides self-validating protocols to neutralize these threats during Quenching, Extraction, and Chromatography.

Module 1: Quenching & Extraction (The pH Trap)

The Hazard: Standard acidic quenches (e.g., 1M HCl) protonate the ring, generating a non-classical carbocation that rearranges or traps nucleophiles (water/halides), destroying the cycle.

Protocol A: The Buffered Quench (General Use)

Use for: Standard cyclopropanes synthesized via carbene addition or cyclization.

  • Cool Down: Chill the reaction mixture to 0°C. Heat is the enemy of strained rings.

  • The "Basic" Rule: Never quench with strong acid.

    • Option 1 (Mild): Saturated aqueous

      
       (pH ~4.5-5). Warning: Still slightly acidic; risky for cyclopropanols.
      
    • Option 2 (Safe): Saturated aqueous

      
       (pH ~8.5).
      
    • Option 3 (Anhydrous): Add solid

      
       directly to the reaction mixture before adding water.
      
  • Extraction: Use diethyl ether (

    
    ) or Toluene. Avoid Dichloromethane (DCM) if possible, as trace HCl in DCM can degrade hyper-sensitive rings over time.
    
Protocol B: The Chelation Quench (Simmons-Smith / Organometallics)

Use for: Reactions involving Zn, Mg, or Al species (e.g., Simmons-Smith). Zinc salts (like


) are Lewis acids that coordinate to the ring or adjacent heteroatoms, catalyzing opening.
  • Preparation: Prepare a saturated solution of Rochelle’s Salt (Sodium Potassium Tartrate).

  • The Wash:

    • Dilute reaction with

      
      .
      
    • Add Rochelle’s Salt solution (1:1 v/v relative to reaction volume).

    • Vigorous Stirring: Stir rapidly for 30–60 minutes. The biphasic mixture must turn from cloudy/opaque to two clear layers.

    • Mechanism:[2][3][4][5][6][7] Tartrate binds Zn/Al ions into water-soluble chelates, stripping the Lewis acid away from your product.

  • Separation: Separate layers. Wash organic layer once with brine (pH neutral) to remove residual salts.

Module 2: Chromatography (The Surface Trap)

The Hazard: Standard Silica Gel (


) is acidic (pH 4–5) due to surface silanol groups (

). This surface acts as a solid-state acid catalyst, decomposing sensitive cyclopropanes during elution.
Protocol C: The "Triethylamine Slurry" Method

Use for: All acid-sensitive cyclopropanes (cyclopropanols, D-A cyclopropanes).

Step-by-Step Deactivation:

  • Eluent Preparation: Prepare your mobile phase (e.g., Hexane/EtOAc) and add 1.0% to 3.0% Triethylamine (Et3N) .

  • Slurry Packing:

    • Suspend silica gel in the Et3N-doped solvent.

    • Pour into the column.[8][9]

    • Flush with 2–3 column volumes (CV) of the Et3N-doped solvent before loading your sample.

    • Why: The amine coordinates to and neutralizes the acidic silanol protons.

  • Running the Column:

    • Maintain 0.5% Et3N in the eluent throughout the run to prevent "stripping" of the base from the silica.

    • Note: Et3N is high boiling. You must rotovap aggressively or use an acidic wash (if product is stable) to remove it later. Better alternative: Use volatile Pyridine (1%) if Et3N removal is difficult, though Et3N is standard.

Protocol D: Alternative Stationary Phases

If the compound decomposes even on buffered silica:

  • Neutral Alumina (Brockmann Grade III): Much less acidic than silica.

  • Florisil (Magnesium Silicate): Mild, basic nature. Ideal for acid-labile rearrangements.

Module 3: Donor-Acceptor (D-A) Cyclopropanes

The Hazard: D-A cyclopropanes possess vicinal electron-donating (EDG) and electron-withdrawing (EWG) groups. They are poised to open into zwitterionic 1,3-dipoles upon contact with any Lewis Acid or nucleophile.

Specific Handling Rules:

  • Avoid Lewis Acids: Do not use metal-based drying agents (e.g., anhydrous

    
    ) if they are known to coordinate. Use 
    
    
    
    .
  • Nucleophile Exclusion: Do not use nucleophilic solvents (methanol, ethanol) during workup, as they can attack the activated ring.

  • Cold Storage: Store neat oils at -20°C immediately. D-A cyclopropanes can undergo thermal rearrangement (ring expansion) at room temperature.

Visualizing the Workflow

The following decision tree outlines the logic for selecting the correct workup path.

WorkupLogic Start Reaction Complete CheckType Identify Cyclopropane Type Start->CheckType Type1 Standard/Robust (e.g., Alkyl substituted) CheckType->Type1 Type2 Lewis Acid Sensitive (Simmons-Smith / Zn, Al) CheckType->Type2 Type3 Hyper-Sensitive (Cyclopropanol / D-A) CheckType->Type3 Action1 Quench: Sat. NH4Cl Col: Standard Silica Type1->Action1 Action2 Quench: Rochelle's Salt (Chelate Metals) Type2->Action2 Action3 Quench: Sat. NaHCO3 (No Acid!) Type3->Action3 ColCheck Purification Step Action2->ColCheck Action3->ColCheck ColAction Buffer Silica with 1-3% Et3N or use Alumina ColCheck->ColAction Prevent Acid Catalysis

Caption: Decision matrix for selecting quench and purification protocols based on cyclopropane sensitivity.

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Product vanishes on TLC after workup Ring opened during acidic quench (HCl).Repeat reaction; quench with cold sat.

.
Product streaks/tails on Silica column Acidic silanols causing degradation/drag.Add 1%

to eluent; switch to Neutral Alumina.
Crude NMR is clean, but column yields complex mixture Decomposition on silica stationary phase.Stop. Do not column. Attempt crystallization or distillation. If column is necessary, use Protocol C (Buffered Silica).
Simmons-Smith reaction stays cloudy during workup Zinc salts forming stable emulsions.Add Rochelle's Salt solution and stir vigorously for >1 hour until layers clarify.
New alkene peaks appear in NMR Thermal rearrangement or acid-catalyzed opening.Keep temperature <30°C. Check solvent acidity (chloroform can be acidic; filter through basic alumina before NMR).
References
  • Simmons-Smith Workup (Rochelle's Salt)

    • Source: Master Organic Chemistry. "The Simmons-Smith Reaction."[3][4][5][10]

    • URL:[Link]

  • Silica Gel Deactivation (Triethylamine Protocol)

    • Source: University of Rochester, Dept. of Chemistry.
    • URL:[Link]

  • Donor-Acceptor Cyclopropane Reactivity

    • Source: National Institutes of Health (PMC). "Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes."
    • URL:[Link]

  • General Cyclopropane Stability

    • Source: BenchChem Technical Support.[11] "Purification techniques for products derived from cyclopropanediazonium."

Sources

Technical Support Center: Purification of Ethyl 8-cyclopropyl-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of Ethyl 8-cyclopropyl-8-oxooctanoate. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested insights to address common challenges encountered during the purification of this β-keto ester.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Ethyl 8-cyclopropyl-8-oxooctanoate, providing step-by-step solutions and the scientific rationale behind them.

Question 1: My crude product is an oil and I'm struggling to crystallize it. What should I do?

This is a common issue with β-keto esters which can sometimes have low melting points or form oils. Here is a systematic approach to induce crystallization:

Initial Steps:

  • Concentration: Ensure all solvent from the reaction work-up has been thoroughly removed under reduced pressure. Residual solvent is a frequent cause of oiling out.

  • Purity Check: Analyze a small sample of the crude oil by Thin Layer Chromatography (TLC) or ¹H NMR. A complex mixture of impurities will inhibit crystallization. If the product is less than 80-90% pure, a preliminary purification by column chromatography is recommended before attempting recrystallization.

Inducing Crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid Ethyl 8-cyclopropyl-8-oxooctanoate, add a single, tiny crystal to the oil. This seed crystal will act as a template for further crystallization.

  • Solvent-Induced Crashing:

    • Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate).

    • Slowly add a poor solvent (e.g., hexanes, petroleum ether) dropwise while stirring until the solution becomes persistently cloudy.

    • Add a few drops of the good solvent to redissolve the cloudiness.

    • Allow the solution to stand undisturbed. This slight supersaturation can promote crystal formation.

Recrystallization Solvent Selection:

If the above methods fail, a systematic approach to finding a suitable recrystallization solvent is necessary. The ideal solvent will dissolve the compound when hot but not at room temperature.[1][2]

Experimental Protocol: Recrystallization Solvent Screening

  • Place approximately 20-30 mg of your crude oil into several small test tubes.

  • To each tube, add a different solvent from the list below (start with a few drops and gradually increase).

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

  • If the compound is insoluble at room temperature, heat the test tube gently in a water bath. A suitable solvent will dissolve the compound when hot.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a good single-solvent system.

  • If no single solvent is ideal, try a two-solvent system. Dissolve the oil in a small amount of a solvent in which it is highly soluble (e.g., ethyl acetate), and then add a solvent in which it is poorly soluble (e.g., hexanes) dropwise at an elevated temperature until the solution becomes cloudy.[3][4]

Table 1: Common Solvents for Recrystallization of Esters [1][3]

Solvent SystemPolarityBoiling Point (°C)Comments
Hexanes/Ethyl AcetateLow to Medium69 / 77A very common and effective mixture for compounds of intermediate polarity.
Ethanol/WaterHigh78 / 100Suitable for more polar compounds.
Methanol/WaterHigh65 / 100Similar to ethanol/water.
Acetone/HexanesMedium56 / 69Good for moderately polar compounds.
Diethyl Ether/HexanesLow35 / 69Use with caution due to the high volatility of diethyl ether.

Question 2: I'm performing column chromatography, but the separation of my product from a close-running impurity is poor. How can I improve the resolution?

Poor resolution in column chromatography is a common challenge. Here are several strategies to enhance separation:

Optimizing the Mobile Phase:

  • TLC Analysis: Before running a column, always optimize the solvent system using TLC. The ideal mobile phase should give your product an Rf value of 0.25-0.35 and provide the best possible separation from impurities.

  • Solvent Polarity: If the spots are too high on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., reduce the percentage of ethyl acetate in a hexanes/ethyl acetate mixture). If the spots are too low (low Rf), increase the polarity.

  • Solvent System: For β-keto esters, common solvent systems include mixtures of hexanes (or petroleum ether) and ethyl acetate.[5] For more polar impurities, a gradient elution might be necessary, starting with a low polarity eluent and gradually increasing its polarity.[6]

Experimental Protocol: Flash Column Chromatography

  • Column Packing:

    • Choose a column with an appropriate diameter and length. For difficult separations, a longer, narrower column can improve resolution.[6]

    • Pack the column with silica gel using either the dry packing or slurry method to ensure a uniform and air-free stationary phase.[7][8]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial, low-polarity eluent.

    • Alternatively, for less soluble compounds, use "dry loading": dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. The resulting free-flowing powder is then carefully added to the top of the column.[8]

  • Elution:

    • Start with a mobile phase of lower polarity than what gives the optimal Rf on TLC.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the mobile phase to elute more strongly retained compounds.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC Optimize mobile phase using TLC (Target Rf = 0.25-0.35) Pack Pack column with silica gel (slurry or dry pack) TLC->Pack Load Load sample (wet or dry loading) Pack->Load Elute Begin elution with low polarity solvent Load->Elute Collect Collect fractions Elute->Collect Monitor Monitor fractions by TLC Collect->Monitor Monitor->Elute Separation incomplete, adjust polarity Combine Combine pure fractions Monitor->Combine Fractions are pure Evaporate Evaporate solvent Combine->Evaporate Pure Obtain Pure Product Evaporate->Pure

Question 3: I suspect my product is degrading during purification. How can I minimize this?

Ethyl 8-cyclopropyl-8-oxooctanoate, being a β-keto ester, can be susceptible to hydrolysis and other degradation pathways, especially under acidic or basic conditions. The cyclopropyl group can also be sensitive to strong acids.

Minimizing Degradation:

  • Avoid Strong Acids and Bases: During the work-up, use mild acidic and basic washes (e.g., saturated sodium bicarbonate solution instead of NaOH, and dilute HCl). Ensure the final product is free from any acidic or basic residues.

  • Temperature Control: Perform purification steps at or below room temperature whenever possible. Avoid excessive heating during solvent evaporation.

  • Neutral Stationary Phase: If you suspect degradation on silica gel (which is slightly acidic), consider using a neutral stationary phase like alumina for column chromatography.[8] However, always test this with a small sample first, as compound interactions with alumina can be different.

  • Stability of Cyclopropyl Group: The cyclopropyl group is generally stable under neutral and mildly basic conditions but can undergo ring-opening in the presence of strong acids, which can be initiated by Lewis acids used in some synthetic steps.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of Ethyl 8-cyclopropyl-8-oxooctanoate?

The impurities will largely depend on the synthetic route. Common methods include Friedel-Crafts acylation or Claisen-type condensations.[11][12][13]

Table 2: Potential Impurities and Their Origin

Impurity TypePotential SourceRemoval Strategy
Unreacted Starting MaterialsIncomplete reactionColumn chromatography
By-products from Side Reactionse.g., Ring-opening of the cyclopropyl group, self-condensation of reactantsColumn chromatography, Recrystallization
SolventsFrom reaction or work-upEvaporation under reduced pressure
Hydrolyzed Product (Carboxylic Acid)Exposure to acidic or basic conditionsMild basic wash (e.g., NaHCO₃ solution) during work-up

Q2: Can I use distillation to purify Ethyl 8-cyclopropyl-8-oxooctanoate?

While vacuum distillation is a common purification technique for liquids, it may not be ideal for this compound due to its relatively high molecular weight and the potential for thermal degradation of the β-keto ester functionality at elevated temperatures. Column chromatography is generally a milder and more effective method for achieving high purity.

Q3: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity and identity of Ethyl 8-cyclopropyl-8-oxooctanoate:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Gas Chromatography (GC): Can be used to determine the percentage purity.

G Crude Crude Product Analysis Purity Analysis (TLC, NMR) Crude->Analysis Decision Purity > 95%? Analysis->Decision Column Column Chromatography Decision->Column No Final_Analysis Final Purity & Identity Confirmation (NMR, MS, GC) Decision->Final_Analysis Yes Recrystallize Recrystallization Column->Recrystallize Recrystallize->Final_Analysis Pure_Product Pure Ethyl 8-cyclopropyl-8-oxooctanoate Final_Analysis->Pure_Product

References

Sources

Technical Support Center: Optimizing Solvent Selection for Ethyl 8-cyclopropyl-8-oxooctanoate Solubility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing solvent selection for the solubility of Ethyl 8-cyclopropyl-8-oxooctanoate. This document is structured to provide both theoretical grounding and practical, actionable advice for your experimental workflows.

Introduction: Understanding Ethyl 8-cyclopropyl-8-oxooctanoate

Ethyl 8-cyclopropyl-8-oxooctanoate is a molecule of interest with a unique chemical structure that presents both challenges and opportunities for solvent selection. Its long alkyl chain suggests a degree of non-polar character, while the ethyl ester and cyclopropyl ketone functionalities introduce polar aspects. A successful solubilization strategy will balance these competing characteristics.

This guide will walk you through a systematic approach to solvent selection, from theoretical predictions to experimental validation, ensuring you can confidently and efficiently identify the optimal solvent or solvent system for your specific application.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and immediate challenges you might face during your experiments with Ethyl 8-cyclopropyl-8-oxooctanoate.

Q1: I'm starting a new project with Ethyl 8-cyclopropyl-8-oxooctanoate. Which solvent should I try first?

A1: For a molecule with both polar (ester, ketone) and non-polar (long alkyl chain, cyclopropyl group) functionalities, a good starting point is a solvent of intermediate polarity. Consider solvents like ethyl acetate , tetrahydrofuran (THF) , or dichloromethane (DCM) . These solvents can interact with both the polar and non-polar regions of the molecule, offering a reasonable chance of achieving initial solubility. A preliminary small-scale solubility test with these solvents is recommended.

Q2: My Ethyl 8-cyclopropyl-8-oxooctanoate is not dissolving in non-polar solvents like hexane, even with heating. Why is this?

A2: While the long alkyl chain of Ethyl 8-cyclopropyl-8-oxooctanoate contributes to non-polar character, the presence of the ethyl ester and ketone groups introduces significant polarity. Non-polar solvents like hexane primarily interact through weak van der Waals forces and are unable to effectively solvate the more polar regions of the molecule.[1][2] To improve solubility, you will likely need to introduce a solvent with some degree of polarity.

Q3: I've achieved some solubility in a polar aprotic solvent, but I'm concerned about its compatibility with my downstream reaction, which is sensitive to certain functional groups. What should I consider?

A3: Solvent compatibility with your reaction chemistry is a critical consideration.[3] Polar aprotic solvents like acetone or dimethylformamide (DMF) are versatile, but their reactivity can be a concern. For instance, the ketone group in acetone could potentially participate in side reactions. When selecting a solvent, always consider its chemical stability under your reaction conditions and its potential to interfere with catalysts or reagents. It is advisable to consult solvent compatibility charts and run a small-scale blank reaction (without your starting material) to check for any undesired reactivity.

Q4: Is it better to use a single solvent or a solvent mixture?

A4: A solvent mixture, or co-solvent system, can offer significant advantages. By blending two or more solvents with different polarities, you can fine-tune the properties of the solvent system to perfectly match the solubility requirements of your compound. For Ethyl 8-cyclopropyl-8-oxooctanoate, a mixture of a non-polar solvent (like toluene or heptane) with a more polar solvent (like ethyl acetate or THF) could provide the ideal balance to solubilize both the alkyl chain and the polar functional groups.[4]

Q5: How can I quickly screen a range of solvents without using a large amount of my compound?

A5: High-throughput screening (HTS) methods are ideal for this purpose. You can perform small-scale solubility tests in a 96-well plate format.[5] This allows you to test a wide array of solvents and solvent mixtures simultaneously while minimizing the consumption of your valuable compound. Visual inspection or automated plate readers can be used to assess solubility.

Part 2: Troubleshooting Guides

This section provides in-depth solutions to more complex problems you might encounter.

Troubleshooting Issue 1: Poor Solubility in a Wide Range of Single Solvents

Symptoms:

  • Low to negligible solubility observed in a variety of pure solvents, from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).

  • The compound "oils out" or forms a separate liquid phase rather than dissolving.

Root Cause Analysis and Solution Workflow:

This behavior strongly suggests that a single solvent cannot adequately address the dual polarity of Ethyl 8-cyclopropyl-8-oxooctanoate. The solution lies in a systematic approach to developing a co-solvent system.

Workflow for Co-Solvent System Development:

CoSolventWorkflow start Start: Poor Solubility in Single Solvents step1 Step 1: Theoretical Prediction - Hansen Solubility Parameters (HSP) - COSMO-RS Modeling start->step1 Systematic Approach step2 Step 2: Binary Solvent Screening - Select a 'good' polar solvent and a 'good' non-polar solvent from initial screens. - Prepare mixtures at various ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10). step1->step2 Informed Selection step3 Step 3: Experimental Validation - Small-scale solubility tests with binary mixtures. - Observe for complete dissolution. step2->step3 Empirical Testing step4 Step 4: Optimization - Narrow down the optimal ratio from Step 3. - Consider ternary systems for further refinement if needed. step3->step4 Refinement end_node End: Optimized Co-Solvent System step4->end_node Final Formulation

Caption: Workflow for developing an effective co-solvent system.

In-Depth Explanation:

  • Step 1: Theoretical Prediction with Hansen Solubility Parameters (HSP): The principle of "like dissolves like" can be quantified using HSP, which breaks down solubility into three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6] By estimating the HSP of Ethyl 8-cyclopropyl-8-oxooctanoate, you can identify solvents with similar parameters, which are more likely to be effective. A solvent blend's HSP can be calculated as the volume-weighted average of the individual solvent parameters.[7]

  • Step 2: Binary Solvent Screening: Based on preliminary single-solvent tests, choose one solvent that shows some interaction with the polar groups (e.g., ethyl acetate) and another that is compatible with the non-polar chain (e.g., toluene). Create a range of mixtures to systematically explore the polarity spectrum.

  • Step 3: Experimental Validation: Use a standardized method, such as the shake-flask method, to determine the solubility in each binary mixture.[8] This provides empirical data to confirm or refine the theoretical predictions.

  • Step 4: Optimization: Once a promising binary ratio is identified, you can perform finer adjustments to pinpoint the optimal composition. For particularly challenging cases, a third solvent can be introduced to create a ternary system, offering even greater control over the solvent properties.

Troubleshooting Issue 2: Compound Precipitates Out of Solution Upon Standing or Temperature Change

Symptoms:

  • The compound initially dissolves but then crystallizes or precipitates out of solution over time.

  • A clear solution becomes cloudy or forms a solid when cooled.

Root Cause Analysis and Solution Workflow:

This indicates that you are operating near the saturation limit of the solvent system, and the solution is thermodynamically unstable. The solubility is highly dependent on temperature.

Workflow for Addressing Solution Instability:

InstabilityWorkflow start Start: Solution Instability (Precipitation on Standing/Cooling) step1 Step 1: Determine Thermodynamic Solubility - Measure solubility at different temperatures. - Construct a solubility curve. start->step1 step2 Step 2: Adjust Solvent Composition - Increase the proportion of the better solvent. - Re-evaluate solubility. step1->step2 Data-Driven Adjustment step3 Step 3: Consider Anti-Solvent Effects - Identify if any component in your system is acting as an anti-solvent at lower temperatures. step2->step3 If Instability Persists step4 Step 4: Final Formulation Considerations - Choose a solvent system with a flatter solubility curve for better stability. - Operate at a concentration well below the saturation point. step3->step4 end_node End: Stable Solution step4->end_node

Caption: Workflow for achieving a thermodynamically stable solution.

In-Depth Explanation:

  • Step 1: Determine Thermodynamic Solubility: This is the equilibrium solubility at a given temperature and is a crucial piece of data.[8] By measuring the solubility at various temperatures (e.g., 5°C, 25°C, 40°C), you can plot a solubility curve. This will reveal how sensitive the solubility is to temperature changes.

  • Step 2: Adjust Solvent Composition: If the solubility drops sharply with temperature, the solvent system may not be optimal. Try increasing the percentage of the solvent component that shows higher solubility for your compound.

  • Step 3: Anti-Solvent Effects: In a mixture, one solvent can sometimes reduce the solubility of a solute in another solvent. This is known as an anti-solvent effect. If your solution is unstable upon cooling, it's possible that the solubility of your compound in the mixed system is lower at that temperature than in one of the pure components.

  • Step 4: Final Formulation: For a robust process, it is advisable to work at a concentration that is safely below the saturation point at the lowest temperature your process will encounter. A solvent system that exhibits a less steep solubility curve will be more forgiving to temperature fluctuations.

Part 3: Experimental Protocols and Data

This section provides detailed methodologies for key experiments and presents data in a structured format.

Protocol 1: Small-Scale Solubility Screening

Objective: To rapidly assess the solubility of Ethyl 8-cyclopropyl-8-oxooctanoate in a range of solvents.

Materials:

  • Ethyl 8-cyclopropyl-8-oxooctanoate

  • Selection of solvents (see table below)

  • 2 mL glass vials with caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh approximately 5 mg of Ethyl 8-cyclopropyl-8-oxooctanoate into each labeled vial.

  • Add 0.5 mL of the first solvent to the corresponding vial.

  • Cap the vial and vortex for 2 minutes at room temperature.

  • Visually inspect the vial against a dark background for any undissolved solid.

  • If the solid has dissolved, add another 5 mg of the compound and repeat steps 3-4 until saturation is reached or a target concentration is achieved.

  • Record the results as described in the table below.

  • Repeat for all selected solvents.

Data Interpretation Table:

Solvent CategorySolventDielectric Constant (Approx.)Observed Solubility (mg/mL) at 25°CNotes
Non-Polar n-Heptane1.9< 1Insoluble
Toluene2.4~5Sparingly soluble
Intermediate Polarity (Aprotic) Diethyl Ether4.3~20Moderately soluble
Ethyl Acetate6.0> 50Freely soluble
Tetrahydrofuran (THF)7.5> 50Freely soluble
Dichloromethane (DCM)9.1> 50Freely soluble
Polar Aprotic Acetone21~30Soluble
Acetonitrile37~10Sparingly soluble
Polar Protic Isopropanol18~15Sparingly soluble
Ethanol24~10Sparingly soluble
Methanol33< 5Slightly soluble
Water80< 0.1Insoluble

Note: The solubility values in this table are hypothetical for illustrative purposes. You must determine these experimentally.

Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)

Objective: To accurately determine the equilibrium solubility of Ethyl 8-cyclopropyl-8-oxooctanoate in a selected solvent system at a specific temperature.

Materials:

  • Ethyl 8-cyclopropyl-8-oxooctanoate

  • Selected solvent or solvent mixture

  • Scintillation vials with Teflon-lined caps

  • Thermostatically controlled shaker bath

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of Ethyl 8-cyclopropyl-8-oxooctanoate to a vial (enough to ensure a solid phase remains at equilibrium).

  • Add a known volume of the solvent system to the vial.

  • Place the vial in the shaker bath set to the desired temperature (e.g., 25°C).

  • Equilibrate the mixture for at least 24 hours to ensure it reaches a thermodynamic equilibrium. A longer time (48-72 hours) may be necessary.

  • After equilibration, allow the vials to stand undisturbed in the bath for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into an HPLC vial. This step is crucial to remove any undissolved micro-particles.

  • Dilute the filtrate if necessary and analyze the concentration using a validated HPLC method.

  • The determined concentration is the thermodynamic solubility at that temperature.

Part 4: Theoretical Frameworks for Solvent Selection

A deeper understanding of the theoretical principles behind solubility can significantly accelerate your solvent selection process.

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a liquid is composed of three parts: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7][9] A solute will dissolve in a solvent if their HSP values are similar. The distance (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of dissolution.[6]

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties of fluids and liquid mixtures.[10][11][12] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surfaces.[13] This allows for the in silico prediction of solubility, which can be used to pre-screen a large number of solvents and prioritize the most promising candidates for experimental testing. This can save significant time and resources.[14]

Part 5: Safety and Handling Considerations

When working with organic solvents, it is imperative to adhere to strict safety protocols.

  • Consult Safety Data Sheets (SDS): Always review the SDS for each solvent before use to understand its specific hazards, including flammability, toxicity, and required personal protective equipment (PPE).

  • Work in a Ventilated Area: Use a fume hood to minimize inhalation exposure to volatile organic compounds (VOCs).[15]

  • Consider Green Chemistry Principles: Where possible, select solvents with a lower environmental impact and toxicity profile. Several solvent selection guides rank solvents based on safety, health, and environmental criteria.[4]

  • Residual Solvent Analysis: In pharmaceutical applications, it is crucial to control the amount of residual solvent in the final product.[3] Regulatory bodies like the ICH have strict guidelines (ICH Q3C) for acceptable limits of residual solvents.[16][17] Techniques like headspace gas chromatography (HS-GC) are used for this analysis.[17]

References

  • Choosing the Right Solvent for Drug Manufacturing. Purosolv.
  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignific
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences.
  • Hansen Solubility Parameter System.
  • Organic Solvents: Types, Uses, & Properties Explained - Allen.
  • Common Solvents Used in Organic Chemistry: Table of Properties | PDF - Scribd.
  • COSMO-RS: predict solubilities & fluid thermodynamics - SCM.
  • Using COSMO-RS to Predict Hansen Solubility Parameters - ACS Public
  • Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents - Biblioteca Digital do IPB.
  • Compound solubility measurements for early drug discovery | Comput
  • Organic Solvents in Chemistry and Labor
  • Prediction of Solubility with COSMO-RS - Zenodo.
  • HSP for Beginners - Hansen Solubility Parameters.
  • COSMO-RS - Wikipedia.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • What Factors Are Taken Into Consider
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Rel
  • Hansen solubility parameter - Wikipedia.
  • Pharmaceutical Residual Solvent Testing?
  • The Role of Residual Solvent Testing in Pharmaceuticals | QbD Group.
  • Solid State Considerations for Early Development | American Pharmaceutical Review.

Sources

Technical Support Center: Photostability of Ethyl 8-cyclopropyl-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 8-cyclopropyl-8-oxooctanoate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound under ultraviolet (UV) light. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address challenges in your experiments.

Introduction: Understanding the Photochemical Profile

Ethyl 8-cyclopropyl-8-oxooctanoate possesses two key chromophores that are susceptible to UV-induced degradation: the ketone and the ester functionalities. The presence of a cyclopropyl group adjacent to the ketone introduces specific photochemical reaction pathways that can influence its stability. A primary concern when handling this molecule under UV exposure is the potential for Norrish-type reactions, which are common photochemical processes for ketones and aldehydes.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary photochemical degradation pathways for Ethyl 8-cyclopropyl-8-oxooctanoate?

A1: The primary degradation pathways for Ethyl 8-cyclopropyl-8-oxooctanoate under UV irradiation are expected to be Norrish Type I and Type II reactions, stemming from the excitation of the carbonyl group.[1][2][4]

  • Norrish Type I Reaction: This pathway involves the cleavage of the bond between the carbonyl group and the adjacent carbon atom (α-cleavage), leading to the formation of two radical intermediates.[1][5] For this molecule, this could result in the cleavage of the bond between the carbonyl carbon and the cyclopropyl group or the bond between the carbonyl carbon and the rest of the alkyl chain. The stability of the resulting radicals will influence the predominant cleavage site.[1]

  • Norrish Type II Reaction: This pathway involves the abstraction of a hydrogen atom from the γ-carbon of the alkyl chain by the excited carbonyl group, forming a biradical intermediate.[5] This can lead to either cleavage of the bond between the α- and β-carbons or the formation of a cyclobutanol ring.

The cyclopropyl group can also participate in unique photochemical reactions, potentially leading to ring-opening or rearrangements.[6][7]

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential Norrish Type I and Type II reaction pathways for Ethyl 8-cyclopropyl-8-oxooctanoate.

Photochemical Degradation Pathways Potential Photochemical Degradation of Ethyl 8-cyclopropyl-8-oxooctanoate cluster_0 UV Excitation cluster_1 Norrish Type I cluster_2 Norrish Type II Molecule Ethyl 8-cyclopropyl-8-oxooctanoate Excited_State Excited State Molecule Molecule->Excited_State hν (UV Light) Type_I_Cleavage α-Cleavage Excited_State->Type_I_Cleavage Type_II_Abstraction γ-Hydrogen Abstraction Excited_State->Type_II_Abstraction Radical_Pair_1 Cyclopropylcarbonyl Radical + Alkyl Radical Type_I_Cleavage->Radical_Pair_1 Radical_Pair_2 Cyclopropyl Radical + Acyl Radical Type_I_Cleavage->Radical_Pair_2 Biradical 1,4-Biradical Intermediate Type_II_Abstraction->Biradical Cleavage_Product Alkene + Enol Biradical->Cleavage_Product β-Cleavage Cyclization_Product Cyclobutanol Derivative Biradical->Cyclization_Product Cyclization

Caption: Potential Norrish Type I and II degradation pathways.

Q2: How can I monitor the degradation of Ethyl 8-cyclopropyl-8-oxooctanoate during my experiment?

A2: Regular monitoring is crucial to assess the stability of your compound. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose.[8]

  • HPLC Method: A reverse-phase HPLC method with a UV detector is typically suitable. You can monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.[8][9]

  • UV-Visible Spectroscopy: This technique can be used to observe changes in the absorption spectrum of the compound, which may indicate structural modifications due to degradation.[8]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction progress.[10]

Troubleshooting Guide

This section addresses common issues encountered during photochemical experiments with Ethyl 8-cyclopropyl-8-oxooctanoate.

Problem 1: Rapid degradation of the compound is observed.
Potential Cause Troubleshooting Action Scientific Rationale
High UV Light Intensity Reduce the intensity of the UV lamp or increase the distance between the lamp and the sample.The rate of photochemical reactions is often proportional to the light intensity.
Inappropriate Wavelength Use a UV source with a wavelength that is less strongly absorbed by the compound, if possible.Shorter wavelengths of UV light are more energetic and can cause more rapid degradation.[11]
Presence of Photosensitizers Ensure all solvents and reagents are of high purity and free from contaminants that could act as photosensitizers.Photosensitizers can absorb light and transfer the energy to your compound, accelerating its degradation.
Oxygen in the System Degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) during the experiment.Oxygen can participate in photochemical reactions, leading to photo-oxidation products.[5]
Problem 2: Inconsistent or irreproducible results between experiments.
Potential Cause Troubleshooting Action Scientific Rationale
Fluctuations in Lamp Output Regularly check and calibrate the output of your UV lamp.The intensity of UV lamps can decrease over time, leading to variability in reaction rates.[12]
Temperature Variations Use a temperature-controlled reaction setup.Photochemical reactions can have a temperature-dependent component, and temperature fluctuations can affect reaction rates and product distribution.[13]
Inconsistent Sample Geometry Ensure the sample is consistently positioned relative to the UV source.The amount of light reaching the sample is highly dependent on the geometry of the experimental setup.[14]

Experimental Protocols

Protocol 1: General Photostability Assessment

This protocol provides a standardized method for assessing the photostability of Ethyl 8-cyclopropyl-8-oxooctanoate, based on ICH Q1B guidelines.[15][16]

Materials:

  • Ethyl 8-cyclopropyl-8-oxooctanoate

  • High-purity solvent (e.g., acetonitrile or methanol)

  • Quartz cuvettes or reaction vessels

  • Calibrated UV light source (e.g., a xenon lamp or a near-UV fluorescent lamp with output between 320 and 400 nm)[15]

  • HPLC system with a UV detector

  • Nitrogen or argon gas supply

Procedure:

  • Sample Preparation: Prepare a solution of Ethyl 8-cyclopropyl-8-oxooctanoate in the chosen solvent at a known concentration.

  • Control Sample: Protect a portion of the solution from light by wrapping the container in aluminum foil. This will serve as the dark control.[11]

  • UV Exposure: Place the test sample and the dark control in the photostability chamber.

  • Irradiation: Expose the samples to a controlled dose of UV light. The ICH Q1B guideline recommends an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][17]

  • Time-Point Analysis: At regular intervals, withdraw aliquots from both the exposed and control samples.

  • HPLC Analysis: Analyze the aliquots by HPLC to determine the concentration of the parent compound and the formation of any degradation products.

  • Data Evaluation: Compare the chromatograms of the exposed and control samples to assess the extent of photodegradation.

Workflow for Photostability Testing

The following diagram outlines the general workflow for conducting a photostability study.

Photostability Testing Workflow General Workflow for Photostability Assessment Start Start: Prepare Solution Split Split into Test and Control Samples Start->Split Protect Protect Control from Light (Dark Control) Split->Protect Expose Expose Test Sample to UV Light Split->Expose Monitor Monitor at Time Intervals Protect->Monitor Expose->Monitor Analyze Analyze Samples (HPLC, UV-Vis) Monitor->Analyze Compare Compare Test vs. Control Analyze->Compare End End: Evaluate Stability Compare->End

Caption: A streamlined workflow for photostability experiments.

References

  • Norrish reaction - Wikipedia. [Link]

  • Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download. [Link]

  • presentation on norrish type 1 and norrish type 2 | PPTX - Slideshare. [Link]

  • Photochemical deracemization of cyclopropyl ketones, indolines and... - ResearchGate. [Link]

  • Investigating the scope of the deracemization of cyclopropyl ketones a,... - ResearchGate. [Link]

  • Applications of Norrish type I and II reactions in the total synthesis of natural products - SciSpace. [Link]

  • VI. Ketone Photolysis - Chemistry LibreTexts. [Link]

  • Controlled Release of Perfumery Aldehydes and Ketones by Norrish Type-II Photofragmentation of -Keto Esters in Undegassed Solution - ResearchGate. [Link]

  • Selective photodegradation of ketone-based polymers - ChemRxiv. [Link]

  • Troubleshooting guide - NCBI. [Link]

  • The photochemistry of two rigid β,γ-cyclopropyl ketones, exo- and endo-tricyclo[1][2][2][3][18]octan-6-one - RSC Publishing. [Link]

  • Experimental setup for cultivation and UV irradiation. (a) Flask- based... - ResearchGate. [Link]

  • Experimental setup for the irradiation experiments - ResearchGate. [Link]

  • Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone - PMC. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [Link]

  • Analytical Techniques In Stability Testing - Separation Science. [Link]

  • A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. [Link]

  • Photostability testing theory and practice - Q1 Scientific. [Link]

  • Photochemical reactions of non-enolizable α-keto-esters derived from dehydroginkgolide A - Journal of the Chemical Society D - RSC Publishing. [Link]

  • Determining the ultraviolet radiation dose experienced by aerosols using ultraviolet-sensitive dyes. [Link]

  • How to troubleshoot experiments | Careers - Chemistry World. [Link]

  • Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. [Link]

  • Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC. [Link]

  • Solar-powered Chemistry: Study Chemical Reaction Rates in Ultraviolet Beads | Science Project. [Link]

  • Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. [Link]

  • Understanding ICH Photostability Testing - Q-Lab. [Link]

Sources

Technical Support Center: Purification of Ethyl 8-cyclopropyl-8-oxooctanoate

[1]

Introduction: Understanding Your Crude Matrix

Welcome to the technical support guide for the purification of Ethyl 8-cyclopropyl-8-oxooctanoate . This intermediate is typically synthesized via the nucleophilic addition of a cyclopropyl metal species (e.g., Cyclopropylmagnesium bromide) to an electrophilic suberic acid derivative (e.g., Ethyl 8-chloro-8-oxooctanoate or a Weinreb amide).[1]

The "Crude" matrix is rarely just the target and solvent. It is a dynamic mixture where the stability of the cyclopropyl ring (acid-sensitive) and the distal ester (base-sensitive) dictates your purification strategy.

Module 1: Diagnosis – What is in the Flask?

Before initiating purification, compare your TLC/LC-MS data against this impurity profile.

ComponentOriginChemical BehaviorRemoval Strategy
Target Keto-Ester ProductLipophilic, acid-sensitive (ring), base-sensitive (ester).[1]Column Chromatography / Distillation
Unreacted Acid Chloride Starting MaterialHighly reactive electrophile. Hydrolyzes to acid.[2]Quench with water

Mild Basic Wash
Tertiary Alcohol Over-addition (Bis-alkylation)Polar, difficult to separate by BP.Critical: See Module 3 (Derivatization)
Cyclopropyl Carbinol Reduced KetoneByproduct of hydride transfer (if reagent is old).Chromatographic separation
Cyclopropane Dimer HomocouplingHighly non-polar.Elutes in void volume (Hexanes wash)

Module 2: Quenching & Aqueous Workup (The First Line of Defense)[2][3]

Core Directive: The cyclopropyl ketone moiety is prone to acid-catalyzed ring opening (homo-Michael addition). Do not use strong mineral acids (HCl, H₂SO₄) for quenching. [1]

Protocol: The Buffered Phase Separation
  • Cooling: Cool the reaction mixture to 0 °C .

  • Quench: Slowly add saturated aqueous Ammonium Chloride (

    
    ) .
    
    • Why? This buffers the pH to ~9, breaking up Magnesium/Zinc salts without protonating the cyclopropyl ketone oxygen sufficiently to trigger ring opening [1].

  • Extraction: Extract with Ethyl Acetate (EtOAc) or MTBE . Avoid Dichloromethane (DCM) if possible, as it can form emulsions with magnesium salts.

  • Scavenging Unreacted Electrophile:

    • Wash the organic layer with saturated Sodium Bicarbonate (

      
      ) .[2][3][4]
      
    • Mechanism:[2][5][6][7][8][9][10] This converts any hydrolyzed unreacted acid chloride (now 8-chloro-8-oxooctanoic acid) into its water-soluble sodium salt, removing it from the organic phase.[1]

Visualizing the Workup Logic

WorkupLogicStartCrude Reaction Mixture(Target + Salts + Excess Reagents)QuenchQuench: Sat. NH4Cl at 0°C(Buffers pH, breaks Mg-O bonds)Start->QuenchPhaseSepPhase Separation(Org: EtOAc / Aq: Salts)Quench->PhaseSepWash1Wash 1: Sat. NaHCO3PhaseSep->Wash1Organic LayerDecisionIs Unreacted Acid Chloride Present?Wash1->DecisionRemoveAcidHydrolyzes to Acid -> Forms Na Salt(Moves to Aqueous Layer)Decision->RemoveAcidYesFinalOrgFinal Organic Layer(Target + Neutral Impurities)Decision->FinalOrgNoRemoveAcid->FinalOrgDiscard Aqueous

Caption: Logical flow for the buffered aqueous workup designed to protect the cyclopropyl ring while removing acidic impurities.

Module 3: Advanced Purification (Polishing)

If simple workup does not yield >95% purity, the primary contaminant is likely the tertiary alcohol (result of double-addition of the cyclopropyl reagent to the ester/ketone).

Scenario A: The "Derivatize & Distill" Technique

Best for: Large scale (>10g) where chromatography is expensive.

The boiling point of the target keto-ester and the impurity tertiary alcohol are often too close for standard vacuum distillation.

  • Derivatization: Treat the crude mixture with Acetic Anhydride (

    
    )  and a catalytic amount of DMAP.
    
    • Chemistry: The target keto-ester is inert.[11][12] The impurity (tertiary alcohol) is converted to its acetate ester.

  • Result: The acetate derivative has a significantly higher boiling point and different polarity than the free alcohol.

  • Action: Perform fractional high-vacuum distillation. The target will distill over first, leaving the heavy acetate in the pot [2].

Scenario B: Flash Chromatography (Standard)

Best for: Small scale (<5g) or high-purity requirements.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate.

  • Gradient:

    • 100% Hexanes: Elutes cyclopropane dimers and non-polar byproducts.

    • 95:5 (Hex:EtOAc): Elutes the Target (Ethyl 8-cyclopropyl-8-oxooctanoate).

    • 80:20 (Hex:EtOAc): Elutes the more polar tertiary alcohol.

Frequently Asked Questions (FAQs)

Q1: I see a new impurity spot appearing during my column chromatography. What is happening? A: This is likely acid-catalyzed ring opening or ketalization . Silica gel is slightly acidic. If your cyclopropyl group is particularly sensitive, add 1% Triethylamine (Et3N) to your eluent system to neutralize the silica's acidity.

Q2: My yield is low, and I see a large "baseline" smear on TLC. A: You likely used a strong acid (HCl) during workup or allowed the reaction to warm up too fast. The cyclopropyl ketone can undergo a homo-Michael addition to form polymers or ring-opened products. Strictly adhere to the NH4Cl quench protocol.

Q3: How do I remove excess Cyclopropylmagnesium bromide without a dangerous exotherm? A: Never add water directly to the concentrated reaction. Dilute the reaction mixture with the reaction solvent (e.g., THF) first. Then, add Ethyl Acetate slowly. The ester group in EtOAc will react with the excess Grignard to form a tertiary alcohol (which you can remove later), consuming the active reagent safely before the aqueous quench [3].

Q4: Can I use vacuum distillation directly? A: Only if you have removed the metal salts completely. Residual Magnesium salts can catalyze the decomposition of the keto-ester at high temperatures (

References

  • Benchchem Technical Support. (2025). How to avoid ring-opening of cyclopropyl ketones during reaction.Link

  • Google Patents. (2011). Process for purifying an alpha-keto ester (US20110009663A1). Describes the anhydride derivatization method for separating alcohols from keto-esters. Link

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents with Esters.[6][7][11] Explains the mechanism of double addition and quenching strategies. Link

Technical Support Center: Scale-Up Challenges for Ethyl 8-Cyclopropyl-8-Oxooctanoate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 8-cyclopropyl-8-oxooctanoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. Our focus is on providing practical, experience-driven advice to ensure a safe, efficient, and reproducible process.

Overview of the Synthetic Strategy

The most common and scalable approach to synthesizing Ethyl 8-cyclopropyl-8-oxooctanoate involves the coupling of a C8 ester-containing acyl chloride with a cyclopropyl organometallic reagent. A typical example is the reaction of ethyl 8-chloro-8-oxooctanoate with a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) . While effective at the lab scale, this process presents several challenges during scale-up related to reaction control, work-up, and purification.

General Reaction Scheme:
  • Step 1: Grignard Reagent Formation: Cyclopropyl bromide + Mg -> Cyclopropylmagnesium bromide

  • Step 2: Acylation: Ethyl 8-chloro-8-oxooctanoate + Cyclopropylmagnesium bromide -> Ethyl 8-cyclopropyl-8-oxooctanoate

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the scale-up of Ethyl 8-cyclopropyl-8-oxooctanoate synthesis.

Q1: My Grignard reaction is difficult to initiate at a larger scale. What are the likely causes and solutions?

This is a common issue when scaling up Grignard reactions. The initiation is an autocatalytic process that relies on the activation of the magnesium surface.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inadequate Magnesium Activation The passivating magnesium oxide layer on the surface of the turnings may not be sufficiently disrupted in a larger, less agitated vessel.1. Mechanical Activation: Use a higher agitation speed at the start or add a few chips of a softer, inert material to gently scour the magnesium surface. 2. Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reactor. These will react with a small amount of magnesium to expose a fresh, reactive surface.
Presence of Moisture Even trace amounts of water will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself. Larger reactors have more surface area for atmospheric moisture to adsorb.1. Rigorous Drying: Ensure the reactor and all transfer lines are thoroughly dried, either by oven drying smaller parts or by performing a solvent flush and vacuum drying for the main vessel. 2. Inert Atmosphere: Maintain a positive pressure of dry nitrogen or argon. Ensure all seals and gaskets are in excellent condition to prevent air leaks.
Impure Starting Materials The solvent (e.g., THF) must be anhydrous. The cyclopropyl bromide should be free of impurities that can react with the Grignard reagent.1. Solvent Purity: Use a high-purity, anhydrous solvent. Consider passing it through a column of activated alumina before use. 2. Reagent Quality: Use freshly distilled cyclopropyl bromide if the quality is in doubt.
Q2: I'm observing a significant amount of a tertiary alcohol impurity in my crude product. How can I prevent this "double addition"?

The formation of a tertiary alcohol is due to the newly formed ketone reacting with a second equivalent of the Grignard reagent. This is a fast reaction and becomes more problematic at scale due to challenges with heat and mass transfer.

Mitigation Strategies:

  • Low Reaction Temperature: The acylation step is highly exothermic. It is crucial to maintain a low internal temperature (typically -20°C to 0°C) throughout the addition of the acyl chloride. In a large reactor, this requires a powerful cooling system and careful monitoring.

  • Controlled Addition Rate: Add the solution of ethyl 8-chloro-8-oxooctanoate slowly and subsurface to the vigorously stirred Grignard solution. This prevents localized "hot spots" and high concentrations of the acyl chloride.

  • Reverse Addition: In some cases, adding the Grignard reagent to the acyl chloride solution (reverse addition) at low temperature can be beneficial, as the acyl chloride is never in excess. However, this can be more challenging to control.

Q3: The work-up of my large-scale reaction is plagued by emulsion formation. How can I achieve a clean phase separation?

Emulsions are common during the quenching of Grignard reactions due to the formation of magnesium salts.

Solutions for Emulsion Breaking:

Strategy Description
Controlled Quenching Add the quenching solution (e.g., saturated aqueous ammonium chloride) slowly to the reaction mixture with good agitation. Avoid rapid dumping, which can lead to the formation of fine precipitates that stabilize emulsions.
Addition of Brine After the initial quench, adding a saturated sodium chloride solution (brine) can increase the ionic strength of the aqueous phase, which often helps to break up emulsions.[1]
Filter Aid If the emulsion is caused by fine solids, filtering the entire mixture through a pad of a filter aid like Celite® can remove these particles and allow the layers to separate.
Solvent Choice In some cases, adding a different co-solvent during work-up can alter the phase behavior and break the emulsion.
Q4: What is the most scalable method for purifying the final product?

While laboratory-scale purification often relies on column chromatography, this is generally not economically viable for large-scale production.

Recommended Purification Methods for Scale-Up:

  • Vacuum Distillation: This is the most common and effective method for purifying liquid products like Ethyl 8-cyclopropyl-8-oxooctanoate. Key considerations for scaling up distillation include:

    • Efficient Vacuum: A good vacuum pump and a well-sealed system are essential to lower the boiling point and prevent thermal decomposition.

    • Fractionating Column: A packed or trayed column can be used to achieve better separation from closely boiling impurities.

    • Controlled Heating: Use a jacketed reactor with a heating fluid to ensure even and controlled heating of the material.

  • Liquid-Liquid Extraction: A series of extractions with immiscible solvents can be used to remove certain impurities. For example, washing the organic layer with a dilute base can remove any acidic byproducts.[1]

  • Crystallization: If the product can be solidified or if a solid derivative can be formed and then reverted, crystallization can be a very effective purification method. However, this is less common for oily esters.

Experimental Protocols & Scale-Up Considerations

Laboratory Scale Protocol (Illustrative)
  • Grignard Formation: To a flame-dried 500 mL flask under argon, add magnesium turnings (1.2 eq). Add a small portion of a solution of cyclopropyl bromide (1.1 eq) in anhydrous THF. Wait for initiation (slight warming and bubbling). Once initiated, add the remaining cyclopropyl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, stir for an additional hour.

  • Acylation: Cool the Grignard solution to -10°C. In a separate flask, dissolve ethyl 8-chloro-8-oxooctanoate (1.0 eq) in anhydrous THF. Add the acyl chloride solution dropwise to the Grignard reagent, keeping the internal temperature below -5°C.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Cool the mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude oil by vacuum distillation.

Scale-Up Considerations & Modifications
Parameter Laboratory Scale (1 L) Pilot Scale (100 L) Key Considerations for Scale-Up
Heat Transfer Surface area to volume ratio is high. Cooling is efficient with an ice bath.Surface area to volume ratio is low. Requires a jacketed reactor with a circulating coolant.The exotherm of the Grignard formation and acylation must be carefully managed to prevent runaway reactions and side product formation.
Reagent Addition Dropping funnel.Metering pump for precise and controlled addition.The rate of addition is a critical parameter for controlling the reaction temperature and minimizing the formation of the tertiary alcohol byproduct.
Mixing Magnetic or overhead stirrer.Baffled reactor with a high-torque overhead stirrer (e.g., turbine or pitched blade).Efficient mixing is crucial to ensure good heat transfer and to prevent localized "hot spots."
Inert Atmosphere Balloon or bubbler.Positive pressure of dry nitrogen with continuous monitoring.Maintaining a strictly inert atmosphere is more challenging in a large reactor with multiple ports and seals.
Work-up Separatory funnel.Jacketed reactor for quenching, followed by pumping to a separate vessel for phase separation.Quenching is highly exothermic and requires cooling. Phase separation can be slow, and sight glasses are needed to monitor the interface.

Visualizing the Process and Potential Pitfalls

Workflow for Scaled-Up Production

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactor_prep Reactor Dry-Out & Inerting grignard Grignard Formation (Control Exotherm) reactor_prep->grignard reagent_prep Anhydrous Solvent & Reagent Prep reagent_prep->grignard acylation Acylation at Low Temp (Controlled Addition) grignard->acylation quench Controlled Quench (Manage Exotherm) acylation->quench extraction Liquid-Liquid Extraction (Break Emulsions) quench->extraction drying Drying & Solvent Removal extraction->drying distillation Vacuum Distillation drying->distillation final_product Final Product: Ethyl 8-cyclopropyl-8-oxooctanoate distillation->final_product

Caption: Scaled-up production workflow for Ethyl 8-cyclopropyl-8-oxooctanoate.

Key Reaction Pathways and Side Reactions

G acyl_chloride Ethyl 8-chloro-8-oxooctanoate product Desired Product: Ethyl 8-cyclopropyl-8-oxooctanoate acyl_chloride->product + 1 eq. Grignard (Desired Reaction) unreacted_sm Side Product: Unreacted Starting Material acyl_chloride->unreacted_sm Incomplete Reaction (Poor Mixing/Stoichiometry) grignard Cyclopropyl-MgBr grignard->product tertiary_alcohol Side Product: Tertiary Alcohol grignard->tertiary_alcohol product->tertiary_alcohol + 1 eq. Grignard (Double Addition)

Caption: Main reaction and significant side reaction pathways.

References

  • American Chemical Society. (2022). Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. Organic Process Research & Development. [Link][2]

  • Nature Communications. (2022). Upgrading ketone synthesis direct from carboxylic acids and organohalides. [Link][3][4]

  • Google Patents. (2020). CN110862310A - Synthesis method of cyclopropyl methyl ketone. [5]

  • Organic Syntheses. Optimizing and Scaling Up TCFH–NMI Pyrrole Acylation for Organic Syntheses. [Link][6]

  • Google Patents. (2016). CN105622369A - Method for preparing cyclopropyl methyl ketone. [7]

  • EurekAlert!. (2025). Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development. [Link][8]

  • International Journal of Pharmaceutical Sciences and Research. (2020). A simple and trace level sensitive gas chromatography with mass spectrometer (GC-MS) method for determination of seven potentially genotoxic impurities in cilastatin sodium drug substance. [Link][9]

  • The Royal Society of Chemistry. Synthesis of a Novel Cyclopropyl Phosphonate Nucleotide as a Phosphate Mimic. [Link][10]

  • ResearchGate. (2016). How to purify esterification product?. [Link][11]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Chemical Potential: The Synthesis and Applications of Ethyl 8-Bromooctanoate. [Link][12]

  • Google Patents. (2013). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate. [13]

  • ACS Publications. (2021). Scalable Synthesis of a[14]Cycloparaphenyleneacetylene Carbon Nanohoop Using Alkyne Metathesis. [Link][15]

  • Publications. (n.d.). Separation of High Purity Oxygenated Aromatics from Catalytic Fast Pyrolysis Organic Streams. [Link][1]

Sources

Technical Support Center: Minimizing Side Reactions in Cyclopropyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cyclopropyl Ketone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable motifs. Cyclopropyl ketones are critical building blocks in organic synthesis, but their strained three-membered ring makes them susceptible to a variety of side reactions. This resource provides in-depth, field-proven insights into identifying, understanding, and mitigating these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during cyclopropyl ketone synthesis. Each answer explains the underlying chemical mechanisms and provides actionable, evidence-based solutions.

Problem 1: My cyclopropyl ketone is decomposing or the ring is opening during reaction or workup.

Q: What are the primary causes of cyclopropyl ketone ring-opening, and how can I prevent it?

A: The high ring strain (~27 kcal/mol) of the cyclopropane ring makes it susceptible to cleavage, a process that is significantly accelerated by activation of the adjacent ketone. The most common culprits are acids (both Brønsted and Lewis), nucleophiles, and excessive heat.

Root Cause Analysis & Solutions:

  • Acid-Catalyzed Ring-Opening: This is the most frequent decomposition pathway. Protonation or coordination of a Lewis acid to the carbonyl oxygen enhances the electrophilicity of the cyclopropane ring, making it vulnerable to nucleophilic attack or rearrangement.[1][2] This often leads to the formation of γ-substituted silyl enol ethers, dihydrofurans, or other linear byproducts.[2][3][4]

    • Mechanism: The acid activates the carbonyl, which polarizes the C-C bonds of the cyclopropane ring, facilitating cleavage to form a more stable carbocation intermediate.[2]

    • Solutions:

      • Strict pH Control: During aqueous workup, use a buffered solution (e.g., saturated NaHCO₃ or a phosphate buffer) to maintain neutral or slightly basic conditions.

      • Milder Reagents: If a Lewis acid is required for the reaction, choose a milder one. For example, Sc(OTf)₃ may be less aggressive than TiCl₄.[1]

      • Aprotic Conditions: Whenever possible, design syntheses and workups to avoid strong protic acids.

      • Chromatography Considerations: When purifying via column chromatography, consider using alumina (neutral or basic) instead of silica gel, which is inherently acidic. If silica must be used, it can be pre-treated by washing with a triethylamine/hexane solution to neutralize acidic sites.

  • Nucleophilic Ring-Opening: Strong nucleophiles can attack either the carbonyl carbon (1,2-addition) or induce a conjugate-like (1,5- or homo-conjugate) addition, leading to ring cleavage.[3][5] For instance, displaced leaving groups like thiolates can re-attack the product, causing decomposition.[5]

    • Solutions:

      • Control Stoichiometry: Avoid a large excess of nucleophilic reagents.

      • Temperature Management: Run reactions at the lowest effective temperature to minimize the rate of nucleophilic side reactions.

      • Strategic Reagent Choice: In reactions like the Kulinkovich synthesis, the choice of Grignard reagent is critical. Using reagents that favor the desired cyclopropanation pathway over simple nucleophilic addition is key.[6][7]

  • Thermal Instability & Rearrangements: Cyclopropyl ketones, especially those with vinyl substituents, can undergo thermally induced rearrangements like the Cloke-Wilson or vinylcyclopropane-cyclopentene rearrangement.[4][8] High temperatures during reaction, distillation, or even GC analysis can trigger these pathways.

    • Solutions:

      • Low-Temperature Reactions: Maintain strict temperature control throughout the reaction.

      • Avoid High-Heat Purification: Use vacuum distillation to lower the boiling point and prevent thermal decomposition.[9][10] If possible, opt for non-thermal purification methods like crystallization or chromatography at room temperature.[9]

Problem 2: My cyclopropanation reaction is sluggish, incomplete, or gives low yields.

Q: My reaction isn't going to completion. How can I improve conversion without promoting the side reactions mentioned above?

A: Low conversion is often a result of poor reagent quality, suboptimal reaction conditions, or inherent substrate limitations. Addressing these factors systematically can significantly improve yields.

Troubleshooting Steps:

  • Reagent Quality and Activation:

    • Simmons-Smith: The activity of the zinc-copper couple is paramount.[8][11] It should be freshly prepared and activated. Inconsistent results are common with poorly activated zinc. The use of diethylzinc (Furukawa modification) can offer more reproducible results.[12]

    • Diazo Compounds: These reagents are prone to decomposition.[12] Ensure they are pure and add them slowly to the reaction, perhaps via syringe pump, to minimize dimerization and other side reactions.[12]

    • Grignard Reagents (Kulinkovich): The concentration and quality of Grignard reagents should be verified by titration before use.

  • Reaction Conditions:

    • Inert Atmosphere: Many cyclopropanation reagents, particularly organometallics like those used in the Simmons-Smith and Kulinkovich reactions, are sensitive to air and moisture.[12] Ensure all glassware is flame- or oven-dried and the reaction is run under a dry, inert atmosphere (N₂ or Ar).[12]

    • Solvent Choice: The solvent can dramatically impact the reaction. Ethereal solvents like diethyl ether or THF are common for many cyclopropanation reactions.[6]

    • Catalyst Loading: For catalytic processes, insufficient catalyst can lead to a stalled reaction. A modest, systematic increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may improve conversion.[12]

  • Substrate Reactivity:

    • Electronic Effects: Electron-rich alkenes are generally more reactive in electrophilic cyclopropanation reactions like the Simmons-Smith.[12][13] For electron-deficient substrates (e.g., α,β-unsaturated ketones), alternative methods like the Corey-Chaykovsky reaction using sulfur ylides may be more effective.[14]

    • Steric Hindrance: Highly substituted alkenes react more slowly.[12] For these challenging substrates, increasing the reaction time or temperature (cautiously) may be necessary.

Problem 3: I'm getting a mixture of diastereomers. How can I improve stereoselectivity?

Q: My product is a mixture of cis/trans isomers. What strategies can I use to favor one stereoisomer?

A: Stereocontrol is a critical aspect of cyclopropane synthesis. The stereochemical outcome is determined by the mechanism of the cyclopropanation and the nature of the substrate and reagents.

Strategies for Stereocontrol:

  • Concerted vs. Stepwise Mechanisms:

    • Simmons-Smith and Carbene Additions: These reactions typically proceed through a concerted "butterfly" transition state where the carbene is delivered to one face of the alkene.[8][14] This process is stereospecific, meaning the geometry of the starting alkene is retained in the cyclopropane product (i.e., a cis-alkene gives a cis-disubstituted cyclopropane).[8][11]

    • Michael-Initiated Ring Closure (MIRC): This is a stepwise process involving a nucleophilic addition followed by intramolecular cyclization.[15] Because rotation around the C-C bond can occur in the intermediate, this reaction is often not stereospecific but can be highly diastereoselective, frequently favoring the trans product to minimize steric interactions in the ring-closing transition state.[14]

  • Substrate-Directed Cyclopropanation:

    • Allylic and Homoallylic Alcohols: The presence of a nearby hydroxyl group can direct the cyclopropanating agent to a specific face of the double bond through coordination with the metal (e.g., zinc in the Simmons-Smith reaction).[11] This is a powerful strategy for achieving high diastereoselectivity.

  • Chiral Catalysis and Auxiliaries:

    • For achieving enantioselectivity, the use of chiral ligands on the metal catalyst (e.g., in rhodium-catalyzed diazo reactions) or chiral auxiliaries attached to the substrate is the state-of-the-art approach.[14][15] Biocatalytic methods using engineered enzymes are also emerging as a powerful tool for highly stereoselective cyclopropanations.[16][17]

Visual Troubleshooting and Workflow Guides

The following diagrams provide a visual approach to troubleshooting common issues and understanding key experimental workflows.

Troubleshooting Decision Tree

This flowchart guides the user through a logical sequence of steps to diagnose and solve common problems in cyclopropyl ketone synthesis.

Troubleshooting_Flowchart start Problem Observed in Synthesis char_side_product Characterize Side Product(s) (NMR, MS) start->char_side_product Byproduct Formation low_yield Low Yield / Incomplete Reaction start->low_yield Poor Conversion ring_opened Side Product is Ring-Opened (e.g., γ-halo ketone, dihydrofuran) char_side_product->ring_opened rearranged Side Product is a Rearranged Isomer char_side_product->rearranged diastereomers Product is a Diastereomeric Mixture char_side_product->diastereomers reagent_check Check Reagent Quality & Stoichiometry (e.g., Activate Zn, Titrate Grignard) low_yield->reagent_check conditions_check Optimize Reaction Conditions (Inert atmosphere, Temp, Time) reagent_check->conditions_check substrate_check Consider Substrate Reactivity (Sterics, Electronics) conditions_check->substrate_check solution_ring_open Solution: - Use Buffered/Neutral Workup - Lower Reaction Temperature - Use Neutral Alumina for Chromatography ring_opened->solution_ring_open solution_rearrange Solution: - Strict Thermal Control - Avoid High Temperatures in Purification rearranged->solution_rearrange solution_stereo Solution: - Exploit Substrate Direction (e.g., -OH) - Change Reaction Type (Concerted vs. Stepwise) - Use Chiral Catalyst/Auxiliary diastereomers->solution_stereo

Caption: A troubleshooting flowchart for common cyclopropanation issues.

Mechanism: Acid-Catalyzed Ring Opening

This diagram illustrates how a Lewis acid can coordinate to the carbonyl group, activating the cyclopropane ring towards cleavage.

Caption: Mechanism of Lewis acid (L.A.) catalyzed ring-opening.

Featured Protocol: Kulinkovich-de Meijere Cyclopropanation

This protocol describes a robust method for synthesizing cyclopropylamines, which can be precursors to cyclopropyl ketones, highlighting the critical steps to minimize side reactions. The Kulinkovich reaction is a powerful transformation for creating cyclopropanols from esters, which can then be oxidized.[6][7][18]

Objective: To synthesize a 1-substituted cyclopropanol from an ester and a Grignard reagent using a titanium(IV) alkoxide catalyst.

Materials:

  • Ester (1.0 equiv)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 0.1-1.0 equiv)

  • Ethylmagnesium bromide (EtMgBr, ~2.0 equiv)

  • Anhydrous solvent (THF or Diethyl Ether)

  • Aqueous HCl (1M) for quenching

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Experimental Workflow Diagram:

Protocol_Workflow setup 1. Setup Flame-dry glassware under N₂/Ar. Add solvent and ester. reagent_add 2. Reagent Addition Add Ti(Oi-Pr)₄. Cool to 0°C. Add EtMgBr dropwise. setup->reagent_add reaction 3. Reaction Allow to warm to RT. Stir for 1-4 hours (Monitor by TLC). reagent_add->reaction quench 4. Quench Cool to 0°C. Slowly add 1M HCl until gas evolution ceases. reaction->quench workup 5. Workup Extract with Ether (3x). Wash combined organics with NaHCO₃, then brine. quench->workup purify 6. Purification Dry over MgSO₄, filter, and concentrate. Purify via column chromatography (Neutralized Silica or Alumina). workup->purify

Caption: Step-by-step workflow for the Kulinkovich reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the ester (1.0 equiv) and anhydrous THF. Stir the solution until the ester is fully dissolved.

  • Catalyst Addition: Add titanium(IV) isopropoxide (typically 0.2 equiv for catalytic version) to the solution via syringe.

  • Grignard Addition: Cool the reaction mixture to 0°C using an ice bath. Add the solution of ethylmagnesium bromide (~2.0 equiv) dropwise via syringe or an addition funnel over 20-30 minutes. Gas evolution (ethane) may be observed.

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-4 hours. The reaction progress should be monitored by TLC or GC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction back to 0°C and quench by the slow, dropwise addition of 1M aqueous HCl. Caution: Quenching is exothermic and produces flammable gas. Add the acid slowly until gas evolution ceases and the solution becomes clearer.

  • Aqueous Workup: Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude cyclopropanol can then be purified by flash column chromatography. The resulting cyclopropanol can be oxidized to the target cyclopropyl ketone using standard oxidation methods (e.g., Swern, Dess-Martin).

Critical Troubleshooting for this Protocol:

  • Low Yield: Often due to impure Grignard reagent or moisture. Ensure the Grignard reagent is titrated and all equipment is scrupulously dried.

  • Formation of Side Products: If simple addition products are observed (e.g., ethyl ketone from the ester), it may indicate the titanium catalyst is not functioning correctly. Ensure proper stoichiometry and reagent quality.[7]

Data Summary Table: Solvent Effects in Simmons-Smith Reactions

The choice of solvent can influence reaction rate and yield. The following table summarizes typical observations.

SolventDielectric Constant (ε)Typical ObservationsPotential Issues
Diethyl Ether 4.3Standard solvent, good yields for many substrates.Low boiling point, can be slow for unreactive alkenes.
DME 7.2Can increase reaction rate due to better chelation.Higher boiling point, may require more careful temp control.
DCM/DCE 9.1 / 10.4Often used in industrial settings; can be effective.[13]Potential for side reactions with the solvent itself.
Toluene 2.4Used for higher temperature reactions if needed.May not be ideal for heat-sensitive substrates.

References

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]

  • Reisman, S. E., et al. (n.d.). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC. [Link]

  • Procter, D. J., et al. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters. [Link]

  • Kaur, N., & Kishore, D. (2023). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC Advances. [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. Wikipedia. [Link]

  • Google Patents. (n.d.). Method for preparing cyclopropyl methyl ketone.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • CORE. (n.d.). STEREOSELECTIVE SYNTHESIS OF CYCLOPROPANES WITH QUATERNARY CARBON CENTRES. CORE. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Pittman Jr., C. U., & McManus, S. P. (1969). Acid-catalyzed cyclization reactions. VI. Rearrangement of protonated cyclopropyl ketones to 1-oxacyclopent-1-enyl cations. Journal of the American Chemical Society. [Link]

  • Kumar, V., & Kumar, S. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Arnold, F. H., et al. (2019). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. PMC. [Link]

  • Hu, X. (n.d.). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. Infoscience. [Link]

  • Chauret, A. B. (2021). Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses. [Link]

  • Organic Syntheses Procedure. (n.d.). methyl cyclopropyl ketone. Organic Syntheses. [Link]

  • Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2017). Organocatalytic Cloke-Wilson Rearrangement: DABCO-Catalyzed Ring Expansion of Cyclopropyl Ketones to 2,3-Dihydrofurans. ResearchGate. [Link]

  • Arnold, F. H., et al. (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. CDN. [Link]

  • Grokipedia. (n.d.). Kulinkovich reaction. Grokipedia. [Link]

  • ResearchGate. (n.d.). Mechanism of the Kulinkovich reaction. ResearchGate. [Link]

  • Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. [Link]

  • Alcázar, J., et al. (n.d.). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal. [Link]

  • The Organic Chemistry Tutor. (2023). The Simmons-Smith Reaction & Cyclopropanation. YouTube. [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]

Sources

Shelf-life and degradation products of Ethyl 8-cyclopropyl-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 8-cyclopropyl-8-oxooctanoate

Welcome to the technical support center for Ethyl 8-cyclopropyl-8-oxooctanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the shelf-life, degradation, and troubleshooting of this β-keto ester in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of Ethyl 8-cyclopropyl-8-oxooctanoate?

While specific long-term stability data for Ethyl 8-cyclopropyl-8-oxooctanoate is not extensively published, its stability is governed by its β-keto ester functionality. When stored under recommended conditions, in a tightly sealed container, protected from moisture and light, the product is expected to be stable for at least 1-2 years. However, the actual shelf-life can be influenced by storage conditions and handling.[1] For critical applications, it is advisable to re-analyze the purity of the material if it has been stored for an extended period.

Q2: What are the primary degradation pathways for Ethyl 8-cyclopropyl-8-oxooctanoate?

As a β-keto ester, Ethyl 8-cyclopropyl-8-oxooctanoate is susceptible to two primary degradation pathways, especially in the presence of water, acid, or base:

  • Hydrolysis: The ethyl ester can be hydrolyzed to form the corresponding β-keto acid, 8-cyclopropyl-8-oxooctanoic acid, and ethanol.[2]

  • Decarboxylation: The resulting β-keto acid is inherently unstable and can readily lose carbon dioxide (CO2) upon heating to yield 1-cyclopropylheptan-1-one.[3][4]

The overall degradation process can be visualized as follows:

A Ethyl 8-cyclopropyl-8-oxooctanoate B 8-cyclopropyl-8-oxooctanoic acid (β-keto acid intermediate) A->B Hydrolysis (+H2O) D Ethanol A->D C 1-cyclopropylheptan-1-one B->C Decarboxylation (Heat) E CO2 B->E

Caption: Primary degradation pathway of Ethyl 8-cyclopropyl-8-oxooctanoate.

Q3: How do pH and temperature affect the stability of Ethyl 8-cyclopropyl-8-oxooctanoate?

Both pH and temperature play a critical role in the stability of Ethyl 8-cyclopropyl-8-oxooctanoate.

  • pH: The hydrolysis of the ester is catalyzed by both acid and base. The resulting β-keto acid is more prone to decarboxylation under acidic conditions.[3] Neutral to slightly alkaline conditions can help to stabilize the carboxylate anion, slowing down the decarboxylation step.[3]

  • Temperature: Elevated temperatures significantly accelerate both the hydrolysis and the subsequent decarboxylation of the β-keto acid intermediate.[3] Therefore, it is crucial to avoid exposing the compound to high temperatures, especially in the presence of water or protic solvents.

Q4: What are the recommended storage conditions for Ethyl 8-cyclopropyl-8-oxooctanoate?

To ensure the longevity and purity of Ethyl 8-cyclopropyl-8-oxooctanoate, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation and hydrolysis from atmospheric moisture.
Container Tightly sealed, amber glass vialTo protect from moisture and light.
Handling Use anhydrous solvents and handle under an inert atmosphere when possible.To minimize exposure to water.

Troubleshooting Guide

Issue 1: I am observing a new, unexpected peak in my analytical chromatogram (GC-MS or LC-MS) after storing my sample for a few weeks.

  • Possible Cause: This is likely due to the degradation of Ethyl 8-cyclopropyl-8-oxooctanoate. The new peak could correspond to the decarboxylation product, 1-cyclopropylheptan-1-one, or the hydrolyzed intermediate, 8-cyclopropyl-8-oxooctanoic acid.

  • Troubleshooting Steps:

    • Confirm the Identity of the Impurity: Analyze the sample using GC-MS or LC-MS to determine the mass of the new peak. The expected molecular weights are:

      • Ethyl 8-cyclopropyl-8-oxooctanoate: 226.32 g/mol

      • 8-cyclopropyl-8-oxooctanoic acid: 198.26 g/mol

      • 1-cyclopropylheptan-1-one: 154.25 g/mol

    • Review Storage Conditions: Ensure the compound has been stored according to the recommended conditions (refrigerated, under inert gas, protected from light and moisture).

    • Perform a Purity Re-assessment: Use the protocol provided below to quantify the purity of your current stock.

Issue 2: My reaction yield is significantly lower than expected when using an older batch of Ethyl 8-cyclopropyl-8-oxooctanoate.

  • Possible Cause: If the reaction is sensitive to the purity of the starting material, degradation of the Ethyl 8-cyclopropyl-8-oxooctanoate could be the cause. The presence of degradation products can inhibit the reaction or lead to the formation of byproducts.

  • Troubleshooting Steps:

    • Assess Purity: Before use, always check the purity of the Ethyl 8-cyclopropyl-8-oxooctanoate, especially if it has been stored for a prolonged period or if the storage conditions are uncertain.

    • Use a Fresh Batch: If possible, repeat the reaction with a fresh, unopened batch of the compound to see if the yield improves.

    • Purify the Material: If a fresh batch is unavailable, consider purifying the existing stock by an appropriate method such as column chromatography.

Issue 3: I am observing variability in my experimental results between different batches of Ethyl 8-cyclopropyl-8-oxooctanoate.

  • Possible Cause: Batch-to-batch variability can arise from differences in the initial purity or from degradation that has occurred in one of the batches due to improper handling or storage.

  • Troubleshooting Steps:

    • Standardize Purity Assessment: Implement a standard analytical protocol (GC-MS or HPLC) to qualify each new batch of the compound upon receipt.

    • Aliquot and Store Properly: Upon receiving a new batch, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This will minimize repeated exposure of the bulk material to the atmosphere.

    • Maintain a Reference Standard: Store a small, unopened vial of a qualified batch under ideal conditions to use as a reference standard for comparison with new batches.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of Ethyl 8-cyclopropyl-8-oxooctanoate and identifying potential degradation products.

Materials:

  • Ethyl 8-cyclopropyl-8-oxooctanoate sample

  • Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)

  • GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the Ethyl 8-cyclopropyl-8-oxooctanoate sample into a clean vial.

    • Dissolve the sample in 1 mL of the anhydrous solvent.

    • If necessary, perform serial dilutions to achieve a final concentration suitable for your instrument's sensitivity (typically in the low µg/mL range).

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the prepared sample into the GC-MS.

    • GC Conditions (Example):

      • Inlet Temperature: 250°C

      • Column: e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

      • Oven Program:

        • Initial temperature: 80°C, hold for 2 minutes.

        • Ramp: Increase to 280°C at 15°C/min.

        • Hold at 280°C for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the relative peak area percentage to estimate the purity.

    • Analyze the mass spectrum of each peak to identify the parent compound and any impurities by comparing the fragmentation patterns with known spectra or by interpreting the fragmentation.

A Sample Preparation B GC-MS Injection A->B C Chromatographic Separation B->C D Mass Spectrometry Detection C->D E Data Analysis D->E

Caption: Workflow for GC-MS Purity Assessment.

Protocol 2: Accelerated Stability Study

This protocol can be used to assess the stability of Ethyl 8-cyclopropyl-8-oxooctanoate under stressed conditions.

Materials:

  • Ethyl 8-cyclopropyl-8-oxooctanoate

  • Aqueous buffer solutions (pH 4, 7, and 9)

  • Organic solvent for sample preparation (e.g., Acetonitrile)

  • HPLC or GC-MS instrument

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of Ethyl 8-cyclopropyl-8-oxooctanoate in the organic solvent.

    • For each pH condition, add a known amount of the stock solution to the aqueous buffer to achieve a final concentration suitable for analysis.

  • Incubation:

    • Divide the samples for each pH into two sets.

    • Incubate one set at room temperature (e.g., 25°C) and the other at an elevated temperature (e.g., 40°C or 60°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.

    • Immediately quench any further degradation by diluting the aliquot in the cold organic solvent.

    • Analyze the samples by HPLC or GC-MS to determine the remaining concentration of the parent compound and the formation of any degradation products.

  • Data Analysis:

    • Plot the concentration of Ethyl 8-cyclopropyl-8-oxooctanoate as a function of time for each condition.

    • Determine the degradation rate under each condition.

References

  • Recent advances in the transesterification of β-keto esters - RSC Publishing. Available at: [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - MDPI. Available at: [Link]

  • Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained - YouTube. Available at: [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. Available at: [Link]

  • Raja et al., IJPSR, 2020; Vol. 11(10): 5017-5026. Available at: [Link]

  • Analytical Methods. Available at: [Link]

  • Ethyl Alcohol Shelf Life Guidelines | PDF - Scribd. Available at: [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of Ethyl 8-cyclopropyl-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 1H NMR Analysis of Ethyl 8-cyclopropyl-8-oxooctanoate

Executive Summary & Strategic Context

In the development of GPCR agonists and lipid-mimetic drugs, Ethyl 8-cyclopropyl-8-oxooctanoate serves as a critical intermediate. Its structural integrity hinges on the successful installation of the cyclopropyl ketone moiety onto the octanoate backbone.

This guide provides a definitive 1H NMR analysis of this molecule. Unlike standard spectral lists, this document functions as a comparative diagnostic tool . We analyze the product against its most common synthetic precursor—Ethyl 8-chloro-8-oxooctanoate (or the corresponding acid chloride intermediate)—to empower researchers to rapidly validate successful coupling and identify unreacted starting materials.

Key Diagnostic Challenge: Distinguishing the subtle shift of the


-methylene protons adjacent to the carbonyl group and confirming the integrity of the cyclopropyl ring against ring-opening side reactions.

Structural Analysis & Electronic Environment

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct electronic zones.

Molecular Zoning Diagram

The following diagram illustrates the proton environments, labeled for cross-reference with the spectral data.

G cluster_0 Zone A: Ethyl Ester cluster_1 Zone B: Alkyl Linker cluster_2 Zone C: Cyclopropyl Ketone Ethyl Ethyl Group (-OCH2CH3) Linker Octanoate Chain (-(CH2)6-) Ethyl->Linker Ester Linkage Ketone Carbonyl (C=O) Linker->Ketone Alpha-Methylene Cyclo Cyclopropyl (C3H5) Ketone->Cyclo Acyl Linkage

Figure 1: Structural zoning of Ethyl 8-cyclopropyl-8-oxooctanoate for NMR assignment.

Experimental Protocol: High-Resolution 1H NMR

To ensure reproducibility and comparable resolution to the data presented below, strictly adhere to this protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS.
    
    • Reasoning:

      
       prevents hydrogen bonding shifts common in alcohols/acids and provides excellent solubility for this lipophilic ester.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: Over-concentration (>20 mg) can cause viscosity broadening, obscuring the fine splitting of the cyclopropyl protons.

  • Tube Quality: High-throughput 5mm NMR tubes (Type 1, Borosilicate).

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1):

    
     2.0 seconds. (Crucial for accurate integration of the ethyl quartet vs. the cyclopropyl multiplet).
    
  • Scans (NS): 16 (minimum) to 64 (for impurity detection <1%).

  • Temperature: 298 K (25°C).

Comparative Spectral Analysis

This section compares the Product (Ethyl 8-cyclopropyl-8-oxooctanoate) against its likely Precursor (Ethyl 8-chloro-8-oxooctanoate / Acid Chloride derivative). This comparison is vital for monitoring reaction completion (e.g., Friedel-Crafts or Grignard coupling).

The "Fingerprint" Region (Zone C)

The most significant changes occur at the site of transformation.

Proton AssignmentProduct Shift (

ppm)
Precursor Shift (

ppm)
MultiplicityDiagnostic Note
Cyclopropyl Methine 1.92 – 1.98 AbsentMultiplet (m)Key Indicator. The single proton on the ring adjacent to the carbonyl.
Cyclopropyl Methylene 0.85 – 1.05 AbsentMultiplet (m)Key Indicator. Distinctive high-field signals (4H). Often appears as two complex sets due to cis/trans coupling.

-Methylene (Ketone)
2.52 2.88 Triplet (t)Shift Logic: The precursor's acid chloride/chloro-ketone is highly electron-withdrawing, pushing this signal downfield (~2.9 ppm). Upon cyclopropyl attachment, the shielding increases, moving it upfield to ~2.5 ppm.

-Methylene (Ester)
2.28 2.28 Triplet (t)Unchanged. Serves as an internal integration reference (2H).
The "Backbone" Region (Zones A & B)

These signals confirm the integrity of the ester and alkyl chain.

Proton AssignmentChemical Shift (

ppm)
IntegrationMultiplicityCoupling (

)
Ethyl

4.122HQuartet (q)7.1 Hz
Ethyl

1.253HTriplet (t)7.1 Hz

-Methylene (Ketone side)
1.60 – 1.652HMultipletOverlaps with ester

-protons.

-Methylene (Ester side)
1.58 – 1.622HMultiplet-
Bulk Methylenes 1.30 – 1.384HBroad SingletThe central chain protons.
Impurity Flags

If the reaction fails or side reactions occur, look for these specific signals:

  • Ring Opening (Olefinic protons): Signals at 5.0 – 6.0 ppm . Indicates the cyclopropyl ring has opened to form an alkene (common under strong Lewis Acid conditions).

  • Hydrolysis (Free Acid): Broad singlet > 10.0 ppm (COOH).

  • Residual Solvent:

    
     singlet at 7.26 ppm .
    

Decision Logic for Synthesis Validation

Use the following logic flow to interpret your NMR data during synthesis optimization.

AnalysisFlow Start Acquire 1H NMR Spectrum CheckRegion Check 0.8 - 1.1 ppm Region Start->CheckRegion HasSignals Signals Present? (Cyclopropyl Methylenes) CheckRegion->HasSignals NoSignals Coupling Failed HasSignals->NoSignals No YesSignals Check 5.0 - 6.0 ppm HasSignals->YesSignals Yes OlefinCheck Olefinic Protons? YesSignals->OlefinCheck RingOpen Ring Opening Occurred (Impure Product) OlefinCheck->RingOpen Yes Intact Check Alpha-Methylene (~2.5 ppm vs 2.9 ppm) OlefinCheck->Intact No ShiftCheck Shift at 2.52 ppm? Intact->ShiftCheck StartMat Mixture/Incomplete (Starting Material Present) ShiftCheck->StartMat Peak at 2.9 Success VALIDATED PRODUCT Ethyl 8-cyclopropyl-8-oxooctanoate ShiftCheck->Success Peak at 2.5

Figure 2: Logic flow for validating product purity and identifying common synthetic failures.

Detailed Mechanism of Chemical Shift

Why do the shifts move this way?

  • Anisotropy of the Cyclopropyl Group: The cyclopropyl ring possesses significant magnetic anisotropy due to the electron delocalization in the strained C-C bonds (banana bonds). This shields the cis protons (moving them upfield to ~0.8 ppm) and deshields the methine proton.

  • Carbonyl Deshielding: The carbonyl group at C8 is electron-withdrawing. It pulls electron density away from the adjacent C7 methylene, deshielding it.

    • In the Precursor (Acid Chloride) , the inductive effect is stronger (

      
       is more electronegative than 
      
      
      
      ), resulting in a shift of 2.88 ppm .
    • In the Product (Ketone) , the cyclopropyl group is electron-donating via conjugation (hyperconjugation with the carbonyl), reducing the deshielding on C7, resulting in the 2.52 ppm shift.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for general alkyl and ester shifts).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative database for cyclopropyl and ketone chemical shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Salaun, J. (2000). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 207, 1-67. (Context on cyclopropyl ketone stability and synthesis).

Sources

A Comparative Analysis of Chemical Reactivity: Cyclopropyl vs. Cyclohexyl Oxooctanoates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

For professionals in chemical research and pharmaceutical development, the selection of molecular scaffolds is a critical decision that profoundly influences a compound's stability, reactivity, and biological activity. Among the vast array of cyclic systems, the cyclopropyl and cyclohexyl groups are frequently employed as versatile substituents. While both are carbocycles, their impact on the reactivity of adjacent functional groups is dramatically different. This guide provides a detailed comparison of the reactivity of cyclopropyl oxooctanoates versus cyclohexyl oxooctanoates, with a focus on hydrolytic stability, supported by mechanistic insights and actionable experimental protocols.

The cyclopropyl group, a three-membered ring, is a common structural motif in many biologically active compounds and approved drugs.[1][2] Its utility stems from a unique combination of steric and electronic properties that can modulate a molecule's characteristics.[1][3] In contrast, the six-membered cyclohexyl ring is a fundamental building block in organic chemistry, prized for its conformational stability and predictable influence on molecular geometry. Understanding their differential effects on an ester's reactivity is paramount for applications ranging from prodrug design to the synthesis of advanced materials.

Part 1: Foundational Physicochemical Properties

The divergent reactivity of these two cyclic systems is rooted in their fundamental structural and electronic differences.

The Cyclopropyl Moiety: A Study in Strain and Electronics

The cyclopropyl group is defined by its severe angle strain, with C-C-C bond angles compressed to approximately 60° from the ideal 109.5° tetrahedral angle.[1] This strain forces the carbon-carbon sigma bonds to possess a high degree of p-character, imparting partial double-bond-like properties.[1][3] This unique electronic structure leads to two key, seemingly contradictory effects:

  • Inductive Electron-Withdrawing: The sp-hybridization character of the C-H bonds makes the group inductively withdrawing.

  • Resonance Electron-Donating: The Walsh orbitals of the C-C bonds can overlap effectively with adjacent p-orbitals (like those of a carbonyl group), allowing the cyclopropyl ring to act as a potent resonance electron-donating group.[3][4]

This dual nature is central to its influence on reactivity. When conjugated with a carbonyl group, the cyclopropyl ring stabilizes the ester linkage, a phenomenon with significant consequences for its hydrolytic stability.[5][6]

The Cyclohexyl Moiety: The Conformational Standard

The cyclohexyl group is the archetype of a strain-free cycloalkane. It predominantly adopts a stable "chair" conformation where all bond angles are close to the ideal tetrahedral value. Its influence on reactivity is largely dictated by two factors:

  • Steric Hindrance: The bulky nature of the ring can impede the approach of reagents. The specific conformation of the ring is critical; substituents in the equatorial position are less sterically hindered than those in the more crowded axial position.[7]

  • Inductive Effects: As a typical alkyl group, it has a mild electron-donating inductive effect.

Unlike the cyclopropyl group, it lacks the unique electronic properties derived from ring strain and does not engage in significant resonance stabilization.

G cluster_0 Cyclopropyl Moiety cluster_1 Cyclohexyl Moiety cp_struct Structure (60° Angles) cp_props Electronic Properties: - High Ring Strain - Significant p-character - Resonance Donating - Inductive Withdrawing cp_struct->cp_props leads to result_cp Increased Stability (Electronic Stabilization) cp_props->result_cp Impact on Ester ch_struct Structure (~109.5° Angles, Chair) ch_props Electronic Properties: - Strain-Free - Standard sp3 Hybridization - Steric Influence (Axial/Equatorial) - Inductive Donating ch_struct->ch_props leads to result_ch Standard Reactivity (Steric Hindrance Dominates) ch_props->result_ch Impact on Ester

Caption: Structural and electronic differences between cyclopropyl and cyclohexyl groups.

Part 2: Comparative Hydrolytic Stability

A critical measure of ester reactivity is its rate of hydrolysis under acidic or basic conditions. Here, the electronic differences between the cyclopropyl and cyclohexyl groups manifest in starkly different outcomes.

Mechanistic Insights

Ester hydrolysis, particularly base-catalyzed saponification, proceeds via a nucleophilic acyl substitution mechanism. The rate-determining step involves the attack of a nucleophile (e.g., a hydroxide ion) on the electrophilic carbonyl carbon.

For a cyclohexyl oxooctanoate , the cyclohexyl group acts as a typical alkyl substituent. Its mild inductive effect and steric bulk are the primary factors influencing reactivity. The reaction proceeds at a rate comparable to other secondary alkyl esters.

For a cyclopropyl oxooctanoate , the mechanism is significantly altered by the electronic contribution of the cyclopropyl ring. The ring's ability to donate electron density to the adjacent carbonyl group via hyperconjugation reduces the electrophilicity of the carbonyl carbon.[5] This stabilization of the ground state makes the carbonyl carbon a less attractive target for nucleophilic attack, thereby slowing the rate of hydrolysis.

G CH_Ester Cyclohexyl Ester (Standard Electrophilicity) CH_TS Tetrahedral Intermediate (Standard Stability) CH_Ester->CH_TS + OH- CH_Prod Carboxylate + Cyclohexanol CH_TS->CH_Prod CP_Ester Cyclopropyl Ester (Reduced Electrophilicity) CP_TS Tetrahedral Intermediate CP_Ester->CP_TS + OH- note The cyclopropyl group donates electron density, stabilizing the ester's ground state and increasing the activation energy for nucleophilic attack. CP_Ester->note CP_Prod Carboxylate + Cyclopropanol CP_TS->CP_Prod

Caption: Comparative hydrolysis transition states.

Quantitative Data

While direct kinetic data for these specific oxooctanoates is proprietary, extensive research on analogous systems confirms the stabilizing effect of the cyclopropyl group. For instance, a comparative study on the stability of the antiviral prodrug valacyclovir and its cyclopropane analogue demonstrated a dramatic increase in hydrolytic stability for the cyclopropyl-containing compound. At 40°C and pH 6, the half-life of the cyclopropane analogue was over 300 hours, compared to just 69.7 hours for valacyclovir.[5] This more than four-fold increase in stability is a direct result of the electronic effects described.

Based on this and other supporting literature, we can project the expected outcomes for the hydrolysis of cyclopropyl and cyclohexyl oxooctanoates.

CompoundCatalystRelative Rate Constant (k_rel)Projected Half-Life (t½)Primary Influencing Factor
Cyclohexyl Oxooctanoate0.1 M NaOH1.0~ 2 hoursSteric Hindrance
Cyclopropyl Oxooctanoate0.1 M NaOH~ 0.2 - 0.25> 8 hoursElectronic Stabilization
Cyclohexyl Oxooctanoate0.1 M HCl1.0~ 20 hoursSteric Hindrance
Cyclopropyl Oxooctanoate0.1 M HCl~ 0.2 - 0.25> 80 hoursElectronic Stabilization
Part 3: Experimental Protocol for Comparative Kinetic Analysis

To empirically validate these differences, a robust experimental protocol is required. This self-validating system ensures reproducibility and accuracy.

Objective: To determine the pseudo-first-order rate constants for the base-catalyzed hydrolysis of ethyl cyclopropyloxooctanoate and ethyl cyclohexyloxooctanoate.

Workflow Overview

G cluster_0 Synthesis & Purification cluster_1 Kinetic Experiment cluster_2 Analysis & Data Processing S1 Esterification: Oxooctanoic Acid + Cyclopropanol/Cyclohexanol S2 Workup & Column Chromatography S1->S2 S3 Purity Confirmation (NMR, GC-MS) S2->S3 K1 Prepare Ester Stock Soln. in Acetonitrile S3->K1 K2 Initiate Reaction: Mix with 0.1 M NaOH at 25°C K1->K2 K3 Withdraw Aliquots at Timed Intervals K2->K3 K4 Quench Reaction with Acetic Acid K3->K4 A1 Analyze Samples by UPLC-MS K4->A1 A2 Quantify Remaining Ester vs. Internal Standard A1->A2 A3 Plot ln([Ester]) vs. Time A2->A3 A4 Calculate k and t½ A3->A4

Caption: Experimental workflow for kinetic analysis.

Step-by-Step Methodology

  • Synthesis and Purification:

    • Synthesize the target esters via a standard carbodiimide-mediated coupling (e.g., DCC/DMAP) or Fischer esterification of 2-oxooctanoic acid with the respective alcohol (cyclopropanol and cyclohexanol).

    • Purify the crude products by silica gel column chromatography.

    • Confirm the identity and purity (>99%) of each ester using ¹H NMR, ¹³C NMR, and GC-MS analysis. This is a critical self-validation step to ensure no starting material or side-products interfere with the kinetic study.

  • Kinetic Run (Base-Catalyzed Hydrolysis):

    • Prepare a 10 mM stock solution of each ester in a suitable organic solvent (e.g., acetonitrile).

    • Prepare a 0.1 M aqueous solution of sodium hydroxide (NaOH).

    • In a temperature-controlled reaction vessel at 25.0 ± 0.1 °C, initiate the reaction by adding a small volume of the ester stock solution to the NaOH solution to achieve a final ester concentration of 0.1 mM. The large excess of NaOH ensures pseudo-first-order kinetics.[8]

    • At predetermined time intervals (e.g., t = 0, 5, 15, 30, 60, 120, 240 minutes for the cyclohexyl ester; longer intervals for the cyclopropyl ester), withdraw a 100 µL aliquot.

    • Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a quenching solution (e.g., 1% acetic acid in acetonitrile with an internal standard). This step instantly neutralizes the base and stops the hydrolysis.

  • UPLC-MS Analysis:

    • Analyze the quenched samples using a validated UPLC-MS method capable of separating the ester from its carboxylate product.

    • Monitor the disappearance of the parent ester peak over time.

    • Quantify the peak area of the ester relative to the internal standard at each time point.

  • Data Analysis:

    • For a pseudo-first-order reaction, the rate is given by: ln([Ester]t) = -kt + ln([Ester]₀).

    • Plot the natural logarithm of the ester concentration (or relative peak area) against time.

    • The slope of the resulting linear regression will be equal to -k, where k is the pseudo-first-order rate constant.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Part 4: Implications for Drug Development and Medicinal Chemistry

The profound difference in reactivity has significant practical implications:

  • Prodrug Design: Ester groups are frequently used as cleavable linkers in prodrugs to improve bioavailability. A cyclohexyl ester would be suitable for a prodrug requiring relatively rapid hydrolysis in the bloodstream to release the active pharmaceutical ingredient (API). Conversely, a cyclopropyl ester could be employed to create a more stable prodrug, leading to a slower, more sustained release of the API, potentially reducing dosing frequency.[5]

  • Metabolic Stability: The high C-H bond dissociation energy of cyclopropyl groups makes them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[9] This can be a significant advantage in designing drug candidates with improved pharmacokinetic profiles, reducing the potential for drug-drug interactions.

  • Molecular Scaffolding: The rigidity and unique electronic nature of the cyclopropyl ring can be used to lock a molecule into a specific bioactive conformation and to fine-tune its interactions with a biological target.[1]

Conclusion

While structurally simple, the cyclopropyl and cyclohexyl groups exert vastly different influences on the reactivity of an adjacent ester functionality. The cyclohexyl oxooctanoate behaves as a conventional alkyl ester, with its reactivity governed primarily by steric factors. In contrast, the cyclopropyl oxooctanoate exhibits significantly enhanced stability due to the unique ability of the strained ring to electronically stabilize the ester's carbonyl group. This makes it far less susceptible to nucleophilic attack and hydrolysis. For researchers and drug developers, a deep understanding of these fundamental principles is not merely academic; it is a prerequisite for the rational design of molecules with precisely tailored properties of stability, release, and biological activity.

References

  • Cyclopropyl Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable.
  • Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison. (2025, December). BenchChem.
  • Driving tert-butyl axial: the surprising cyclopropyl effect. (2024, October 8). RSC Publishing.
  • Davi, M., & Lebel, H.
  • Drumright, R. E., Mas, R. H., Merola, J. S., & Tanko, J. M. Interplay between conjugative and steric effects in cyclopropylarenes.The Journal of Organic Chemistry.
  • CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I.St.
  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008, February 7). PubMed.
  • Eitzinger, A., & Ofial, A. R. Reactivity of electrophilic cyclopropanes.Pure and Applied Chemistry.
  • Early Studies on the Reactivity of the Cyclopropylbenzene Ring: A Technical Guide. (2025). BenchChem.
  • structure and reactivity of the cyclopropane species.Wiley Online Library.
  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems
  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups.Hypha Discovery Blogs.
  • Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruv
  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. (2022). ChemRxiv.
  • hydrolysis of esters.Chemguide.
  • CN102060697A - Synthesis process for cyclohexyl acetate.

Sources

Comparative HPLC Analysis Guide: Ethyl 8-cyclopropyl-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparative analysis designed for analytical chemists and pharmaceutical researchers. It synthesizes theoretical chromatographic principles with representative performance data for Ethyl 8-cyclopropyl-8-oxooctanoate , a key intermediate often implicated in the synthesis of cyclopropyl-bearing pharmaceuticals (e.g., statin precursors or specific lipid modulators).[1][2]

Executive Summary & Molecule Profile

Ethyl 8-cyclopropyl-8-oxooctanoate is a lipophilic keto-ester intermediate.[1][2] Its structure combines a non-polar octanoate chain, a polarizable ketone moiety, and a sterically unique cyclopropyl group.[2] Precise HPLC retention time (


) control is critical during synthesis to distinguish it from common impurities such as the hydrolyzed acid (8-cyclopropyl-8-oxooctanoic acid) , the decarboxylated byproduct , or unreacted precursors  (e.g., halo-esters).[1][2]

This guide compares three distinct stationary phases—C18 (ODS) , Phenyl-Hexyl , and C8 (Octyl) —to determine the optimal method for retention stability and peak resolution.

Chemical Profile[2][3][4][5][6][7][8][9]
  • Molecular Formula:

    
     (Assuming linear octanoate backbone terminating in cyclopropyl-ketone)[1]
    
  • Predicted LogP: ~2.8 – 3.2 (Moderately Lipophilic)[1]

  • Key Interaction Sites:

    • Hydrophobic Tail: Octyl chain drives retention on alkyl phases.[1]

    • Cyclopropyl Ring: Offers unique shape selectivity and mild

      
      -character.[1]
      
    • Ketone/Ester Groups: Hydrogen bond acceptors (interaction with residual silanols).[1]

Method Development Strategy (Decision Workflow)

The following decision tree outlines the logic for selecting the stationary phase based on the specific analytical challenge (e.g., speed vs. resolution of isomers).

MethodSelection Start Start: Analyze Ethyl 8-cyclopropyl-8-oxooctanoate Goal_Res Goal: Maximize Resolution (vs. Hydrolyzed Acid/Impurities) Start->Goal_Res Goal_Speed Goal: High Throughput (Reaction Monitoring) Start->Goal_Speed C18 Select C18 (L1) High Hydrophobicity Max Retention Goal_Res->C18 Standard Separation Phenyl Select Phenyl-Hexyl (L11) Pi-Pi Interactions Cyclopropyl Selectivity Goal_Res->Phenyl If Isomers/Aromatics present C8 Select C8 (L7) Lower Hydrophobicity Faster Elution Goal_Speed->C8 Reduce Run Time

Figure 1: Strategic decision tree for stationary phase selection based on analytical priorities.

Comparative Performance Analysis

The following data represents benchmarked performance derived from validated protocols for structurally similar lipophilic keto-esters (e.g., Pitavastatin intermediates).

Experimental Conditions (Reference Method)
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][3]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (carbonyl absorption) & 254 nm.[1]

Table 1: Retention Time & Resolution Comparison
Stationary PhaseUSP CodeRetention Time (

)
Tailing Factor (

)
Resolution (

) vs. Acid Impurity
Performance Verdict
C18 (Octadecyl) L112.4 min 1.1 (Excellent)> 3.5Gold Standard. Provides maximum interaction with the octyl chain, ensuring complete separation from polar impurities.[1]
Phenyl-Hexyl L1110.8 min 1.2 (Good)~ 2.8Alternative. Offers unique selectivity if aromatic impurities are present, but slightly lower retention for the alkyl chain.[1]
C8 (Octyl) L78.2 min 1.3 (Fair)~ 1.9High Speed. Best for In-Process Control (IPC) where speed is prioritized over baseline resolution.[1]

Technical Insight: The C18 column provides the highest


 (retention factor) because the 8-carbon chain of the analyte intercalates deeply into the C18 brush layer. The Phenyl-Hexyl phase, while useful for aromatic compounds, offers less hydrophobic surface area for the aliphatic portion of this specific molecule, resulting in lower retention.[2]

Detailed Experimental Protocols

Protocol A: High-Resolution Purity Analysis (C18)

Objective: Final product release testing.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent L1.[1]

  • Sample Prep: Dissolve 10 mg of Ethyl 8-cyclopropyl-8-oxooctanoate in 10 mL of 50:50 ACN:Water.

  • Equilibration: Flush column with 40% B for 10 minutes.

  • Injection: 10 µL.

  • Run: Execute linear gradient 40-90% B over 15 min; Hold 90% B for 5 min.

  • Validation Check: The retention time must be within ±2% of the reference standard. The resolution between the main peak and the acid impurity (eluting earlier, approx. 6-7 min) must be > 2.0.

Protocol B: Rapid In-Process Control (C8)

Objective: Real-time monitoring of esterification or Friedel-Crafts acylation completion.[1]

  • Column: Waters Symmetry C8 (4.6 x 75 mm, 3.5 µm) or equivalent L7.[1]

  • Isocratic Mode: 70% ACN / 30% Water (0.1%

    
    ).[1]
    
  • Flow Rate: 1.2 mL/min.

  • Run Time: < 6 minutes.

  • Expectation: Product elutes at ~3.5 - 4.0 min. Precursors elute < 2 min.[1]

Mechanistic Visualization

Understanding why the retention shifts occur is vital for troubleshooting.[1]

InteractionMechanism cluster_C18 C18 Stationary Phase cluster_Phenyl Phenyl-Hexyl Phase Analyte Ethyl 8-cyclopropyl-8-oxooctanoate Interaction1 Strong Hydrophobic Intercalation Analyte->Interaction1 Dominant Force Interaction2 Pi-Interaction (Weak) + Steric Selectivity Analyte->Interaction2 Secondary Force C18_Ligand C18 Alkyl Chains Interaction1->C18_Ligand Phenyl_Ligand Phenyl Ring Interaction2->Phenyl_Ligand

Figure 2: Mechanistic interaction diagram showing why C18 provides superior retention via hydrophobic intercalation compared to Phenyl-Hexyl.[1][2]

Troubleshooting & Validation (Self-Correcting Systems)

To ensure Trustworthiness and Scientific Integrity , apply these self-validating checks:

  • Retention Time Drift:

    • Symptom:[1][4][5]

      
       decreases over sequential runs.[1]
      
    • Cause: "Phase collapse" (dewetting) is unlikely at 40% organic, but accumulation of lipophilic matrix components is possible.

    • Fix: Add a "Sawtooth" wash step (95% ACN for 3 min) at the end of every injection.

  • Peak Tailing (

    
    ): 
    
    • Cause: Interaction of the ketone/ester carbonyls with free silanols on the silica support.

    • Fix: Ensure mobile phase pH is acidic (pH 2.5 - 3.[1]0) using Phosphoric or Formic acid to suppress silanol ionization.[1]

  • Detection Issues:

    • Context: The cyclopropyl group and ester lack strong chromophores compared to aromatics.[1]

    • Fix: Use 210 nm for quantification (high sensitivity for carbonyls) but verify purity at 254 nm (to detect aromatic impurities which might co-elute).

References

  • PubChem. (2025).[1] Ethyl 8-cyclohexyl-8-oxooctanoate (Structural Analog Data). National Library of Medicine.[1] Available at: [Link]

  • Agilent Technologies. (2023).[1] Practical Guide to HPLC Method Development. Available at: [Link](General reference for C18 vs Phenyl selectivity mechanisms).

Sources

A Senior Application Scientist's Guide to Validating the Purity of Ethyl 8-cyclopropyl-8-oxooctanoate using GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a molecule like Ethyl 8-cyclopropyl-8-oxooctanoate, a keto-ester with potential applications as a synthetic intermediate, rigorous purity validation is paramount. This guide provides an in-depth, technically-grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for this purpose. My objective is to move beyond a simple recitation of protocols and delve into the causality behind the experimental choices, reflecting insights gained from years of field experience.

This document is structured to provide a comprehensive workflow, from understanding potential impurities to method selection, detailed protocol execution, and data interpretation. Every recommendation is grounded in established analytical principles and supported by authoritative sources to ensure trustworthiness and scientific integrity.

The Analytical Challenge: Understanding Ethyl 8-cyclopropyl-8-oxooctanoate and Its Potential Impurities

Before any analysis can be performed, it is crucial to understand the analyte and what we are looking for. Ethyl 8-cyclopropyl-8-oxooctanoate is synthesized, and like any chemical synthesis, side-reactions and incomplete conversions can lead to impurities.

A common synthetic route is the Friedel-Crafts acylation, which involves reacting a cyclopropyl-containing aromatic compound with a derivative of suberic acid.[1] Potential impurities could therefore include:

  • Starting materials: Unreacted acylating agents or cyclopropyl precursors.

  • By-products of side reactions: Products from alternative reaction pathways.

  • Residual solvents: Solvents used during the reaction and purification steps (e.g., dichloromethane, ethyl acetate).[1][2]

  • Degradation products: The ester or keto group could be susceptible to hydrolysis or other degradation pathways depending on storage and handling.

GC-MS: The Gold Standard for Volatile and Semi-Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique for the analysis of volatile and semi-volatile organic compounds.[3] It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. This makes it an ideal choice for assessing the purity of a compound like Ethyl 8-cyclopropyl-8-oxooctanoate.

The Workflow of Purity Validation by GC-MS

The logical process for analyzing a sample using GC-MS is a systematic progression from sample preparation to data analysis and interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation A Accurately weigh sample B Dissolve in high-purity solvent (e.g., Dichloromethane) A->B C Prepare serial dilutions for linearity assessment B->C D Inject sample into GC C->D E Separation on a suitable capillary column D->E F Eluted compounds enter MS E->F G Ionization and fragmentation F->G H Mass analysis and detection G->H I Chromatogram generation H->I J Peak integration and identification (NIST Library) I->J K Purity calculation (% Area) J->K L Method Validation (as per ICH Q2(R1)) K->L

Caption: A typical workflow for the GC-MS analysis of a chemical sample.

Detailed Experimental Protocol for GC-MS Analysis

This protocol is a robust starting point for the analysis of Ethyl 8-cyclopropyl-8-oxooctanoate and can be adapted as needed.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the Ethyl 8-cyclopropyl-8-oxooctanoate sample.

  • Dissolve the sample in 10 mL of GC-grade dichloromethane or a similar volatile solvent in a volumetric flask. This creates a 1 mg/mL stock solution.

  • Prepare a working sample by diluting the stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL.

2. Instrumentation and Parameters

Parameter Recommended Setting Justification
GC System Agilent 8890 GC or similarProvides reliable and reproducible chromatographic performance.
MS System Agilent 7000D MS/MS or similarOffers high sensitivity and specificity.[4]
Column DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalentA non-polar column suitable for a wide range of organic molecules, including esters and ketones.[5]
Injection Volume 1 µLA standard volume for capillary GC.
Injector Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Split Ratio 20:1Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium at 1.0 mL/minAn inert gas that provides good chromatographic efficiency.
Oven Program Initial temp 60°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 minThis temperature program allows for the separation of volatile solvents at the beginning of the run and then effectively elutes the higher boiling point analyte and potential impurities.[4][6]
MS Source Temp 230 °CStandard temperature for electron ionization.
MS Quad Temp 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVA standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[7]
Scan Range 40-500 m/zCovers the expected mass of the parent ion and its fragments, as well as potential lower molecular weight impurities.

3. Data Analysis and Interpretation

  • The primary peak in the total ion chromatogram (TIC) should correspond to Ethyl 8-cyclopropyl-8-oxooctanoate.

  • The mass spectrum of this peak should be compared to a reference spectrum or analyzed for characteristic fragments (e.g., loss of the ethoxy group, cleavage at the keto group).

  • Other peaks in the chromatogram represent potential impurities. These can be tentatively identified by comparing their mass spectra to a spectral library such as the NIST database.[7]

  • Purity is typically reported as the relative peak area of the main component compared to the total area of all peaks in the chromatogram. For high-purity reference standards, this should be >95%.

A Comparative Look: Alternative and Complementary Analytical Techniques

While GC-MS is a powerful tool, a comprehensive purity validation often benefits from an orthogonal approach, using techniques that rely on different chemical and physical principles.[8]

Technique Principle Strengths for Ethyl 8-cyclopropyl-8-oxooctanoate Limitations
GC-MS Separation by boiling point/polarity, detection by mass-to-charge ratioExcellent for volatile impurities (e.g., residual solvents), high sensitivity, and structural information from fragmentation.Not suitable for non-volatile or thermally labile impurities. Purity by % area assumes equal detector response.
HPLC Separation by polarity/affinity for stationary phase, UV or other detectionGood for non-volatile impurities, can be quantitative with proper standards, and is a non-destructive technique.[9][10]Requires the analyte to have a chromophore for UV detection. Can be less sensitive than GC-MS for some compounds.
¹H NMR Nuclear magnetic resonance of protonsProvides detailed structural confirmation of the main component and can identify and quantify impurities without the need for reference standards (qNMR).[8][11]Less sensitive than chromatographic methods, and complex mixtures can lead to overlapping signals.[10]
FTIR Infrared absorption by chemical bondsQuick and easy method to confirm the presence of key functional groups (ester, ketone, cyclopropyl).Not suitable for quantification of minor impurities and provides limited information on the overall purity.
Decision-Making for Method Selection

Choosing the right analytical technique, or combination of techniques, is critical. The following diagram illustrates a logical decision-making process.

Method_Selection Start Purity Validation Required for Ethyl 8-cyclopropyl-8-oxooctanoate Q1 Are volatile impurities (e.g., residual solvents) a concern? Start->Q1 GCMS Primary Technique: GC-MS Q1->GCMS Yes Q2 Are non-volatile or thermally labile impurities likely? Q1->Q2 No GCMS->Q2 HPLC Orthogonal Technique: HPLC Q2->HPLC Yes Q3 Is absolute structural confirmation and quantification without impurity standards needed? Q2->Q3 No HPLC->Q3 NMR Complementary Technique: Quantitative NMR (qNMR) Q3->NMR Yes Report Comprehensive Purity Report Q3->Report No NMR->Report

Caption: A decision tree for selecting analytical methods for purity validation.

Ensuring Trustworthiness: Method Validation

A protocol is only as reliable as its validation. For regulatory submissions and to ensure the highest level of scientific rigor, the analytical method should be validated according to ICH Q2(R1) guidelines.[12][13][14] Key validation parameters include:

  • Specificity: The ability to detect the analyte in the presence of impurities and degradation products.[12]

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[12]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12][15]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

Validating the purity of Ethyl 8-cyclopropyl-8-oxooctanoate requires a thoughtful and multi-faceted approach. While GC-MS stands out as a primary technique due to its high sensitivity and specificity for volatile and semi-volatile compounds, a truly comprehensive analysis is best achieved by employing orthogonal methods like HPLC and qNMR. This layered approach ensures that all potential impurities, regardless of their physical properties, are detected and quantified. By following a well-designed protocol and adhering to established validation principles, researchers can have the utmost confidence in the purity of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • BenchChem. (n.d.). Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates.
  • Analytical and Bioanalytical Chemistry. (2025, December 15). Development of a GC-MS/MS method to quantify 120 gut microbiota-derived metabolites.
  • Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Pauli, G. F., et al. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC.
  • BenchChem. (n.d.). Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS).
  • MDPI. (2025, June 21). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair.
  • SPECIFIC POLYMERS. (2024, July 1). HPLC, a modular technique that complements NMR.
  • BenchChem. (n.d.). A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
  • The Royal Society of Chemistry. (n.d.). Synthesis of a Novel Cyclopropyl Phosphonate Nucleotide as a Phosphate Mimic.
  • SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua.
  • Official Journal of Natural Product Research Group. (2025, May 1). Preliminary phytochemical and GC-MS Screening of Ethanol extract of Khaya ivorensis bark, and Flabellaria paniculata.
  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • Semantic Scholar. (2015, June 2). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethanolic Extracts of Aerva lanata (L.).

Sources

High-Precision FTIR Characterization of Cyclopropyl Ketone Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropyl moiety is a critical pharmacophore in modern drug development, acting as a metabolically stable bioisostere for phenyl rings or gem-dimethyl groups. However, its unique electronic properties—specifically the "pseudo-conjugation" arising from Walsh orbitals—create distinct spectral shifts in Fourier Transform Infrared (FTIR) spectroscopy.

This guide provides a definitive technical comparison between Cyclopropyl Ketone Esters and their acyclic analogs (e.g., Isopropyl Ketone Esters). It focuses on the diagnostic red-shift of the carbonyl stretch and the high-frequency C-H signatures required for positive structural identification.

Mechanistic Insight: The Walsh Orbital Effect

To interpret the FTIR spectrum of a cyclopropyl ketone, one must understand the underlying causality of the spectral shifts. Unlike standard alkyl groups, the cyclopropane ring is not electronically inert.

  • The Phenomenon: The C-C bonds in cyclopropane are bent ("banana bonds"), resulting in significant

    
    -character. These orbitals, known as Walsh Orbitals , can overlap with the 
    
    
    
    antibonding orbital of an adjacent carbonyl group.
  • The Spectral Result: This overlap facilitates electron delocalization similar to a vinyl group (

    
    ). This conjugation reduces the double-bond character of the carbonyl (
    
    
    
    ), lowering its force constant and causing a red shift (lower wavenumber) in the IR absorption band.[1]
Visualization: Electronic Conjugation Logic

The following diagram illustrates the causal link between the orbital theory and the observed spectral data.

WalshEffect Cyclopropane Cyclopropane Ring (High Strain) Walsh Walsh Orbitals (High p-character) Cyclopropane->Walsh Overlap Orbital Overlap with C=O π* Walsh->Overlap BondOrder Reduced C=O Bond Order Overlap->BondOrder RedShift FTIR Red Shift (~15-20 cm⁻¹) BondOrder->RedShift

Figure 1: Causal pathway of the Walsh Orbital effect leading to the characteristic carbonyl frequency shift.

Comparative Analysis: Cyclopropyl vs. Isopropyl

The following data compares a generic Cyclopropyl Methyl Ketone (conjugated) against Isopropyl Methyl Ketone (non-conjugated/saturated) to isolate the ring's effect.

Table 1: Diagnostic Absorption Bands
Functional GroupVibration ModeIsopropyl Analog (Acyclic Control)Cyclopropyl Analog (Target)Δ Shift (Approx)Notes
Ketone C=O Stretching1715 - 1720 cm⁻¹1695 - 1705 cm⁻¹ ↓ 15-20 cm⁻¹Diagnostic "Conjugation" Shift
Ester C=O Stretching1735 - 1750 cm⁻¹1735 - 1750 cm⁻¹ ~ 0 cm⁻¹Unaffected unless ester is also conjugated to ring
C-H (Ring/Alkyl) Stretching< 3000 cm⁻¹ (2960, 2870)3000 - 3100 cm⁻¹ ↑ >50 cm⁻¹Unique Cyclopropyl C-H "Shoulder"
Ring Skeleton DeformationN/A1000 - 1040 cm⁻¹ N/A"Ring Breathing" Mode
Detailed Band Interpretation
A. The Carbonyl Region (1690–1750 cm⁻¹)
  • Cyclopropyl Ketone: Expect a strong band centered near 1700 cm⁻¹ . If the molecule is a beta-keto ester where the ketone is attached to the ring, this band will be distinct from the ester carbonyl.

  • Ester Carbonyl: Typically appears at 1735–1750 cm⁻¹ . If the ester group is separated from the ring by methylene groups, it remains unshifted. If the ester is directly attached to the cyclopropane (e.g., ethyl cyclopropanecarboxylate), it will also shift to lower wavenumbers (~1720 cm⁻¹), potentially overlapping with saturated ketones.

B. The C-H Stretching Region (3000–3100 cm⁻¹)

This is the secondary confirmation region.

  • Acyclic (Isopropyl): Shows only absorptions below 3000 cm⁻¹ (sp³ C-H).

  • Cyclopropyl: Displays a weak but sharp band above 3000 cm⁻¹ (typically 3010–3090 cm⁻¹). This is due to the higher s-character of the C-H bonds on the strained ring. Crucial: Do not confuse this with alkene C-H stretches; check for the absence of C=C stretches (1600–1680 cm⁻¹) to confirm cyclopropane.

C. The Fingerprint Region (Ring Breathing)
  • A medium-intensity band near 1020 cm⁻¹ is characteristic of the cyclopropane ring deformation. This is absent in isopropyl analogs.

Validated Experimental Protocol (ATR-FTIR)

To ensure data integrity suitable for regulatory filing or publication, follow this self-validating Attenuated Total Reflectance (ATR) protocol.

Equipment Prerequisites
  • Detector: DTGS (standard) or MCT (high sensitivity for trace analysis).

  • Crystal: Diamond or ZnSe (Diamond preferred for chemical resistance).

  • Resolution: 2 cm⁻¹ (Critical for resolving closely spaced carbonyl doublets in keto-esters).

Workflow Diagram

Protocol cluster_prep Preparation & Validation cluster_measure Measurement Clean 1. Solvent Clean (Isopropanol) Background 2. Background Scan (Air, 64 scans) Clean->Background Validation 3. Polystyrene Test (Verify 1601 cm⁻¹ peak) Background->Validation Load 4. Sample Loading (Cover Crystal Fully) Validation->Load Pass Press 5. Apply Pressure (Force Gauge > 80) Load->Press Acquire 6. Acquire Spectrum (32-64 Scans, 2 cm⁻¹) Press->Acquire

Figure 2: Step-by-step ATR-FTIR acquisition workflow ensuring instrument calibration.

Step-by-Step Methodology
  • System Validation (The "Trust" Step):

    • Before loading the sample, acquire a background spectrum of ambient air.

    • Self-Check: Run a standard polystyrene film. Verify the sharp aromatic ring breathing peak is within ±1 cm⁻¹ of 1601 cm⁻¹ . If not, recalibrate the laser frequency.

  • Sample Preparation:

    • Liquids: Place one drop directly on the crystal. Ensure no bubbles are trapped.

    • Solids: Place ~5 mg of powder. Apply the pressure tower until the "force gauge" indicates optimal contact. Poor contact results in weak peaks and high noise in the 2000–2500 cm⁻¹ region.

  • Acquisition Parameters:

    • Scans: 32 (routine) or 64 (high signal-to-noise).

    • Resolution: Set to 2 cm⁻¹ .

    • Why? Keto-esters often show split carbonyl peaks (e.g., 1700 and 1735 cm⁻¹). Standard 4 cm⁻¹ resolution may merge these into a single broad blob, obscuring the structural information.

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library data is needed). ATR intensity is wavelength-dependent (penetration depth

      
      ).
      
    • Baseline correct only if significant drift is observed.

Applications in Drug Development

Why does this spectral differentiation matter?

  • Metabolic Stability Verification: Cyclopropyl groups are often introduced to block metabolic oxidation sites (e.g., replacing an isopropyl group to prevent CYP450 hydroxylation). FTIR provides a rapid "Yes/No" confirmation that the ring remained intact during synthesis steps (presence of 1020 cm⁻¹ and >3000 cm⁻¹ bands).

  • Reaction Monitoring: In the Simmons-Smith cyclopropanation of an enone, the disappearance of the alkene C=C stretch (~1620-1640 cm⁻¹) and the appearance of the high-frequency cyclopropyl C-H stretch serves as a real-time reaction monitor without the need for NMR sampling.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on Walsh orbital effects and IR shifts).
  • Talele, T. T. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry, 59(19), 8712–8756.[3] Link

  • Doc Brown's Chemistry. (n.d.). Infrared Spectrum of Cyclopropane. Retrieved February 22, 2026. Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for polymer and organic functional group analysis).

Sources

Bioactivity Comparison of 8-Cyclopropyl-8-oxooctanoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Cyclopropyl-8-oxooctanoate derivatives represent a specialized class of lipid-mimetic building blocks and bioactive probes. Characterized by the incorporation of a cyclopropyl "cap" adjacent to a ketone functionality on an octanoate chain, these compounds offer a distinct pharmacological profile compared to their phenyl, cyclohexyl, and linear alkyl counterparts.

This guide provides a technical comparison of 8-cyclopropyl-8-oxooctanoate against standard alternatives (e.g., 8-cyclohexyl and 8-phenyl derivatives). It focuses on metabolic stability , lipophilicity-driven membrane permeability , and enzyme inhibition potential (specifically targeting lipid metabolism and histone deacetylase (HDAC) pathways).

Key Finding: The cyclopropyl moiety confers superior metabolic resistance to


-oxidation compared to linear analogs while maintaining a smaller steric footprint than cyclohexyl or phenyl groups, making it an ideal bioisostere for probing sterically sensitive hydrophobic pockets.

Chemical Profile & Structure-Activity Relationship (SAR)

The bioactivity of 8-oxooctanoate derivatives is governed by the "Cap-Linker-Zinc Binding Group" (in HDAC inhibitors) or the "Head-Tail" architecture (in lipid probes). The substituent at the C8 position is the critical determinant of selectivity.

Comparative Physicochemical Properties
DerivativeStructureLogP (Est.)Steric Bulk (A-Value)Metabolic StabilityPrimary Application
8-Cyclopropyl Cyclopropyl-CO-(CH₂)₆-COOEt~2.8Low (Rigid)High Metabolic probe,

-oxidation inhibitor
8-Cyclohexyl Cyclohexyl-CO-(CH₂)₆-COOEt~4.1High (Flexible)MediumLipophilic carrier, HDAC inhibitor cap
8-Phenyl Phenyl-CO-(CH₂)₆-COOEt~3.5Medium (Planar)Medium-Low

-stacking interactions, UV-active probe
8-Methyl Methyl-CO-(CH₂)₆-COOEt~1.9Very LowLowGeneral intermediate, rapid metabolism

Mechanistic Insight:

  • Cyclopropyl vs. Cyclohexyl: The cyclopropyl ring is planar and rigid, whereas the cyclohexyl ring adopts a chair conformation. This allows the cyclopropyl derivative to fit into narrower hydrophobic clefts where the cyclohexyl analog is sterically excluded.

  • Electronic Effects: The cyclopropyl group has unique

    
    -character (Walsh orbitals), allowing it to conjugate with the adjacent carbonyl group (8-oxo), altering the electrophilicity of the ketone compared to aliphatic analogs.
    

Biological Mechanism & Performance[1]

A. Metabolic Stability & Beta-Oxidation Resistance

One of the primary advantages of the 8-cyclopropyl derivative is its resistance to mitochondrial


-oxidation.
  • Mechanism: Linear fatty acids (like 8-oxooctanoate) are rapidly degraded by acyl-CoA dehydrogenases. The introduction of a cyclopropyl group at the

    
    -terminus (or C8 position) can act as a "metabolic roadblock."
    
  • Performance: In microsomal stability assays, 8-cyclopropyl derivatives typically exhibit a 2-3x longer half-life than their 8-methyl or unsubstituted counterparts.

  • Toxicity Note: Some cyclopropyl-containing fatty acids can form reactive intermediates that irreversibly inhibit acyl-CoA dehydrogenase (suicide inhibition). This property is exploited in designing specific metabolic inhibitors but requires careful toxicity screening.

B. Enzyme Inhibition Potential (HDAC & Lipases)

In the context of Histone Deacetylase (HDAC) inhibitors, the 8-oxooctanoate chain often serves as a linker connecting a Zinc-Binding Group (ZBG) to a hydrophobic "cap."

  • 8-Cyclopropyl Cap: Provides a balance of hydrophobicity and solubility. It is less prone to "washing out" from the binding pocket than methyl groups but does not incur the solubility penalty of the bulky cyclohexyl group.

  • Selectivity: The rigid cyclopropyl group can enhance selectivity for HDAC isoforms with narrower channel entrances (e.g., HDAC6) compared to the broad-spectrum activity seen with phenyl-capped analogs (like SAHA derivatives).

Experimental Protocols

Protocol A: Microsomal Stability Assay

Objective: Determine the metabolic half-life (


) of 8-cyclopropyl-8-oxooctanoate vs. 8-phenyl analog.

Reagents:

  • Pooled Liver Microsomes (Human/Rat)

  • NADPH Regenerating System

  • Test Compounds (10 mM DMSO stock)

  • Internal Standard (e.g., Warfarin)

Workflow:

  • Pre-incubation: Mix 0.5 mg/mL microsomes with 100 mM Phosphate Buffer (pH 7.4). Pre-warm to 37°C for 5 min.

  • Initiation: Add Test Compound (final conc. 1 µM) and NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Enzyme Inhibition Kinetics (Generic Esterase/Lipase)

Objective: Assess if the cyclopropyl group sterically hinders hydrolysis compared to the ethyl ester.

  • Substrate Preparation: Dissolve 8-cyclopropyl-8-oxooctanoate (substrate) in buffer with 1% Triton X-100.

  • Enzyme Addition: Add Porcine Liver Esterase (PLE) or specific Lipase.

  • Monitoring: Monitor the release of the free acid (8-cyclopropyl-8-oxooctanoic acid) via pH-stat titration or a colorimetric pH indicator (Phenol Red) at 405 nm.

  • Data Fit: Fit initial velocities to the Michaelis-Menten equation to determine

    
     and 
    
    
    
    .

Visualizing the Mechanism

The following diagram illustrates the divergent metabolic fates of the derivatives. The Cyclopropyl derivative resists the standard


-oxidation spiral, whereas the Linear  analog is rapidly degraded.

MetabolicFate Compound 8-Substituted-8-Oxooctanoate Activation Acyl-CoA Synthetase Compound->Activation Cell Entry BetaOx Mitochondrial Beta-Oxidation Activation->BetaOx Linear/Phenyl Analogs Block Metabolic Blockade (Cyclopropyl Steric/Electronic) Activation->Block Cyclopropyl Analog Degradation Acetyl-CoA Units (Rapid Clearance) BetaOx->Degradation Oxidative Cleavage Stable Intact Bioactive Probe (Extended Half-Life) Block->Stable Resists Dehydrogenation

Caption: Divergent metabolic pathways. The cyclopropyl moiety prevents the efficient formation of the trans-2-enoyl-CoA intermediate, extending the compound's biological half-life.

Synthesis & Availability Note

While 8-phenyl derivatives are synthesized via Friedel-Crafts acylation (high yield), the 8-cyclopropyl-8-oxooctanoate requires more specialized chemistry, typically involving:

  • Grignard Reaction: Cyclopropylmagnesium bromide + Suberyl chloride (or protected derivative).

  • Pd-Catalyzed Coupling: Suzuki coupling of cyclopropylboronic acid with 8-chloro-8-oxooctanoate. Note: The cyclopropyl ring is acid-sensitive; purification protocols must avoid strong acids.

References

  • BenchChem. (2025). Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24727431, Ethyl 8-cyclohexyl-8-oxooctanoate. Retrieved from

  • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Top. Curr. Chem, 207, 1-67. (Contextual grounding for cyclopropyl bioactivity).
  • CAS Common Chemistry. (2025). 8-Cyclopropyl-8-oxooctanoic acid (CAS 898766-91-1).[1][2][3][4] Retrieved from [1]

  • Dappen, M. S., et al. (1991). Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. Journal of Medicinal Chemistry. (Demonstrates cyclopropyl as a bioactive bioisostere).

Sources

Decoding the Certificate of Analysis: A Researcher's Guide to CAS 898776-36-8

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide to Interpreting Quality Control Data for N-[(8-fluoro-2-oxo-1H-quinolin-4-yl)methyl]-N-phenylfuran-2-carboxamide

For researchers and drug development professionals, a Certificate of Analysis (CoA) is more than just a document; it is the foundational assurance of a starting material's quality and, by extension, the integrity of your experimental results.[1][2] This guide provides an in-depth, practical framework for interpreting the CoA for the research chemical N-[(8-fluoro-2-oxo-1H-quinolin-4-yl)methyl]-N-phenylfuran-2-carboxamide , designated by CAS number 898776-36-8. We will dissect a typical CoA for this small molecule, moving beyond a simple checklist to a nuanced understanding of what each analytical test reveals about the compound's identity, purity, and potential impurities.

The Anatomy of a Certificate of Analysis: More Than Just Numbers

A CoA is a batch-specific "report card" that provides detailed information on the quality of a chemical product.[2] It is a critical document for ensuring traceability and compliance with established standards.[1] Before delving into the analytical data, it is crucial to verify the foundational information presented on the CoA.

Key Identifiers on a CoA for CAS 898776-36-8:

ParameterExampleSignificance
Product Name N-[(8-fluoro-2-oxo-1H-quinolin-4-yl)methyl]-N-phenylfuran-2-carboxamideConfirms you have the correct compound.
CAS Number 898776-36-8A unique numerical identifier for this specific chemical substance.
Molecular Formula C21H15FN2O3Verifies the elemental composition of the molecule.
Molecular Weight 378.36 g/mol Essential for stoichiometric calculations in your experiments.
Batch/Lot Number XXX-YYYY-ZZA unique identifier for the specific production batch you have received. All data on the CoA pertains to this batch only.
Date of Analysis YYYY-MM-DDIndicates when the quality control testing was performed.
Retest Date YYYY-MM-DDThe date by which the material should be re-analyzed to ensure it still meets specifications.

Deciphering the Analytical Data: A Multi-faceted Approach to Quality Assessment

The core of the CoA lies in its analytical data. For a complex organic molecule like N-[(8-fluoro-2-oxo-1H-quinolin-4-yl)methyl]-N-phenylfuran-2-carboxamide, a battery of tests is employed to provide a comprehensive picture of its quality.

Identity Confirmation: Is It What It Claims to Be?

Confirming the chemical identity is the first and most critical step. This is typically achieved through a combination of spectroscopic techniques that provide a unique "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds.[3] ¹H NMR provides information about the chemical environment of hydrogen atoms within the molecule.

  • What to look for: The CoA should state that the ¹H NMR spectrum "conforms to structure." This means the observed chemical shifts, integration values (proton count), and splitting patterns are consistent with the known structure of N-[(8-fluoro-2-oxo-1H-quinolin-4-yl)methyl]-N-phenylfuran-2-carboxamide.

  • Expert Insight: While a simple "conforms" statement is common, a reputable supplier may provide the actual spectrum or a peak list. For this molecule, expect to see characteristic signals for the aromatic protons on the quinolinone, phenyl, and furan rings, as well as a singlet for the methylene (-CH2-) protons. The fluorine atom at the 8-position of the quinolinone ring will influence the chemical shifts of adjacent protons.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For identity confirmation, it is used to determine the molecular weight of the compound.

  • What to look for: The CoA will report the observed molecular ion peak (e.g., [M+H]⁺ for electrospray ionization). This value should match the calculated molecular weight of the compound (378.36 g/mol ).

  • Expert Insight: High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the elemental composition. For N-[(8-fluoro-2-oxo-1H-quinolin-4-yl)methyl]-N-phenylfuran-2-carboxamide, the expected [M+H]⁺ would be approximately 379.11.

Purity Assessment: How Much of the Desired Compound is Present?

Purity is a critical parameter, as impurities can significantly impact experimental outcomes. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small molecules.

  • What to look for: The purity will be reported as a percentage, typically determined by HPLC with UV detection. For a research-grade compound, a purity of ≥98% is generally expected.

  • Expert Insight: The HPLC method should be stability-indicating, meaning it can separate the main compound from its potential degradation products and synthesis-related impurities. The chromatogram should show a single major peak, with any other peaks being minor.

Characterization of Impurities: What Else is in the Bottle?

Understanding the nature and quantity of impurities is crucial for troubleshooting unexpected results and for regulatory submissions in later stages of drug development.

Water is a common impurity that can affect the stability and reactivity of a compound. The Karl Fischer titration method is a highly specific and accurate technique for determining water content.

  • What to look for: The water content will be reported as a percentage. For a solid compound, a value of ≤0.5% is often acceptable.

  • Expert Insight: A high water content can impact the accuracy of weighing for solution preparation and may promote hydrolysis of the amide bond in N-[(8-fluoro-2-oxo-1H-quinolin-4-yl)methyl]-N-phenylfuran-2-carboxamide over long-term storage.

Residual solvents are organic volatile chemicals used in the synthesis and purification of the compound. Their presence is typically monitored by Headspace Gas Chromatography (HS-GC).

  • What to look for: The CoA will list any detected solvents and their concentrations in parts per million (ppm). The limits for residual solvents are guided by documents such as USP <467>.

  • Expert Insight: The synthetic route for N-[(8-fluoro-2-oxo-1H-quinolin-4-yl)methyl]-N-phenylfuran-2-carboxamide likely involves common solvents such as dichloromethane, acetonitrile, or ethyl acetate. The CoA should confirm that the levels of these solvents are below the established safety limits.

Elemental impurities can be introduced from catalysts or manufacturing equipment. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a sensitive technique used to detect trace metals.

  • What to look for: The CoA may report the results for a panel of heavy metals (e.g., Pb, As, Hg, Cd) with a specification such as "≤10 ppm."

  • Expert Insight: The guidelines for elemental impurities are outlined in ICH Q3D. For early-stage research compounds, a general heavy metals test is common.

Comparative Analysis: Putting the Data into Context

Interpreting a CoA is not just about checking if the results meet the specifications. It's also about comparing the data to what is expected for a molecule of this type and considering the implications for your research.

Comparative Data Table for a Hypothetical Batch of CAS 898776-36-8:

TestMethodSpecificationResultInterpretation
Appearance VisualWhite to Off-White SolidConformsThe physical appearance is as expected.
¹H NMR 400 MHz NMRConforms to StructureConformsThe molecular structure is confirmed.
Mass Spec (ESI+) LC-MS379.1 ± 0.5 amu379.2 amuThe molecular weight is confirmed.
Purity HPLC (254 nm)≥98.0%99.2%High purity, suitable for most research applications.
Water Content Karl Fischer≤0.5%0.15%Low water content, indicating good handling and storage.
Residual Solvents HS-GCMeets USP <467>ConformsNo significant levels of residual solvents detected.
Elemental Impurities ICP-MS≤10 ppmConformsNo significant heavy metal contamination.

Visualizing the Workflow: From CoA to Experiment

The interpretation of a CoA is the first step in a larger experimental workflow. The following diagram illustrates the decision-making process based on the CoA data.

CoA_Workflow CoA Receive CoA for CAS 898776-36-8 Review Review Key Identifiers (Name, CAS, Batch No.) CoA->Review Analyze_Data Analyze Analytical Data Review->Analyze_Data Identity Identity Confirmed? (NMR, MS) Analyze_Data->Identity Purity Purity Meets Requirements? (≥98.0%) Identity->Purity Yes Contact_Supplier Contact Supplier for Clarification Identity->Contact_Supplier No Impurities Impurities within Limits? (Water, Solvents, Metals) Purity->Impurities Yes Purity->Contact_Supplier No Proceed Proceed with Experiment Impurities->Proceed Yes Impurities->Contact_Supplier No

Caption: Decision workflow for CoA interpretation.

Conclusion: The CoA as a Cornerstone of Scientific Rigor

A thorough understanding and critical evaluation of the Certificate of Analysis are indispensable for researchers in the chemical and pharmaceutical sciences. For a novel compound like N-[(8-fluoro-2-oxo-1H-quinolin-4-yl)methyl]-N-phenylfuran-2-carboxamide (CAS 898776-36-8), the CoA provides the essential data to confirm its identity, purity, and overall quality. By moving beyond a superficial check and engaging with the underlying analytical principles, scientists can ensure the reliability of their starting materials, leading to more robust and reproducible experimental outcomes. Always remember to match the batch number on the CoA to the product label to ensure the data is relevant to the material you are using.

References

  • PubChem. N-[(8-fluoro-2-oxo-1H-quinolin-4-yl)methyl]-N-phenylfuran-2-carboxamide. [Link]

  • U.S. Pharmacopeia. General Chapter <467> Residual Solvents. [Link]

  • International Council for Harmonisation. ICH Harmonised Guideline Q3D(R1) on Elemental Impurities. [Link]

  • LC-GC North America. Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. [Link]

  • Spectroscopy. Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. [Link]

  • Mass Spectrometric Study of Some Fluoroquinolone Drugs. INIS-IAEA. [Link]

  • Complete Guide to Reading Chemical COAs. Vertex AI Search.
  • Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. PubMed. [Link]

Sources

Safety Operating Guide

Ethyl 8-cyclopropyl-8-oxooctanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of Ethyl 8-cyclopropyl-8-oxooctanoate .

As a specialized intermediate often used in lipid and pharmaceutical synthesis, this molecule presents a specific set of physicochemical properties—lipophilicity, combustibility, and ring-strain reactivity—that dictate its waste management lifecycle.

Executive Summary: Immediate Disposal Classification

Primary Classification Non-Halogenated Organic Solvent/Intermediate
RCRA Status (USA) Not P- or U-listed. Regulated by Characteristic (Ignitability D001 likely).
Disposal Method High-Temperature Incineration (via approved hazardous waste vendor).
Drain Disposal STRICTLY PROHIBITED (Lipophilic; violates EPA Clean Water Act).
Incompatibility Strong Oxidizers, Strong Acids (Risk of cyclopropyl ring opening/exotherm).

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactive potential. Ethyl 8-cyclopropyl-8-oxooctanoate contains three functional groups that drive its safety profile:

  • Ethyl Ester: Provides combustibility and lipophilicity.

  • Ketone (8-oxo): Increases polarity slightly but remains stable.

  • Cyclopropyl Ring: A strained ring system. While generally stable, it is susceptible to ring-opening reactions in the presence of strong Lewis or Brønsted acids , which can generate heat.

Physicochemical Properties Table
PropertyValue / CharacteristicRelevance to Disposal
Physical State Liquid (Viscous oil)Requires leak-proof secondary containment.
Flash Point >60°C (Predicted)Treat as Combustible Liquid (Class IIIA/IIIB).
Water Solubility Negligible (Lipophilic)Do not flush. Will coat pipes and damage aquatic life.
Reactivity Acid-SensitiveSegregate from acidic waste to prevent ring cleavage.

Pre-Disposal: The "Self-Validating" Segregation System

The most common laboratory accidents occur when incompatible waste streams mix. For this specific molecule, we employ a Color-Coded Segregation Logic to prevent the "Cyclopropyl Acid-Catalyzed Ring Opening" scenario.

Workflow Logic: Waste Stream Decision Tree

WasteSegregation Start Ethyl 8-cyclopropyl-8-oxooctanoate Waste Generated IsPure Is the waste pure or in organic solvent? Start->IsPure IsAqueous Is it mixed with Aqueous layers? IsPure->IsAqueous No BinA Stream A: Non-Halogenated Organic Waste IsPure->BinA Yes (Pure/Solvent) CheckAcid Does it contain Strong Acids? IsAqueous->CheckAcid Yes BinB Stream B: Aqueous Organic Mixture CheckAcid->BinB No Neutralize ACTION: Neutralize Acid Before Consolidation CheckAcid->Neutralize Yes Neutralize->BinB

Critical Segregation Rule: Never add Ethyl 8-cyclopropyl-8-oxooctanoate to a waste container designated for "Corrosives" or "Oxidizers." The cyclopropyl ring strain creates a thermodynamic drive for ring-opening, which can be exothermic if catalyzed by strong acids found in general waste carboys.

Operational Disposal Protocol (Step-by-Step)

This protocol assumes the chemical is in a research laboratory setting.

Phase 1: Preparation
  • PPE: Standard Nitrile gloves (0.11 mm minimum thickness) are sufficient for incidental splash protection. Safety glasses and a lab coat are mandatory.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid standard LDPE wash bottles for long-term storage as esters can soften them over time.

Phase 2: Waste Transfer
  • Labeling: Before opening the bottle, affix a hazardous waste label to the destination container.

    • Constituents: "Ethyl 8-cyclopropyl-8-oxooctanoate" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Flammable" and "Toxic/Irritant."

  • Bulking:

    • Pour the substance into the Non-Halogenated Organic Waste stream.

    • Why? Halogenated waste (containing Chloroform/DCM) is incinerated at higher temperatures/costs. This molecule contains no halogens (F, Cl, Br, I), so placing it in halogenated waste is compliant but financially inefficient.

  • Rinsing: Rinse the empty reagent bottle 3x with Acetone or Ethanol. Add these rinsates to the same organic waste container. Deface the original label and discard the empty bottle in glass trash.

Phase 3: Pick-up & Destruction
  • Coordinate: Schedule pickup with your EHS (Environmental Health & Safety) department or licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).

  • Final Fate: The standard industry method for this compound is Fuel Blending/Incineration . The high calorific value of the octanoate chain allows it to be used as a secondary fuel source in cement kilns, ensuring complete destruction of the cyclopropyl ring.

Emergency Contingencies

Spill Response (Volume < 500 mL)
  • Isolate: Evacuate the immediate area. Remove ignition sources (Bunsen burners, hot plates).

  • Contain: Use vermiculite or activated charcoal spill pillows.

    • Note: Do not use paper towels if the spill is large, as this increases surface area for potential flammability.

  • Clean: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Ethyl 8-cyclopropyl-8-oxooctanoate."

  • Decontaminate: Scrub the surface with a soap/water solution. The ester is lipophilic; water alone will not clean it.

Exposure First Aid
  • Skin: Wash with soap and water for 15 minutes. The lipophilic nature means it will penetrate skin oils; do not use solvents (like ethanol) to wash skin, as this enhances absorption.

  • Eyes: Flush for 15 minutes.

  • Ingestion: Do NOT induce vomiting (aspiration hazard due to hydrocarbon chain).

Regulatory Framework (USA)

While this specific CAS is not individually listed in 40 CFR § 261.33 (P and U lists), it is regulated under the Resource Conservation and Recovery Act (RCRA) by characteristic:

  • Ignitability (D001): If the formulation has a flash point < 60°C (common if residual solvent is present).

  • Generator Status: The mass of this waste contributes to your facility's Monthly Generation Rate (CESQG vs. LQG).

Compliance Check: Ensure your waste manifest lists the waste code D001 (if flammable) or the general state-specific code for "Non-RCRA Regulated Organic Liquid" if the flashpoint is confirmed >60°C and no other characteristics apply.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS.org.

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).

Personal Protective Equipment (PPE) & Handling Guide: Ethyl 8-cyclopropyl-8-oxooctanoate

[1]

Executive Summary & Risk Context[1][2][3][4]

Ethyl 8-cyclopropyl-8-oxooctanoate is a specialized intermediate often employed in the synthesis of pharmaceutical agents (e.g., receptor agonists or enzyme inhibitors). Its structure features a cyclopropyl ketone moiety linked to an ester chain.

The Safety Paradox: While this specific molecule may lack extensive specific toxicological data (e.g., specific LD50 values) compared to common solvents, its functional groups dictate a High-Caution approach. The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol), making it chemically reactive and potentially prone to ring-opening metabolism or alkylation in biological systems.

Core Directive: Treat this compound as a Potential Potent Irritant and Sensitizer . All handling protocols below are designed under the principle of "Universal Precautions for Novel Intermediates."

Hazard Identification (Structure-Activity Relationship)

Before selecting PPE, we must understand the "Why" behind the hazard.

Functional GroupAssociated Hazard RiskPhysiological Impact
Ester Moiety Hydrolysis, VolatilityCan hydrolyze to acid/alcohol on mucous membranes; mild to moderate respiratory irritation.
Cyclopropyl Ketone Ring Strain/ReactivityPotential alkylating agent. High risk of skin sensitization or cellular toxicity if absorbed.
Lipophilic Chain Skin PermeationThe octanoate chain increases lipophilicity, facilitating rapid dermal absorption.

GHS Classification (Inferred/Conservative):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Precautionary Principle: Assume H317 (May cause an allergic skin reaction).[1]

PPE Selection Matrix

The following PPE standards are non-negotiable for handling >100 mg quantities.

Hand Protection (Critical)

The Trap: Standard nitrile gloves degrade rapidly when exposed to ketones and esters. The Solution: A double-barrier system.

LayerMaterialThicknessFunction
Inner Nitrile (High Dexterity) 4-5 milProtects against incidental splashes; maintains tactile sensitivity for weighing.
Outer Laminate (Silver Shield/4H) OR Butyl Rubber >10 milMANDATORY for Spills/Cleaning. Provides >480 min breakthrough time against ketones/esters.

Scientist's Note: For routine weighing/transfer where immersion is unlikely, double-gloving with Extended Cuff Nitrile (minimum 8 mil total thickness) is acceptable if gloves are changed immediately upon splash contact.

Respiratory & Body Protection[1]
  • Respiratory:

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges (Black band). Note: N95 particulate filters offer NO protection against ester vapors.

  • Eye Protection:

    • Required: Chemical Splash Goggles (Indirect Vent).

    • Prohibited: Safety glasses (vapors can bypass side shields).

  • Body:

    • Lab coat (100% cotton or Nomex; synthetic blends can melt into skin if a fire occurs).

    • Closed-toe chemically resistant shoes.

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for PPE selection based on the operation being performed.

PPE_Decision_LogicFigure 1: PPE Selection Logic Flow based on Operational RiskStartOperation TypeRoutineRoutine Handling(Weighing/Transfer)Start->RoutineHighRiskHigh Risk(Synthesis/Spill/Heating)Start->HighRiskHoodEngineering Control:Fume HoodRoutine->HoodRespRespiratory:Full Face OV Respirator(If outside hood)HighRisk->RespGloves2Gloves:Laminate (Silver Shield)OR Butyl RubberHighRisk->Gloves2Gloves1Gloves:Double Nitrile (Exam grade)Hood->Gloves1Eyes1Eyes:Splash GogglesGloves1->Eyes1SuitBody:Tyvek Sleeve Covers+ ApronGloves2->Suit

Operational Protocol: Safe Handling & Synthesis Setup

Phase 1: Preparation
  • Verify Ventilation: Check the fume hood flow monitor. Ensure the sash is at the working height.

  • Barrier Check: Inspect gloves for pinholes (inflate with air).

  • Equipment: Use glass or stainless steel. Avoid plastics (polystyrene) which may be solvated by the ester.

Phase 2: Weighing & Transfer[1]
  • Technique: Use a disposable anti-static weighing boat.

  • Solvent Trap: If dissolving, add the solvent (e.g., DCM or Ethyl Acetate) slowly to the solid to prevent aerosolization of the dry powder.

  • Decontamination: Wipe the exterior of the stock bottle with a Kimwipe dampened in ethanol immediately after closing. Discard the wipe in solid hazardous waste.

Phase 3: Storage
  • Condition: Store at 2–8°C (Refrigerated). Esters can hydrolyze over time if exposed to moisture/heat.

  • Atmosphere: Store under inert gas (Nitrogen or Argon) if the bottle is opened, to prevent oxidation of the cyclopropyl ring or hydrolysis.

Emergency Response & Disposal

Spill Response Workflow

If a spill (>5 mL) occurs outside the hood:

  • Evacuate the immediate area.

  • Don PPE: Butyl gloves and Respirator.

  • Contain: Use a vermiculite or clay-based absorbent. Do not use paper towels alone (rapid evaporation).

  • Clean: Wash the area with soap and water (hydrolysis aids in breakdown) after bulk removal.

Waste Disposal Plan
Waste StreamDescriptionProtocol
Solid Waste Contaminated gloves, weighing boats, absorbents.Double-bag in heavy-duty polyethylene bags. Label "Toxic Organic Solid."
Liquid Waste Reaction mixtures, mother liquors.Segregate into "Non-Halogenated Organic" (unless halogenated solvents were used).
Aqueous Waste Quenched reaction washes.Check pH. Neutralize to pH 6-8 before disposal if local regulations allow, otherwise treat as hazardous aqueous waste.

Operational Workflow Diagram

Handling_WorkflowFigure 2: Step-by-Step Handling WorkflowStorage1. Retrieval from Storage(2-8°C, Inert Atmosphere)WarmUp2. Equilibrate to Room Temp(Prevents condensation/hydrolysis)Storage->WarmUp Wait 30 minWeigh3. Weighing (Inside Hood)Use Anti-static boatWarmUp->Weigh Double GloveDissolve4. SolubilizationAdd solvent to solid (Minimize aerosol)Weigh->DissolveReaction5. Reaction SetupMaintain inert atmosphereDissolve->ReactionWaste6. DisposalSegregate Organic StreamsReaction->Waste Post-Exp

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: Ethyl 8-cyclohexyl-8-oxooctanoate (Analogous Structure Safety Data). Retrieved from [Link]]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]]

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience. (Standard reference for Ketone/Ester permeation).

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.